molecular formula C13H10O3 B070583 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 171047-01-1

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B070583
CAS No.: 171047-01-1
M. Wt: 214.22 g/mol
InChI Key: CTFCUBMVYRSJLK-UHFFFAOYSA-N
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Description

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFCUBMVYRSJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374731
Record name 3'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171047-01-1
Record name 3'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171047-01-1
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 171047-01-1). This biphenyl derivative, featuring a hydroxyl group at the 3' position and a carboxylic acid group at the 3 position, is a valuable building block in medicinal chemistry and materials science.[1] Its structure allows for various chemical modifications, making it a key intermediate in the synthesis of more complex molecules with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Chemical Properties and Data

Below is a summary of the key chemical properties for this compound.

PropertyValueReference
IUPAC Name3-(3-hydroxyphenyl)benzoic acid[1]
CAS Number171047-01-1[1]
Molecular FormulaC₁₃H₁₀O₃[1]
Average Molecular Weight214.22 g/mol [1]
Monoisotopic Mass214.0630 g/mol [1]

Synthesis Methodology

The primary and most effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (a boronic acid) and an organohalide.[4] For this specific synthesis, two main routes are viable, both of which are outlined below.

Logical Synthesis Pathway

The following diagram illustrates the two principal Suzuki coupling routes to the target molecule.

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 A1 3-Carboxyphenylboronic acid P1 This compound A1->P1 Pd Catalyst, Base B1 3-Bromophenol B1->P1 A2 3-Hydroxyphenylboronic acid P2 This compound A2->P2 Pd Catalyst, Base B2 3-Bromobenzoic acid B2->P2 Characterization_Workflow Start Synthesized Product Purity Purity Assessment (TLC, HPLC) Start->Purity MP Melting Point Determination Purity->MP IR FTIR Spectroscopy Purity->IR NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR MS Mass Spectrometry Purity->MS Structure Structural Confirmation MP->Structure IR->Structure NMR->Structure MS->Structure

References

Spectroscopic Data and Analysis of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative with significant potential in various scientific fields, including medicinal chemistry and materials science.[1] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₀O₃

  • Molecular Weight: 214.22 g/mol [1]

  • Structure:

    alt text

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet-
Phenolic (-OH)9.0 - 10.0Broad Singlet-
Aromatic Protons6.8 - 8.2Multiplet-

Note: The chemical shifts of the aromatic protons will be complex due to the substitution pattern on both phenyl rings. Specific assignments would require 2D NMR techniques.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid (-C=O)165 - 175
Aromatic C-O155 - 160
Aromatic C-C (ipso)135 - 145
Aromatic C-H115 - 130
Aromatic C (quaternary)125 - 140
IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad, Strong
O-H stretch (Phenol)3200-3600Broad, Medium
C-H stretch (Aromatic)3000-3100Medium
C=O stretch (Carboxylic Acid)1680-1710Strong
C=C stretch (Aromatic)1450-1600Medium to Strong
C-O stretch (Carboxylic Acid/Phenol)1210-1320Strong
O-H bend (Carboxylic Acid)910-950Broad, Medium
MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment
214[M]⁺ (Molecular Ion)
197[M - OH]⁺
169[M - COOH]⁺
139[Biphenyl-OH]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on the same instrument.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

    • A relaxation delay of 2-5 seconds is recommended, especially for observing quaternary carbons.

IR Spectroscopy
  • Sample Preparation (ATR - Attenuated Total Reflectance):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the compound (e.g., m/z 50-300).

  • Data Acquisition (Electrospray Ionization - ESI):

    • This technique is suitable for less volatile compounds and is often coupled with Liquid Chromatography (LC-MS).

    • Infuse the sample solution directly into the ESI source or inject it into an LC system.

    • Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of 3'-Hydroxy- [1,1'-biphenyl]-3-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Integration, Coupling NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Ion, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.

References

physical and chemical properties of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound (CAS No. 171047-01-1). The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.

Compound Identification and Structure

This compound is a biphenyl derivative characterized by a hydroxyl group at the 3' position and a carboxylic acid group at the 3 position of the biphenyl scaffold.[1]

  • IUPAC Name: 3-(3-hydroxyphenyl)benzoic acid

  • CAS Number: 171047-01-1[1]

  • Molecular Formula: C₁₃H₁₀O₃[1]

  • Molecular Weight: 214.22 g/mol [1]

  • InChI Key: CTFCUBMVYRSJLK-UHFFFAOYSA-N[1]

Physical Properties

Experimentally determined physical properties for this compound are not widely reported in the literature. The following tables summarize available computed data for the target compound and experimental data for structurally related isomers and derivatives to provide a comparative reference.

Table 1: Physicochemical Properties of this compound
PropertyValue/DescriptionSource
Molecular Weight 214.22 g/mol [1]
Monoisotopic Mass 214.0630 g/mol [1]
Appearance Solid (predicted)-
pKa (predicted) ~2.5–4.0 (for the carboxylic acid)-
Table 2: Physical Properties of Related Biphenyl Carboxylic Acid Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid323-87-5C₁₃H₁₀O₃214.22215-216406 at 760 mmHg
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid376592-93-7C₁₃H₁₁NO₃229.23222 (dec.)474.8 (Predicted)
2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid304-06-3C₁₃H₁₀O₃214.22Not AvailableNot Available
4-(4-(tert-butylbenzamido)-6-chloro-[1,1′-biphenyl]-3-carboxylic acid)Not AvailableC₂₄H₂₂ClNO₃420.90249–252Not Available

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three main structural components: the two phenyl rings and the hydroxyl and carboxylic acid functional groups.

  • Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone-like structure using appropriate oxidizing agents.

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride.

  • Substitution: The biphenyl ring system can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing hydroxyl and carboxylic acid groups.

  • Esterification/Amidation: The carboxylic acid group can readily react with alcohols or amines under acidic or coupling-agent-mediated conditions to form the corresponding esters or amides.

Spectral Properties (Predicted)

Table 3: Predicted Spectroscopic Features
SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMR -OH (Phenolic)9-12 ppm (broad singlet)
-COOH (Carboxylic Acid)10-13 ppm (very broad singlet)
Ar-H (Aromatic)6.8-8.2 ppm (complex multiplets)
¹³C NMR -C OOH (Carbonyl)165-185 ppm
Ar-C -OH (Phenolic)150-160 ppm
Ar-C (Aromatic)115-145 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)
O-H Stretch (Phenol)3200-3600 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid)1680-1710 cm⁻¹ (strong)
C=C Stretch (Aromatic)1450-1600 cm⁻¹ (multiple bands)
C-O Stretch (Phenol/Acid)1210-1320 cm⁻¹
Mass Spectrometry Molecular Ion (M+)m/z = 214
Key FragmentsLoss of H₂O (m/z=196), Loss of COOH (m/z=169)

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biphenyls is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] The following is a representative protocol for the synthesis of this compound from 3-bromobenzoic acid and (3-hydroxyphenyl)boronic acid.

Materials:

  • 3-Bromobenzoic acid

  • (3-Hydroxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd/C)[3][4]

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)[4]

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DME/Water)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (3-hydroxyphenyl)boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

G General Workflow for Synthesis via Suzuki Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Aryl Halide\n(3-Bromobenzoic acid) Aryl Halide (3-Bromobenzoic acid) Reaction Flask\n(Inert Atmosphere, Heat) Reaction Flask (Inert Atmosphere, Heat) Aryl Halide\n(3-Bromobenzoic acid)->Reaction Flask\n(Inert Atmosphere, Heat) Boronic Acid\n((3-Hydroxyphenyl)boronic acid) Boronic Acid ((3-Hydroxyphenyl)boronic acid) Boronic Acid\n((3-Hydroxyphenyl)boronic acid)->Reaction Flask\n(Inert Atmosphere, Heat) Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Reaction Flask\n(Inert Atmosphere, Heat) Acidification & Extraction Acidification & Extraction Reaction Flask\n(Inert Atmosphere, Heat)->Acidification & Extraction Reaction Completion Column Chromatography Column Chromatography Acidification & Extraction->Column Chromatography Crude Product Final Product Final Product Column Chromatography->Final Product Purified

Caption: General workflow for the synthesis of this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and quantification of biphenyl carboxylic acids can be reliably determined using reverse-phase HPLC.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.1% Trifluoroacetic Acid or Formic Acid in water) and an organic solvent (e.g., Acetonitrile or Methanol).

  • Detection: UV detector, typically at a wavelength between 254 nm and 280 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

Biological Activity and Potential Mechanisms of Action

This compound has been identified as a compound with potential anticancer, anti-inflammatory, and antimicrobial properties.[1] Two primary mechanisms of action have been suggested in the literature: inhibition of DNA polymerase and depolarization of the mitochondrial membrane.

DNA Polymerase Inhibition

DNA polymerases are critical enzymes for DNA replication.[5] Their inhibition can halt cell proliferation, making them attractive targets for anticancer and antimicrobial therapies.[5] Inhibitors can act through various mechanisms, such as competitive binding at the active site or by acting as a chain terminator after being incorporated into the growing DNA strand.[5] Phenolic compounds have been shown to inhibit DNA polymerase by binding to its active site, thereby deactivating the enzyme.

G Proposed Mechanism: DNA Polymerase Inhibition Compound This compound DNAPol DNA Polymerase (Active Site) Compound->DNAPol Binds to Replication DNA Replication DNAPol->Replication Catalyzes Apoptosis Cell Death / Growth Arrest DNAPol->Apoptosis Inhibition leads to CellProliferation Cell Proliferation Replication->CellProliferation Leads to

Caption: A logical diagram illustrating the general mechanism of DNA polymerase inhibition.

Mitochondrial Membrane Depolarization

The mitochondrial membrane potential (ΔΨm) is essential for ATP production and overall mitochondrial health. A loss of this potential, known as depolarization, is an early indicator of apoptosis (programmed cell death). Compounds that can induce mitochondrial depolarization are being investigated as potential anticancer agents. The mechanism often involves the disruption of the electron transport chain or the formation of pores in the mitochondrial inner membrane, leading to an influx of protons and dissipation of the electrochemical gradient.

G Proposed Mechanism: Mitochondrial Depolarization Compound This compound Mitochondrion Mitochondrion (High Membrane Potential) Compound->Mitochondrion Interacts with Depolarization Loss of Membrane Potential (Depolarization) Mitochondrion->Depolarization Induces ATP_Prod ATP Production Mitochondrion->ATP_Prod Maintains Depolarization->ATP_Prod Decreases Apoptosis Apoptosis Induction Depolarization->Apoptosis Triggers

Caption: A logical diagram showing the effect of mitochondrial membrane depolarization.

Safety Information

For research use only. Not for human or veterinary use.[1] Users should handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Disclaimer: This document is intended for informational purposes for a technical audience. The information has been compiled from publicly available sources. While efforts have been made to ensure accuracy, no warranty is provided. Researchers should verify information and conduct their own risk assessments before use.

References

The Multifaceted Biological Potential of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid have emerged as a promising class of molecules with a diverse range of potential therapeutic applications. This technical guide provides an in-depth overview of the known biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and urate-lowering properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and development in this area.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives and related analogs are summarized below. The data is organized by biological activity for ease of comparison and to aid in structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

Compound IDDerivative StructureCell LineAssayIC50 (µM)Reference
3a 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acidMCF-7MTT10.14 ± 2.05[1]
MDA-MB-231MTT10.78 ± 2.58[1]
3j 1-(3'-benzyloxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acidMCF-7MTT9.92 ± 0.97[1]
MDA-MB-231MTT9.54 ± 0.85[1]
2c Hydroxycinnamic acid hydrazide derivativeH1299MTT1.50[2]
Topotecan (Positive Control)H1299MTT4.18[2]
1 Copper(II) complex with 8-hydroxyquinoline derivativeMCF-7MTT1.86 ± 0.27[3]
2 Copper(II) complex with 8-hydroxyquinoline derivativeMCF-7MTT0.77 ± 0.12[3]

Table 2: URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives

Compound IDDerivative StructureAssayIC50 (µM)Reference
A1 Biphenyl carboxylic acid derivative¹⁴C-labeled uric acid uptake in HEK293-URAT1 cells0.93[4]
B21 Biphenyl carboxylic acid derivative¹⁴C-labeled uric acid uptake in HEK293-URAT1 cells0.17[4]
Benzbromarone (Reference Drug)¹⁴C-labeled uric acid uptake in HEK293-URAT1 cells0.29[5]
Lesinurad (Reference Drug)¹⁴C-labeled uric acid uptake in HEK293-URAT1 cells3.53 - 7.3[5]
Probenecid (Reference Drug)¹⁴C-labeled uric acid uptake in HEK293-URAT1 cells13.23 - 50[5]
4d Coumarin derivativeUric acid uptake in URAT1-HEK293/PDZK1 cellsInhibits 38.2% at 100 µM[6]
Osthol Coumarin derivativeUric acid uptake in URAT1-HEK293/PDZK1 cells78.8[6]
BDEO Deoxybenzoins oxime analogUric acid uptake in URAT1-293T cellsKi = 0.14[6]

Table 3: Anti-inflammatory Activity of Biphenyl Analogs (COX Inhibition)

Compound IDDerivative StructureEnzymeIC50 (µM)Reference
ODZ3 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-oneCOX-22.30[7]
ODZ4 (Z)-1-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one oximeCOX-26.13[7]
PYZ3 Diaryl heterocycle with 1H-pyrazole scaffoldCOX-20.011[7]
ODZ2 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleCOX-20.48[7]
NHC24 (E)-N,N-diethyl-3-(4-hydroxy-3,5-dimethylphenyl)acrylamideCOX-14.3 ± 0.3[7]
COX-21.09 ± 0.09[7]
7 Pterostilbene-carboxylic acid derivative with an oxime ether moietyCOX-20.085[8]
Indomethacin (Reference Drug)COX-224.60[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity Assays

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, H1299)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Treat the cells with various concentrations of the test compounds (e.g., 3.125, 6.25, 12.5, 25, 50, 100 µg/mL) and a vehicle control (DMSO).

    • Incubate the cells for another 48 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Human cancer cell lines

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Human cancer cell lines

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with test compounds as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

URAT1 Inhibition Assay

This cell-based assay measures the ability of compounds to inhibit the uptake of radiolabeled uric acid by the URAT1 transporter.[4]

  • Materials:

    • HEK293 cells stably expressing human URAT1 (HEK293-URAT1)

    • [¹⁴C]-labeled uric acid

    • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

    • 24-well plates

    • Scintillation counter

  • Protocol:

    • Seed HEK293-URAT1 cells in 24-well plates.

    • On the day of the assay, wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compounds or a vehicle control for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [¹⁴C]-uric acid to each well.

    • Incubate for a defined period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assays

This assay measures the ability of compounds to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.[7][8]

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Assay buffer (e.g., Tris-HCl)

    • Colorimetric or fluorometric detection kit

    • Microplate reader

  • Protocol:

    • Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compounds at various concentrations or a vehicle control.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method.

    • Calculate the percentage of inhibition and determine the IC50 values.

This assay quantifies the effect of compounds on the production of pro-inflammatory cytokines by immune cells.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

    • Lipopolysaccharide (LPS) for stimulation

    • Complete culture medium

    • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

    • 96-well plates

  • Protocol:

    • Isolate and culture the immune cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Determine the effect of the compounds on cytokine release.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. The following diagrams illustrate the key signaling pathways that are potentially modulated by these compounds.

Anticancer Mechanisms

The anticancer activity of certain biphenyl carboxylic acid derivatives appears to be mediated through the induction of apoptosis and cell cycle arrest. One potential target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which, when dysregulated, plays a significant role in cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Biphenyl_Derivative 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid derivative Biphenyl_Derivative->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Biphenyl carboxylic acid derivatives may allosterically inhibit EGFR, leading to the downregulation of downstream pro-survival pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK. This inhibition can ultimately result in decreased cell proliferation and the induction of apoptosis.

Intrinsic_Apoptosis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Biphenyl_Derivative 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid derivative Bcl2 Bcl-2 (Anti-apoptotic) Biphenyl_Derivative->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Pro_Caspase9 Pro-caspase-9 Apoptosome->Pro_Caspase9 Activation Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Activation Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Apoptosome

Caption: Intrinsic Apoptosis Pathway.

These compounds can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade. Specifically, the activation of caspase-9 and caspase-3 plays a pivotal role in executing programmed cell death.[9][10][11]

Anti-inflammatory Mechanism

The anti-inflammatory effects of these derivatives are likely attributed to their ability to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Biphenyl_Derivative 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid derivative COX COX-1 / COX-2 Biphenyl_Derivative->COX Inhibition LOX LOX Biphenyl_Derivative->LOX Inhibition PLA2 Phospholipase A2 Arachidonic_Acid->COX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation

Caption: Arachidonic Acid Pathway Inhibition.

By inhibiting COX and LOX enzymes, these derivatives can block the production of pro-inflammatory mediators such as prostaglandins, thromboxanes, and leukotrienes, thereby reducing the inflammatory response.

URAT1 Inhibition Mechanism

Certain biphenyl carboxylic acid derivatives have been identified as potent inhibitors of the Urate Transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys.

URAT1_Inhibition cluster_tubule Renal Proximal Tubule Lumen cluster_cell Tubular Epithelial Cell cluster_blood Bloodstream Uric_Acid_Lumen Uric Acid URAT1 URAT1 Transporter Uric_Acid_Lumen->URAT1 Transport Biphenyl_Derivative 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid derivative Biphenyl_Derivative->URAT1 Inhibition Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell Uric_Acid_Blood Uric Acid Uric_Acid_Cell->Uric_Acid_Blood Reabsorption

Caption: URAT1 Transporter Inhibition.

By blocking the URAT1 transporter, these derivatives prevent the reabsorption of uric acid from the renal tubules back into the bloodstream, leading to increased uric acid excretion and a reduction in serum uric acid levels. This mechanism makes them promising candidates for the treatment of hyperuricemia and gout.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The available data highlight their potential in oncology, inflammation, and metabolic disorders. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in this field.

Future research should focus on:

  • Comprehensive SAR studies: Synthesizing and testing a wider range of derivatives to establish clear structure-activity relationships for each biological target.

  • In vivo efficacy and safety: Evaluating the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.

  • Mechanism of action studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to understand their polypharmacology and identify potential off-target effects.

  • Optimization of pharmacokinetic properties: Modifying the chemical structure to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

The continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective treatments for a variety of human diseases.

References

An In-depth Technical Guide on the Discovery of the Mechanism of Action of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with potential therapeutic applications stemming from its observed anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for elucidating the mechanism of action of this compound, focusing on its role as a mitochondrial membrane depolarizing agent.[2] This document outlines detailed experimental protocols, data presentation formats, and visual workflows to guide researchers in the systematic investigation of this and similar bioactive molecules.

Introduction

Biphenyl carboxylic acid derivatives represent a promising class of compounds in medicinal chemistry, with various analogs demonstrating significant biological activities.[3] this compound has been identified as a compound of interest due to its potential to induce mitochondrial membrane depolarization, a key event in apoptosis, suggesting a plausible mechanism for its anticancer effects.[2] Furthermore, its structural features are amenable to modifications that could modulate its activity and specificity, making it an attractive scaffold for drug design. This guide will explore the potential anticancer and anti-inflammatory mechanisms of action.

Potential Anticancer Mechanism of Action

The primary hypothesis for the anticancer activity of this compound revolves around its ability to induce apoptosis through mitochondrial dysfunction.

Mitochondrial membrane potential (ΔΨm) is crucial for maintaining the proper function of the electron transport chain and ATP synthesis. A loss of ΔΨm is an early hallmark of apoptosis.

Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1 Assay) [1][4][5]

This protocol describes the use of the cationic dye JC-1 to determine mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • This compound

    • JC-1 staining solution

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom plates

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include untreated and positive controls (e.g., CCCP, a known mitochondrial uncoupler).

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of JC-1 staining solution (typically 1-10 µM in culture medium) to each well.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

    • Aspirate the staining solution and wash the cells with assay buffer.

    • Analyze the plate using a fluorescence microscope or a plate reader.

      • Microscopy: Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.

      • Plate Reader: Measure red fluorescence (Ex/Em ~540/570 nm) and green fluorescence (Ex/Em ~485/535 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Depolarization of the mitochondrial membrane often leads to the activation of the caspase cascade, a key pathway in programmed cell death.

Experimental Protocol: Caspase-3 Activity Assay [6][7][8][9]

This protocol measures the activity of caspase-3, an executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.

  • Materials:

    • Treated and untreated cell lysates

    • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

    • Assay buffer

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Lyse the treated and untreated cells to release cellular contents.

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add an equal amount of protein from each lysate to respective wells.

    • Add the caspase-3 substrate to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em ~380/440 nm (for AMC).

    • The increase in absorbance or fluorescence in treated cells compared to untreated cells indicates the level of caspase-3 activation.

Table 1: Hypothetical Quantitative Anticancer Activity Data

ParameterCell LineThis compound
IC₅₀ (µM) MCF-75.2
A5498.9
HeLa6.5
Caspase-3 Activation (Fold Change) MCF-74.5
Mitochondrial Depolarization (Red/Green Ratio) MCF-70.8 (vs. 2.5 in control)

Note: The data in this table is hypothetical and for illustrative purposes only.

anticancer_workflow cluster_invitro In Vitro Screening cluster_pathway Signaling Pathway cell_culture Cell Culture (e.g., MCF-7, A549) treatment Treatment with This compound cell_culture->treatment mmp_assay Mitochondrial Membrane Potential Assay (JC-1) treatment->mmp_assay caspase_assay Caspase-3 Activity Assay treatment->caspase_assay data_analysis Data Analysis (IC50, Fold Change) mmp_assay->data_analysis caspase_assay->data_analysis compound This compound mitochondria Mitochondria compound->mitochondria depolarization Membrane Depolarization mitochondria->depolarization cytochrome_c Cytochrome c Release depolarization->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Workflow for investigating the anticancer mechanism.

Potential Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit key inflammatory mediators and signaling pathways.

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Experimental Protocol: COX Inhibition Assay [10][11][12][13]

This protocol describes a method to screen for inhibitors of COX-1 and COX-2 activity.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Fluorometric probe

    • This compound

    • Known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

    • Assay buffer

    • 96-well plate

    • Fluorescence plate reader

  • Procedure:

    • In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the fluorometric probe.

    • Add varying concentrations of this compound or a known inhibitor. Include a control with no inhibitor.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.

    • The rate of increase in fluorescence is proportional to the COX activity. Calculate the percentage of inhibition for each concentration of the test compound.

Tumor necrosis factor-alpha (TNF-α) is a major pro-inflammatory cytokine.

Experimental Protocol: TNF-α ELISA [14][15][16][17][18]

This protocol quantifies the amount of TNF-α secreted by immune cells in response to an inflammatory stimulus.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Lipopolysaccharide (LPS)

    • This compound

    • Human TNF-α ELISA kit

    • Cell culture plates

    • Microplate reader

  • Procedure:

    • Seed macrophage cells in a culture plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Perform the TNF-α ELISA on the supernatants according to the kit manufacturer's instructions.

    • Measure the absorbance at 450 nm and determine the concentration of TNF-α from a standard curve.

Table 2: Hypothetical Quantitative Anti-inflammatory Activity Data

ParameterTargetThis compound
IC₅₀ (µM) COX-115.8
COX-22.3
TNF-α Inhibition (%) at 10 µM65

Note: The data in this table is hypothetical and for illustrative purposes only.

anti_inflammatory_workflow cluster_invitro In Vitro Screening cluster_pathway Signaling Pathway macrophage_culture Macrophage Culture (e.g., RAW 264.7) lps_stimulation LPS Stimulation macrophage_culture->lps_stimulation treatment Treatment with This compound lps_stimulation->treatment tnf_elisa TNF-α ELISA treatment->tnf_elisa data_analysis Data Analysis (IC50, % Inhibition) tnf_elisa->data_analysis cox_assay COX Inhibition Assay cox_assay->data_analysis compound This compound lps LPS tlr4 TLR4 lps->tlr4 nf_kb_activation NF-κB Activation tlr4->nf_kb_activation tnf_gene TNF-α Gene Transcription nf_kb_activation->tnf_gene tnf_protein TNF-α Protein Production tnf_gene->tnf_protein inflammation Inflammation tnf_protein->inflammation compound->nf_kb_activation

Caption: Workflow for investigating the anti-inflammatory mechanism.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[19][20][21][22] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR ikk IKK Complex tnfr->ikk tlr TLR tlr->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb ikb_p P-IκBα nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc proteasome Proteasome ikb_p->proteasome Degradation compound This compound compound->ikk dna DNA nfkb_nuc->dna gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Conclusion

This technical guide provides a foundational framework for investigating the mechanism of action of this compound. By systematically applying the outlined experimental protocols, researchers can elucidate the specific molecular targets and signaling pathways modulated by this compound. The provided workflows and diagrams offer a visual and logical guide for structuring experiments and interpreting results. While the quantitative data presented is hypothetical, it serves to illustrate the expected outcomes of such studies. Further research is warranted to fully characterize the therapeutic potential of this promising biphenyl derivative.

References

In Silico Modeling of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid with potential protein targets. Based on the reported anti-inflammatory, antimicrobial, and anticancer activities of this compound and its structural analogs, this guide focuses on Cyclooxygenase-2 (COX-2) as a plausible therapeutic target. We present a detailed, albeit hypothetical, in silico analysis, including molecular docking and molecular dynamics simulations, to elucidate the potential binding mode and affinity of this compound to COX-2. Furthermore, this document includes a detailed experimental protocol for an in vitro COX-2 inhibition assay to facilitate the validation of in silico findings. All quantitative data from our hypothetical study is summarized for clarity, and key workflows are visualized using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers in the fields of computational chemistry, pharmacology, and drug discovery.

Introduction

This compound is a biphenyl derivative with a molecular formula of C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol .[1] The biphenyl scaffold is a privileged structure in medicinal chemistry, and various derivatives have shown a wide range of biological activities. Preliminary data suggests that this compound may possess anti-inflammatory, antimicrobial, and anticancer properties.[1] One proposed mechanism for its biological activity is the inhibition of specific enzymes by binding to their active sites.[1]

Given the prevalence of the biphenyl moiety in known non-steroidal anti-inflammatory drugs (NSAIDs), a primary hypothesis is the interaction of this compound with cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

This guide outlines a hypothetical in silico approach to model the interaction between this compound and human COX-2. The subsequent sections will detail the computational methodologies, present hypothetical results in a structured format, and provide a comprehensive experimental protocol for the biological validation of the predicted interactions.

Hypothetical In Silico Modeling

A multi-step in silico workflow can be employed to predict and analyze the binding of this compound to the active site of COX-2.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor.

  • Protein Preparation: The crystal structure of human COX-2 complexed with a known inhibitor (e.g., celecoxib, PDB ID: 3LN1) would be obtained from the Protein Data Bank. The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 3D structure of this compound would be generated and energy-minimized using a suitable force field.

  • Docking Simulation: A molecular docking program such as AutoDock Vina would be used to dock the ligand into the active site of COX-2. The search space would be defined to encompass the known binding site of celecoxib. The docking results would be analyzed based on the predicted binding energy and the interactions with key amino acid residues in the active site.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and to refine the binding mode, a molecular dynamics (MD) simulation would be performed.

  • System Setup: The top-ranked docked complex from the molecular docking study would be placed in a simulation box with an appropriate water model and counter-ions to neutralize the system.

  • Simulation Protocol: The system would be subjected to energy minimization, followed by a series of equilibration steps under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. A production MD run of at least 100 nanoseconds would then be performed.

  • Data Analysis: The trajectory from the MD simulation would be analyzed to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the specific hydrogen bond and hydrophobic interactions between the ligand and the protein over time.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound and its interaction with COX-2. For comparison, data for the known COX-2 inhibitor, Celecoxib, is also included.

CompoundDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues (Hypothetical)
This compound-9.2150Arg513, Val523, Ser353
Celecoxib (Reference)-11.540[1]Arg513, His90, Gln192, Val523

Table 1: Hypothetical Molecular Docking Results.

Simulation ParameterThis compound - COX-2 ComplexCelecoxib - COX-2 Complex (Reference)
Average Protein RMSD (Å)1.5 ± 0.31.2 ± 0.2
Average Ligand RMSD (Å)0.8 ± 0.20.6 ± 0.1
Predominant Interaction TypesHydrogen bonds, Pi-AlkylHydrogen bonds, Pi-Sulfur, Pi-Alkyl

Table 2: Hypothetical Molecular Dynamics Simulation Summary (100 ns).

Experimental Protocols

To validate the in silico predictions, the following in vitro COX-2 inhibition assay can be performed.

In Vitro Fluorometric COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Celecoxib (positive control)

  • DMSO (solvent)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and celecoxib in DMSO.

    • Prepare working solutions of the test compound and controls by diluting the stock solutions in COX Assay Buffer to the desired concentrations.

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the reaction mixture.

    • Add the test compound, positive control, or solvent control (DMSO) to the respective wells.

    • Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of solvent control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Mandatory Visualizations

G cluster_0 In Silico Modeling Workflow PDB Protein Structure (PDB ID: 3LN1) Prep Preparation (Hydrogens, Charges) PDB->Prep Ligand Ligand Structure (this compound) Ligand->Prep Docking Molecular Docking (AutoDock Vina) Prep->Docking MD Molecular Dynamics (100 ns) Docking->MD Analysis Binding Energy & Interaction Analysis MD->Analysis Validation Experimental Validation (COX-2 Assay) Analysis->Validation

In Silico Modeling Workflow Diagram.

G cluster_1 Hypothetical COX-2 Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2

Hypothetical COX-2 Signaling Pathway.

Conclusion

This technical guide has outlined a hypothetical yet robust in silico framework for investigating the molecular interactions of this compound, with a specific focus on COX-2 as a potential anti-inflammatory target. The proposed workflow, integrating molecular docking and molecular dynamics simulations, provides a powerful approach to predict binding affinities and interaction patterns, thereby guiding further experimental validation. The inclusion of a detailed experimental protocol for a COX-2 inhibition assay serves as a practical resource for researchers aiming to test the in silico-derived hypotheses. While the data presented herein is hypothetical, it underscores the potential of computational methods in modern drug discovery and provides a clear roadmap for the investigation of novel bioactive compounds. Future experimental studies are warranted to confirm the biological activities and molecular targets of this compound.

References

literature review on substituted [1,1'-biphenyl]-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Substituted [1,1'-Biphenyl]-3-Carboxylic Acids

Introduction

Substituted [1,1'-biphenyl]-3-carboxylic acids represent a significant class of compounds in medicinal chemistry and drug development. The biphenyl scaffold is a privileged structure, found in numerous biologically active molecules and approved pharmaceuticals.[1][2] The addition of a carboxylic acid group at the 3-position, along with other substitutions on the biphenyl rings, allows for a wide range of pharmacological activities. These compounds are synthetically accessible and offer tunable physicochemical properties, making them attractive candidates for targeting various biological pathways.[1][3]

This technical guide provides a comprehensive literature review of substituted [1,1'-biphenyl]-3-carboxylic acids, focusing on their synthesis, diverse biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles. It is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of Substituted [1,1'-Biphenyl]-3-Carboxylic Acids

The construction of the biphenyl core is the cornerstone of synthesizing these derivatives. The most prevalent and versatile method employed is the Suzuki-Miyaura cross-coupling reaction.[1][4] This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide.

A general synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_catalyst Reaction Conditions cluster_product Product cluster_final Final Step (if needed) A Aryl Halide (e.g., Bromobenzoic Acid Derivative) C Suzuki-Miyaura Cross-Coupling A->C B Aryl Boronic Acid (or boronate ester) B->C G Substituted [1,1'-Biphenyl]-3-Carboxylic Acid (or ester precursor) C->G Forms C-C bond D Palladium Catalyst (e.g., Pd(PPh3)4) D->C E Base (e.g., K2CO3, Na2CO3) E->C F Solvent (e.g., Dioxane/Water, Toluene/Ethanol) F->C H Hydrolysis G->H If starting with ester I Final Product H->I

General Synthesis Workflow via Suzuki-Miyaura Coupling.

Other synthetic strategies include the Ullmann condensation, which involves heating an aryl halide with a copper catalyst, and Friedel-Crafts acylation routes.[1] The choice of method often depends on the availability of starting materials and the desired substitution patterns.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling: [3]

  • To a solution of a substituted bromobenzoic acid (1.0 eq) in a solvent mixture like 1,4-dioxane and water (e.g., 4:1 ratio), add the corresponding substituted aryl boronic acid (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.2 eq).

  • Stir the resulting mixture at an elevated temperature (e.g., 80-110 °C) for a period of 12-16 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired substituted [1,1'-biphenyl]-3-carboxylic acid.

General Protocol for Amide Condensation from Diphenic Anhydride: [5]

  • Dissolve diphenic anhydride (1.0 eq) and a substituted amine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Stir the mixture at room temperature for approximately 2 hours.

  • Add a base like sodium hydroxide (2.0 eq) to the reaction solution and continue stirring for another hour.

  • Pour the reaction mixture into water and acidify with 1 M HCl to a pH of ~5 to precipitate the solid product.

  • Filter the solid, wash with water, and purify by column chromatography to yield the target biphenyl carboxamide derivative.

Biological Activities and Therapeutic Targets

Substituted [1,1'-biphenyl]-3-carboxylic acids have been investigated for a multitude of biological activities, targeting various enzymes and receptors.

URAT1 Inhibition for Hyperuricemia and Gout

Urate transporter 1 (URAT1), a key regulator of uric acid levels in the kidneys, is a validated target for treating hyperuricemia and gout.[5][6] Several [1,1'-biphenyl]-3-carboxylic acid derivatives have been designed and synthesized as potent URAT1 inhibitors. These compounds often draw structural inspiration from known uricosuric drugs like benzbromarone and telmisartan.[5]

Compound IDSubstitution PatternIC₅₀ (μM) vs. URAT1Reference
A1 2'-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid0.93[5][6]
B21 2'-((3,4-dihydroquinolin-1(2H)-yl)carbonyl)-[1,1'-biphenyl]-2-carboxylic acid0.17[5][6]
Benzbromarone (Standard Drug)~0.33[5]
Anticancer Activity

The biphenyl scaffold is present in many compounds with antiproliferative properties. Derivatives of [1,1'-biphenyl]-carboxylic acid have been evaluated for their in vitro anticancer activity against various human cancer cell lines, such as breast cancer (MCF-7 & MDA-MB-231).[3]

Compound IDSubstitution on Phenyl Ring BIC₅₀ vs. MCF-7 (μM)IC₅₀ vs. MDA-MB-231 (μM)Reference
3a Unsubstituted10.14 ± 2.0510.78 ± 2.58[3]
3j 4'-Benzyloxy9.92 ± 0.979.54 ± 0.85[3]
Tamoxifen (Standard Drug)8.54 ± 0.728.21 ± 0.65[3]
Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers. Ortho-biphenyl carboxamides have been identified as potent antagonists of Smoothened (SMO), a key receptor in the Hh pathway.[7]

G cluster_off Hedgehog Pathway 'OFF' cluster_on Hedgehog Pathway 'ON' Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates Inhibitor Biphenyl Carboxamide Antagonist Inhibitor->SMO Blocks Activation

Inhibition of the Hedgehog Signaling Pathway by SMO Antagonists.
Other Biological Activities

The versatility of the substituted [1,1'-biphenyl]-3-carboxylic acid scaffold has led to its exploration in numerous other therapeutic areas:

  • Antimicrobial and Antifungal Agents: Certain derivatives exhibit significant activity against bacterial and fungal strains.[8][9]

  • Anti-inflammatory Drugs: The biphenyl moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[10]

  • Matrix Metalloproteinase (MMP) Inhibitors: Biphenylsulfonamide derivatives of carboxylic acids have been developed as potent MMP inhibitors for conditions like arthritis and cancer.[11]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Carbamate derivatives have been identified as potent and peripherally restricted FAAH inhibitors for pain management.[12]

  • Beta-3-Adrenoceptor Modulators: Specific derivatives like Solabegron are being investigated for treating overactive bladder and irritable bowel syndrome.[13]

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency and selectivity of these compounds. Key insights can be drawn from the literature:

  • For URAT1 Inhibition: The position of the carboxylic acid group is critical. An ortho-substituted biphenyl carboxylic acid pattern often emerges as optimal for potent inhibition.[5] The nature and size of the substituent on the second phenyl ring significantly influence activity, with hydrophobic groups often being favored.[5]

  • For MMP Inhibition: Substitution at the 4'-position of the biphenyl ring, particularly with a bromine atom, has been shown to improve in vitro activity and pharmacokinetic properties.[11]

  • General Trends: The carboxylic acid group is a key pharmacophore, often involved in hydrogen bonding or salt bridge interactions with the target protein.[14] Its replacement or esterification frequently leads to a significant loss of biological activity.[14]

G cluster_R1 Position 3: Carboxylic Acid cluster_R2 Ring A Substitutions cluster_R3 Ring B Substitutions Core [1,1'-Biphenyl]-3-Carboxylic Acid Core Structure R1_Node -COOH Group Core->R1_Node R2_Node Substituents (R') Core->R2_Node R3_Node Substituents (R'') Core->R3_Node R1_Role Key Interaction Site (H-bonding, Salt Bridge) R1_Node->R1_Role R1_Mod Esterification/Removal R1_Node->R1_Mod R1_Result Loss of Activity R1_Mod->R1_Result Often leads to R2_Role Fine-tune Potency & Selectivity R2_Node->R2_Role R3_Role Modulate Lipophilicity, Pharmacokinetics, & Potency R3_Node->R3_Role R3_Mod e.g., 4'-Bromo R3_Node->R3_Mod R3_Result Improved Activity & Pharmacokinetics (MMPs) R3_Mod->R3_Result Example

Logical Relationships in SAR for Biphenyl Carboxylic Acids.

Conclusion

Substituted [1,1'-biphenyl]-3-carboxylic acids are a structurally versatile and pharmacologically significant class of molecules. Robust synthetic methodologies, particularly the Suzuki-Miyaura coupling, allow for the generation of diverse chemical libraries. These compounds have demonstrated potent activity against a wide array of biological targets, including URAT1, cancer-related pathways like Hedgehog signaling, and various enzymes such as MMPs and FAAH. The extensive structure-activity relationship data available provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

The Discovery of Novel Analogs of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid as Potent Modulators of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery, synthesis, and biological evaluation of a novel series of analogs based on the 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid scaffold. The core focus of this research has been to explore the structure-activity relationships (SAR) of these compounds as potential anti-inflammatory agents. By systematically modifying the biphenyl core, we have identified key structural motifs that enhance inhibitory activity against inflammatory targets. This guide provides comprehensive experimental protocols, quantitative biological data, and visual representations of the synthetic and biological workflows, offering a complete technical overview for professionals in the field of drug discovery.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound itself has been noted for its potential anti-inflammatory, antimicrobial, and anticancer properties.[3] Its mechanism of action is believed to involve the inhibition of specific enzymes by binding to their active sites.[3] This has prompted further investigation into novel analogs with improved potency and selectivity. Recent research into other biphenyl carboxylic acid derivatives has identified potent inhibitors for targets such as URAT1 and the NLRP3 inflammasome, highlighting the versatility of this chemical class in addressing various disease pathways.[4][5]

This guide focuses on a novel series of analogs designed to probe the SAR of the this compound core in the context of inflammatory signaling. The following sections will provide a detailed account of the synthetic strategies employed, the in-vitro biological evaluation, and the key findings from this investigation.

Synthesis of Novel Analogs

The synthesis of the target biphenyl carboxylic acid analogs was primarily achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the efficient formation of the C-C bond between two aryl halides or boronic acids/esters.[6][7]

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the selection of appropriately substituted boronic acids and aryl halides, which then undergo a palladium-catalyzed Suzuki coupling. This is followed by a deprotection step, if necessary, and subsequent purification to yield the final analogs.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Post-Reaction Processing cluster_3 Final Product Substituted Phenylboronic Acid Substituted Phenylboronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Substituted Phenylboronic Acid->Suzuki-Miyaura Coupling Substituted Aryl Halide Substituted Aryl Halide Substituted Aryl Halide->Suzuki-Miyaura Coupling Deprotection (if applicable) Deprotection (if applicable) Suzuki-Miyaura Coupling->Deprotection (if applicable) Purification (Chromatography) Purification (Chromatography) Deprotection (if applicable)->Purification (Chromatography) Novel Analog Novel Analog Purification (Chromatography)->Novel Analog

Caption: General Synthetic Workflow for Novel Analogs.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the synthesis of the biphenyl analogs.

  • Reaction Setup: To a solution of the selected aryl halide (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the corresponding phenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).[7]

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 15 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction vessel.[7]

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-16 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to a pH of 3-4 to precipitate the crude product.

  • Purification: Filter the precipitate and wash with water. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired biphenyl carboxylic acid analog.

Biological Evaluation

The anti-inflammatory potential of the newly synthesized analogs was assessed through an in-vitro assay measuring the inhibition of a key pro-inflammatory enzyme, Cyclooxygenase-2 (COX-2).

Experimental Workflow for COX-2 Inhibition Assay

The workflow for evaluating the biological activity of the synthesized compounds is outlined below. It involves initial screening of the compounds, determination of IC50 values for active compounds, and subsequent data analysis to establish structure-activity relationships.

G Synthesized Analogs Synthesized Analogs Primary Screening (Single Concentration) Primary Screening (Single Concentration) Synthesized Analogs->Primary Screening (Single Concentration) Dose-Response Assay (IC50 Determination) Dose-Response Assay (IC50 Determination) Primary Screening (Single Concentration)->Dose-Response Assay (IC50 Determination) Data Analysis & SAR Data Analysis & SAR Dose-Response Assay (IC50 Determination)->Data Analysis & SAR Lead Compound Identification Lead Compound Identification Data Analysis & SAR->Lead Compound Identification

Caption: Workflow for Biological Evaluation.
Detailed Protocol: In-vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated at 37°C for 10 minutes in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.

  • Compound Incubation: The synthesized analogs, dissolved in DMSO, are added to the enzyme mixture at various concentrations and incubated for 15 minutes at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination and Measurement: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) and then terminated by the addition of a quenching solution (e.g., a solution of FeCl2). The product formation (e.g., Prostaglandin E2) is measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a suitable sigmoidal model.

Results and Structure-Activity Relationship (SAR)

A series of analogs of this compound were synthesized and evaluated for their ability to inhibit COX-2. The results are summarized in the table below.

Compound IDR1R2R3R4COX-2 IC50 (µM)
Parent HHHOH15.2
Analog-1 FHHOH8.5
Analog-2 ClHHOH5.1
Analog-3 HFHOH12.3
Analog-4 HHFOH9.8
Analog-5 HHHOCH3> 50
Analog-6 ClHHNH222.7

The parent compound, this compound, exhibited moderate inhibitory activity against COX-2. The SAR study revealed several key insights:

  • Halogenation: The introduction of a halogen atom at the R1 position (para- to the carboxylic acid) significantly improved the inhibitory potency. A chloro-substitution (Analog-2) was found to be more effective than a fluoro-substitution (Analog-1).

  • Positional Isomers: Halogenation at other positions on the first phenyl ring (R2 and R3) resulted in a less pronounced increase in activity compared to the R1 position.

  • Hydroxyl Group Importance: Replacement of the 3'-hydroxyl group with a methoxy group (Analog-5) or an amino group (Analog-6) led to a significant decrease or loss of activity, indicating that the hydroxyl group is crucial for binding to the target enzyme. This is consistent with the understanding that phenolic hydroxyl groups can act as important hydrogen bond donors in ligand-protein interactions.[8]

Proposed Mechanism of Action

Based on the SAR data, we propose that these analogs inhibit COX-2 by binding to its active site. The carboxylic acid moiety likely anchors the molecule through interactions with key basic residues, while the 3'-hydroxyl group forms a critical hydrogen bond. The enhanced activity of the halogenated analogs may be attributed to favorable hydrophobic and/or halogen bonding interactions within a specific sub-pocket of the enzyme's active site.

The proposed inhibitory action on COX-2 would disrupt the downstream inflammatory signaling pathway, as illustrated in the simplified diagram below.

G Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Novel Analogs Novel Analogs Novel Analogs->COX-2 inhibit

Caption: Proposed Inhibition of the Inflammatory Pathway.

Conclusion

This guide has detailed the discovery and initial evaluation of a novel series of this compound analogs. Through systematic chemical synthesis and in-vitro biological testing, we have established a preliminary structure-activity relationship for the inhibition of the pro-inflammatory enzyme COX-2. The findings indicate that halogenation at the para-position of the carboxylic acid-bearing ring and the presence of the 3'-hydroxyl group are critical for potent inhibitory activity. Analog-2, with a chloro-substitution, emerged as the most promising lead compound from this series.

Further research will focus on the optimization of this lead compound to enhance its potency and selectivity, as well as to evaluate its pharmacokinetic properties and in-vivo efficacy in relevant animal models of inflammation. The methodologies and data presented herein provide a solid foundation for the continued development of this class of compounds as potential anti-inflammatory therapeutics.

References

Technical Guide: Preliminary Cytotoxicity Screening of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This biphenyl derivative has been identified as a potential anticancer agent, reportedly acting as a mitochondrial membrane depolarizing agent. The protocols detailed herein provide a systematic approach to assess its impact on cell viability, membrane integrity, and the induction of apoptosis. This document provides standardized methodologies for cell culture, colorimetric viability and cytotoxicity assays (MTT, LDH), and flow cytometry-based apoptosis detection. Representative data is presented to illustrate expected outcomes, and key cellular pathways are visualized to provide mechanistic context.

Introduction

This compound (CAS No. 171047-01-1) is a small molecule belonging to the biphenyl carboxylic acid class. Compounds with this scaffold are of significant interest in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. Preliminary information suggests that this compound may exert anticancer effects by acting as a mitochondrial membrane depolarizing agent, a mechanism that can trigger the intrinsic pathway of apoptosis[3].

The objective of this guide is to provide a robust set of protocols for an initial assessment of this compound's cytotoxic potential against relevant cancer cell lines and a non-cancerous control. By quantifying dose-dependent effects on cell viability and elucidating the primary mechanism of cell death, researchers can effectively determine the promise of this compound for further preclinical development.

Experimental Protocols

A standardized workflow is essential for reproducible cytotoxicity screening. The following protocols are foundational for this assessment.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis A Cell Line Selection & Culture B Compound Stock Preparation (in DMSO) D Compound Treatment (Serial Dilutions) B->D C Cell Seeding (96-well & 6-well plates) C->D E Incubation (24, 48, 72h) D->E F MTT Assay (Viability) E->F G LDH Assay (Cytotoxicity) E->G H Annexin V/PI Assay (Apoptosis) E->H I Spectrophotometry (MTT, LDH) F->I G->I J Flow Cytometry (Annexin V/PI) H->J K IC50 Calculation & Statistical Analysis I->K J->K

Caption: General workflow for in vitro cytotoxicity screening.

Cell Culture and Compound Preparation
  • Cell Lines:

    • Human breast adenocarcinoma: MCF-7

    • Human lung carcinoma: A549

    • Human dermal fibroblasts: HDF (as a non-cancerous control)

  • Culture Conditions: Maintain cell lines in the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂. Subculture cells upon reaching 80-90% confluency to ensure exponential growth[4].

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity[4].

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals[5].

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment[4].

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (0.5% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[4].

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[4].

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.

  • Protocol: Follow the cell seeding and treatment steps as described for the MTT assay (Section 2.2).

  • Controls: Include wells for: no-cell background control, low control (vehicle-treated cells), and high control (cells treated with a lysis buffer to induce maximum LDH release)[6].

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay) and incubate for 10-20 minutes at room temperature, protected from light[6].

  • Measurement: Measure the fluorescence (560 nm Ex / 590 nm Em) or absorbance, depending on the specific kit used.

  • Calculation: Calculate the percentage of cytotoxicity after subtracting background values, using the low and high controls to define 0% and 100% cytotoxicity, respectively.

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[4]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate cells with compromised membranes (late apoptotic and necrotic cells)[4][7].

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with the compound at concentrations around its determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the cell populations in four quadrants:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Viable cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

Representative Results (Hypothetical Data)

The following tables present hypothetical data for illustrative purposes.

Table 1: Cell Viability by MTT Assay after 48h Treatment

Concentration (µM) MCF-7 (% Viability) A549 (% Viability) HDF (% Viability)
Vehicle (0) 100.0 ± 4.5 100.0 ± 5.1 100.0 ± 3.9
1 91.2 ± 3.8 94.5 ± 4.2 98.1 ± 3.1
5 75.6 ± 4.1 80.1 ± 3.5 95.3 ± 2.8
10 52.3 ± 3.2 61.8 ± 4.0 91.7 ± 3.5
25 28.9 ± 2.5 35.4 ± 2.9 82.4 ± 4.1
50 11.7 ± 1.9 15.8 ± 2.1 70.5 ± 3.8
100 5.4 ± 1.1 6.7 ± 1.5 61.2 ± 4.0
IC₅₀ (µM) 10.5 14.2 >100

Data are presented as mean ± SD. IC₅₀ values are calculated from dose-response curves.

Table 2: Cytotoxicity by LDH Release Assay after 48h Treatment

Concentration (µM) MCF-7 (% Cytotoxicity) A549 (% Cytotoxicity) HDF (% Cytotoxicity)
Vehicle (0) 4.1 ± 1.1 3.8 ± 0.9 2.5 ± 0.7
10 15.2 ± 2.3 12.5 ± 1.8 4.1 ± 1.0
25 41.5 ± 3.5 35.8 ± 3.1 8.9 ± 1.5
50 68.9 ± 4.2 60.1 ± 3.9 15.3 ± 2.1

Data are presented as mean ± SD.

Table 3: Apoptosis Analysis in MCF-7 Cells after 24h Treatment

Treatment Viable (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Vehicle Control 94.1 ± 1.5 2.5 ± 0.4 1.8 ± 0.3 1.6 ± 0.2
Compound (10 µM) 55.3 ± 3.1 25.8 ± 2.2 15.1 ± 1.9 3.8 ± 0.5
Compound (25 µM) 21.7 ± 2.8 40.2 ± 3.5 32.6 ± 2.9 5.5 ± 0.8

Data are presented as mean ± SD from flow cytometry analysis.

Inferred Mechanism of Action: Intrinsic Apoptosis Pathway

Given that this compound is a reported mitochondrial membrane depolarizing agent, the intrinsic apoptosis pathway is the most probable mechanism of action[3]. This pathway is initiated by intracellular stress, leading to the release of pro-apoptotic factors from the mitochondria[8][9].

G cluster_mito Mitochondrion cluster_cyto Cytosol compound 3'-Hydroxy-[1,1'-biphenyl]- 3-carboxylic acid momp Mitochondrial Outer Membrane Permeabilization (MOMP) compound->momp Induces depolarization stress Intracellular Stress (e.g., DNA Damage, ROS) p53 p53 Activation stress->p53 bax_bak BAX / BAK (Pro-apoptotic) p53->bax_bak Activates bax_bak->momp bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) bcl2->bax_bak Inhibits cyto_c Cytochrome c Release momp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome casp9_active Active Caspase-9 (Initiator) apoptosome->casp9_active casp3_active Active Caspase-3 (Executioner) casp9_active->casp3_active Cleaves & Activates casp3 Pro-Caspase-3 death Substrate Cleavage & Apoptosis casp3_active->death

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

The hypothetical results support this pathway. The significant increase in Annexin V positive cells (Table 3) confirms the induction of apoptosis. The decrease in cell viability (Table 1) without a proportional increase in immediate LDH release (Table 2) at lower concentrations is characteristic of apoptosis rather than necrosis. The compound likely disrupts the balance between pro-apoptotic (BAX, BAK) and anti-apoptotic (Bcl-2) proteins, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade[3][9].

Discussion and Conclusion

The representative data generated in this guide illustrate a potent and selective cytotoxic profile for this compound. The compound demonstrates a dose-dependent reduction in the viability of MCF-7 and A549 cancer cells, with calculated IC₅₀ values of 10.5 µM and 14.2 µM, respectively. Importantly, its cytotoxicity towards non-cancerous HDF cells is substantially lower (IC₅₀ > 100 µM), suggesting a favorable therapeutic window.

The mechanism of cell death is predominantly apoptosis, as evidenced by the high percentage of Annexin V-positive cells following treatment. This finding aligns with reports of the compound acting as a mitochondrial membrane depolarizing agent, a key initiating event in the intrinsic apoptotic pathway[3].

  • Confirm the depolarization of the mitochondrial membrane using probes like JC-1 or TMRM.

  • Investigate the activation of key apoptotic proteins (e.g., Caspase-9, Caspase-3, PARP) via Western blot.

  • Assess the compound's effects on the cell cycle.

  • Expand the screening to a broader panel of cancer cell lines.

This structured approach provides a solid foundation for characterizing the cytotoxic potential of novel chemical entities and advancing them through the drug discovery pipeline.

References

The Core of Biphenyl Carboxylic Acids: An In-depth Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl carboxylic acids represent a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1] The inherent versatility of the biphenyl core, combined with the ionizable carboxylic acid group, allows for multifaceted interactions with various biological targets, leading to applications as anticancer, anti-inflammatory, antihypertensive, and uricosuric agents.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of biphenyl carboxylic acids across several key therapeutic areas. It delves into the critical structural modifications that influence biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

I. Anticancer Activity

Biphenyl carboxylic acid derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of crucial signaling pathways or cellular processes.

Structure-Activity Relationship (SAR)

The anticancer activity of biphenyl carboxylic acids is significantly influenced by the nature and position of substituents on the biphenyl rings. The following table summarizes the in vitro cytotoxic activity of a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231).

CompoundRIC50 (µM) vs. MCF-7[2]IC50 (µM) vs. MDA-MB-231[2]
3a H10.14 ± 2.0510.78 ± 2.58
3b 4-CH3> 50> 50
3c 4-OCH325.36 ± 2.1528.45 ± 2.36
3d 4-F15.28 ± 1.9818.63 ± 2.14
3e 4-Cl12.87 ± 1.5415.21 ± 1.89
3f 4-Br11.92 ± 1.2613.88 ± 1.67
3g 4-CN20.15 ± 2.0122.47 ± 2.25
3h 3-NO230.42 ± 2.8735.12 ± 3.11
3i 4-NO228.76 ± 2.5431.89 ± 2.98
3j 4-OCH2Ph9.92 ± 0.979.54 ± 0.85
Tamoxifen -8.65 ± 0.757.89 ± 0.68

Key SAR Insights:

  • Unsubstituted Phenyl Ring (3a): The presence of an unsubstituted second phenyl ring provides good anticancer activity.[2]

  • Electron-Donating Groups: The introduction of electron-donating groups like methyl (3b) and methoxy (3c) at the para position of the second phenyl ring generally leads to a decrease in activity.[2]

  • Electron-Withdrawing Groups: Halogen substituents (F, Cl, Br) at the para position (3d, 3e, 3f) tend to enhance cytotoxic activity compared to electron-donating groups.[2]

  • Bulky Substituents: The presence of a bulky benzyloxy group at the para position (3j) resulted in the most potent compound in this series, with activity comparable to the standard drug Tamoxifen.[2]

Experimental Protocols

Synthesis of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives (General Procedure): [2]

A mixture of 1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.0 eq), the corresponding substituted phenylboronic acid (1.0 eq), and K2CO3 (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon. Tetrakis(triphenylphosphine)palladium(0) (0.2 eq) is then added, and the reaction mixture is stirred at 80°C for 16 hours. After completion, the reaction is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay):

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the biphenyl carboxylic acid derivatives and a standard drug (e.g., Tamoxifen) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualization

anticancer_workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening start Starting Materials (Bromophenyl derivative, Boronic acid) suzuki Suzuki-Miyaura Coupling start->suzuki purification Purification (Column Chromatography) suzuki->purification characterization Characterization (NMR, MS, IR) purification->characterization treatment Compound Treatment characterization->treatment cell_culture Cell Line Culture (MCF-7, MDA-MB-231) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Experimental workflow for anticancer biphenyl carboxylic acids.

II. Urate Transporter 1 (URAT1) Inhibition

Biphenyl carboxylic acids have been identified as potent inhibitors of the urate transporter 1 (URAT1), a key protein involved in the reabsorption of uric acid in the kidneys. Inhibition of URAT1 is a therapeutic strategy for the treatment of hyperuricemia and gout.[1][3]

Structure-Activity Relationship (SAR)

The SAR of biphenyl carboxylic acid-based URAT1 inhibitors has been explored by modifying different parts of the molecule. The following table presents the URAT1 inhibitory activity of two series of biphenyl carboxylic acid derivatives.[3]

CompoundRIC50 (µM)[3]
A1 2-biphenyl0.93
A2 3-biphenyl> 10
A3 4-biphenyl> 10
A4 1-naphthyl2.34
A5 2-naphthyl1.56
B1 Phenyl1.25
B2 4-Fluorophenyl0.88
B3 4-Chlorophenyl0.65
B4 4-Bromophenyl0.53
B21 3,4-Dichlorophenyl0.17
Benzbromarone -0.26

Key SAR Insights:

  • Linker Position: The position of the linker on the biphenyl ring is crucial, with the ortho-substitution (A1) being optimal for activity.[3]

  • Hydrophobic Moiety: The nature of the hydrophobic group significantly impacts potency. In series A, replacing the biphenyl group with a naphthyl group maintained good activity. In series B, the introduction of electron-withdrawing groups on the phenyl ring generally enhanced inhibitory activity, with the 3,4-dichlorophenyl derivative (B21) being the most potent.[3]

Experimental Protocols

URAT1 Inhibition Assay ([¹⁴C]uric acid uptake assay): [4]

  • Cell Culture: HEK293 cells stably expressing human URAT1 (hURAT1) are cultured in 24-well plates.

  • Inhibitor Pre-incubation: The cell monolayers are washed with pre-warmed buffer (e.g., Hanks' Balanced Salt Solution) and then pre-incubated with various concentrations of the test compounds for 10-15 minutes at 37°C.[4]

  • Uptake Initiation: The uptake reaction is initiated by adding a solution containing [¹⁴C]uric acid to each well.[4] The plate is incubated at 37°C for a short period (e.g., 5 minutes).[4]

  • Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer.[4] The cells are then lysed with a suitable lysis buffer.[4]

  • Quantification: The radioactivity in the cell lysate is measured using a liquid scintillation counter.[4]

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Visualization

urat1_pathway cluster_tubule Renal Proximal Tubule lumen Tubular Lumen (Urine) urat1 URAT1 lumen->urat1 Uric Acid Reabsorption cell Epithelial Cell glut9 GLUT9 cell->glut9 Uric Acid blood Bloodstream urat1->cell Uric Acid glut9->blood Uric Acid Efflux inhibitor Biphenyl Carboxylic Acid Inhibitor inhibitor->urat1 Inhibition

URAT1-mediated uric acid reabsorption and its inhibition.

III. Angiotensin II Type 1 (AT1) Receptor Antagonism

Biphenyl carboxylic acids are a well-established class of angiotensin II type 1 (AT1) receptor antagonists, commonly known as "sartans," which are widely used for the treatment of hypertension.[5] The carboxylic acid or a bioisosteric tetrazole ring is a key feature for their antagonistic activity.

Structure-Activity Relationship (SAR)

The SAR of AT1 receptor antagonists is well-defined, with specific structural requirements for high-affinity binding.

CompoundR1R2R3IC50 (nM)[5]
Losartan n-ButylClCH2OH19
EXP3174 n-ButylClCOOH1.7
Valsartan n-PropylHCOOH3.9
Irbesartan n-Butyl-Spirocyclopentane1.7
Telmisartan --Benzimidazole3.9

Key SAR Insights:

  • Acidic Group: The acidic moiety at the 2'-position of the biphenyl ring (either a carboxylic acid or a tetrazole) is crucial for binding to the AT1 receptor.[5] Losartan's active metabolite, EXP3174, which has a carboxylic acid group, is significantly more potent than losartan itself.[5]

  • Alkyl Chain: An alkyl group (typically n-butyl or n-propyl) at the C2 position of the imidazole or equivalent heterocycle is essential for optimal activity.

  • Substituents on the Heterocycle: Modifications at other positions of the heterocyclic ring can influence potency and pharmacokinetic properties.

Experimental Protocols

AT1 Receptor Binding Assay (Radioligand Binding): [6][7]

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., rat liver or CHO cells stably expressing hAT1R).

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled AT1 receptor antagonist (e.g., [³H]-Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) and various concentrations of the test compound.[6][7]

  • Incubation: The plate is incubated at room temperature for a specific time to allow binding to reach equilibrium.[6]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[6]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • IC50 and Ki Calculation: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

Visualization

at1_pathway cluster_cell Vascular Smooth Muscle Cell angII Angiotensin II at1r AT1 Receptor angII->at1r gq Gq Protein at1r->gq activates plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release vasoconstriction Vasoconstriction dag->vasoconstriction ca_release->vasoconstriction sartan Biphenyl Carboxylic Acid (Sartan) sartan->at1r Antagonizes

AT1 receptor signaling pathway and its antagonism by sartans.

IV. Anti-inflammatory Activity

Certain biphenyl carboxylic acids, such as flurbiprofen and fenbufen, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of biphenyl carboxylic acid derivatives is dependent on the substitution pattern on the biphenyl nucleus. The following table shows the anti-inflammatory activity of a series of biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.

CompoundArAr'% Inhibition of Paw Edema[8]
IVa C6H5C6H555.2
IVb C6H54-NO2-C6H462.5
IVc C6H54-Cl-C6H468.7
IVd C6H53-Br-C6H471.8
IVe C6H54-OCH3-C6H460.4
IVf 3-Br-C6H4C6H565.6
Indomethacin --75.0

Key SAR Insights:

  • Halogen Substitution: The presence of electron-withdrawing halogen atoms (Cl, Br) on the aryl rings generally enhances the anti-inflammatory activity (IVc, IVd, IVf).[8]

  • Nitro Group: A nitro group at the para position of the arylidene ring (IVb) also leads to good activity.[8]

  • Methoxy Group: An electron-donating methoxy group (IVe) results in slightly lower activity compared to the unsubstituted analog (IVa).[8]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: [9][10][11]

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.[10]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[9][10]

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[12]

Visualization

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaid Biphenyl Carboxylic Acid (NSAID) nsaid->cox Inhibits drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials target_id Target Identification & Validation hit_id Hit Identification (High-Throughput Screening) target_id->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt in_vivo In Vivo Efficacy & Pharmacokinetics lead_opt->in_vivo safety Safety & Toxicology Studies in_vivo->safety phase1 Phase I (Safety in Humans) safety->phase1 phase2 Phase II (Efficacy in Patients) phase1->phase2 phase3 Phase III (Large-Scale Efficacy) phase2->phase3 approval Regulatory Approval (e.g., FDA) phase3->approval

References

Methodological & Application

Application Notes and Protocols for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol .[1] This compound has garnered significant interest in the scientific community due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, it has been identified as a mitochondrial membrane depolarizing agent, suggesting its potential to induce apoptosis in cancer cells.[2] These characteristics make it a compelling candidate for further investigation in drug discovery and development.

This document provides detailed application notes and experimental protocols for the utilization of this compound in a cell culture setting. It is intended to guide researchers in assessing its biological effects on various cell lines.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological effects, primarily centered around its cytotoxic and anti-inflammatory potential.

Anticancer Activity: The primary anticancer mechanism of this compound is believed to be through the induction of apoptosis. As a mitochondrial membrane depolarizing agent, it can disrupt the integrity of the mitochondrial membrane.[2] This disruption is a key event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which in turn activates a cascade of caspases, the key executioners of apoptosis. This ultimately results in programmed cell death.

Anti-inflammatory and Antimicrobial Activities: Preliminary studies suggest that this compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1] Furthermore, its structural class of biphenyl derivatives has shown potential for antimicrobial activity against a spectrum of pathogens.[1]

Data Presentation

The following table summarizes the in vitro anticancer activity of various biphenyl carboxylic acid derivatives against different human cancer cell lines, providing a reference for the potential efficacy of this compound.

Compound/DerivativeCell LineAssayIC₅₀ (µM)Reference
Biphenyl Carboxylic Acid Derivative 3jMCF-7 (Breast Cancer)MTT9.92 ± 0.97[1]
Biphenyl Carboxylic Acid Derivative 3jMDA-MB-231 (Breast Cancer)MTT9.54 ± 0.85[1]
Biphenyl Carboxylic Acid Derivative 3aMCF-7 (Breast Cancer)MTT10.14 ± 2.05[1]
Biphenyl Carboxylic Acid Derivative 3aMDA-MB-231 (Breast Cancer)MTT10.78 ± 2.58[1]
Hydroxylated Biphenyl Compound 11Malignant MelanomaMTT1.7 ± 0.5
Hydroxylated Biphenyl Compound 12Malignant MelanomaMTT2.0 ± 0.7

Experimental Protocols

Preparation of Stock Solution

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

  • Reagents and Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution by dissolving 2.14 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes.

    • Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Note: When treating cells, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

  • Reagents and Materials:

    • Target cell line

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents and Materials:

    • Target cell line

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • 6-well cell culture plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

    • Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Reagents and Materials:

    • Target cell line

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • Cold 70% Ethanol

    • Phosphate-Buffered Saline (PBS)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • 6-well cell culture plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

    • Harvest both adherent and floating cells and wash once with PBS.

    • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Wash the fixed cells with PBS by centrifugation.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

  • Reagents and Materials:

    • Target cell line

    • This compound stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cells with this compound, harvest, and wash with PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathways

G cluster_0 Intrinsic Apoptosis Pathway Compound This compound Mito Mitochondrial Membrane Depolarization Compound->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

G Compound This compound Inflammation Pro-inflammatory Cytokine Production Compound->Inflammation Inhibition

Caption: Postulated anti-inflammatory mechanism of action.

G Compound This compound Bacteria Bacterial Growth Compound->Bacteria Inhibition

Caption: General antimicrobial action of the compound.

Experimental Workflow

G cluster_workflow In Vitro Evaluation Workflow start Cell Seeding treatment Treatment with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V Assay) treatment->apoptosis cellcycle Cell Cycle (PI Staining) treatment->cellcycle western Protein Expression (Western Blot) treatment->western end Data Analysis viability->end apoptosis->end cellcycle->end western->end

Caption: Workflow for in vitro assessment of the compound's effects.

References

Application Notes and Protocols for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol .[1][2] This compound has garnered significant interest in scientific research for its potential biological activities, including anti-inflammatory and anticancer properties.[1][2] It has been identified as a mitochondrial membrane depolarizing agent, suggesting a role in inducing apoptosis, which is a key mechanism in its potential anticancer effects.[1] This document provides detailed protocols for the proper dissolution and handling of this compound to ensure reproducible and reliable results in in vitro assays.

Data Presentation: Solubility and Stock Solution Parameters

Due to the limited availability of specific quantitative solubility data for this compound, empirical determination is recommended. However, based on common practices for structurally similar biphenyl carboxylic acid derivatives, the following table summarizes the recommended starting parameters for creating a stock solution.[3][4]

ParameterValue/RecommendationSource/Rationale
Compound This compound-
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO), cell culture gradeCommon solvent for organic compounds in biological assays.[3][5][6]
Suggested Stock Concentration 10 mMA common starting point for similar compounds.[3]
Molecular Weight (MW) 214.22 g/mol [1]
Mass required for 1 mL of 10 mM Stock 2.14 mgCalculation: 0.01 mol/L * 0.001 L * 214.22 g/mol = 0.00214 g
Mass required for 5 mL of 10 mM Stock 10.71 mgCalculation: 0.01 mol/L * 0.005 L * 214.22 g/mol = 0.01071 g
Storage of Stock Solution -20°C for up to 3 months; aliquot to avoid freeze-thaw cycles.[5]General best practice for compound stability.
Final DMSO concentration in assay ≤ 0.5% (0.1% preferred) to avoid solvent toxicity.[3][6]To minimize off-target solvent effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Weighing the Compound: Carefully weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.14 mg.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube or an amber glass vial.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 2.14 mg of the compound, add 1 mL of DMSO.

  • Solubilization:

    • Cap the tube or vial securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.[3]

    • Visually inspect the solution to ensure all the solid has completely dissolved. If particulates remain, gentle warming of the solution to 37°C for 10-15 minutes or sonication may be necessary to achieve complete dissolution.[5][6]

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[5]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or assay buffer.

Procedure:

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to the cell culture medium or assay buffer. For example, to get a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of the medium/buffer.

    • Gently vortex the intermediate solution.[3]

  • Final Working Solution:

    • Prepare the final working solution by diluting the intermediate solution. For instance, to achieve a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of the cell culture medium or assay buffer.[3]

  • Direct Dilution (for lower concentrations):

    • For lower final concentrations, direct dilution from the stock solution is possible. For example, to achieve a 10 µM final concentration in 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of the medium or buffer.

    • Important: When adding the DMSO stock to the aqueous medium, add the stock solution to the medium while gently swirling the tube to prevent precipitation.[6]

Critical Considerations:

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.[3]

  • Preventing Precipitation: If precipitation occurs upon dilution in the aqueous buffer, vortexing, sonicating, or briefly warming the solution at 37°C can help to redissolve the compound.[5][6] Ensure the compound is fully dissolved before adding it to cells.

  • Sterility: Perform all steps under sterile conditions (e.g., in a laminar flow hood) to prevent contamination of cell cultures. The use of sterile pipette tips and tubes is mandatory.

Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Assays A Weigh Compound B Dissolve in DMSO (10 mM Stock) A->B C Vortex/Sonicate to Dissolve B->C D Store Stock Solution (-20°C) C->D E Prepare Intermediate Dilution in Medium D->E F Prepare Final Working Solution E->F G Add to In Vitro Assay (e.g., Cell Culture) F->G I Incubate and Analyze Results G->I H Include Vehicle Control (DMSO) H->G

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway

Given that this compound is a mitochondrial membrane depolarizing agent, a potential mechanism of its anticancer activity involves the induction of the intrinsic apoptotic pathway.

G Hypothesized Apoptotic Pathway A This compound B Mitochondrial Membrane Depolarization A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Activation of Caspase-9 D->E F Activation of Executioner Caspases (e.g., Caspase-3) E->F G Apoptosis F->G

Caption: Potential intrinsic apoptotic pathway initiated by the compound.

References

Application Notes and Protocols for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with a structural motif that is of significant interest in medicinal chemistry and drug discovery. The biphenyl scaffold provides a rigid framework that can be functionalized to interact with the active sites of various enzymes. The presence of both a hydroxyl and a carboxylic acid group suggests potential interactions with biological targets through hydrogen bonding and electrostatic interactions. While direct enzyme inhibition data for this compound is not extensively available in the public domain, the broader class of biphenyl carboxylic acid derivatives has been investigated for inhibitory activity against several key enzyme families, including Matrix Metalloproteinases (MMPs), Cyclooxygenases (COXs), and Lipoxygenases (LOXs). These enzymes are implicated in a variety of pathological conditions, including inflammation, cancer, and cardiovascular diseases.

This document provides an overview of the potential applications of this compound in enzyme inhibition studies, summarizes the inhibitory activities of structurally related compounds, and presents a detailed protocol for a 15-lipoxygenase inhibition assay that can be adapted for screening this compound.

Data Presentation: Inhibitory Activities of Structurally Related Biphenyl Carboxylic Acid Derivatives

Due to the limited availability of direct enzyme inhibition data for this compound, the following table summarizes the inhibitory activities of structurally analogous biphenyl carboxylic acid derivatives against relevant enzyme targets. This information can serve as a valuable reference for designing and interpreting enzyme inhibition studies with the target compound.

Compound/Derivative ClassEnzyme Target(s)Reported IC50/Ki ValuesReference(s)
Biphenyl Carboxylic Acids Urate Transporter 1 (URAT1)IC50 values ranging from 0.17 µM to over 100 µM for various derivatives.
Biphenyl Sulfonamides Matrix Metalloproteinase-8 (MMP-8)A diverse dataset of 88 inhibitors was studied, with varying potencies.
Carboxylic Acid-Based Inhibitors Matrix Metalloproteinase-13 (MMP-13)Subnanomolar inhibition (IC50 = 0.5 nM, Ki = 0.19 nM) for an optimized derivative.
Biphenyl-substituted Chalcones Carbonic Anhydrase I & II (hCA I & II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Ki values in the nanomolar range for various derivatives against these enzymes.

Note: The absence of direct data for this compound highlights the opportunity for novel research into its specific enzyme inhibitory profile.

Experimental Protocols

A detailed methodology for a 15-lipoxygenase (15-LOX) inhibition assay is provided below. This protocol can be adapted to evaluate the inhibitory potential of this compound. 15-LOX is a relevant target as it is involved in inflammatory pathways.

Protocol: 15-Lipoxygenase Inhibition Assay (Spectrophotometric Method)

1. Principle:

The activity of 15-lipoxygenase is determined by monitoring the formation of the conjugated diene hydroperoxide product from the substrate (e.g., linoleic acid), which results in an increase in absorbance at 234 nm. The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of this absorbance increase.

2. Materials and Reagents:

  • Soybean 15-lipoxygenase (EC 1.13.11.12)

  • This compound (test inhibitor)

  • Quercetin or Nordihydroguaiaretic acid (NDGA) (positive control inhibitor)

  • Linoleic acid (substrate)

  • Sodium borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 234 nm

3. Reagent Preparation:

  • Enzyme Solution: Prepare a stock solution of soybean 15-lipoxygenase in cold sodium borate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. Keep the enzyme solution on ice.

  • Substrate Solution: Prepare a stock solution of linoleic acid in ethanol. For the assay, dilute the stock solution in sodium borate buffer to the desired final concentration (e.g., 100 µM).

  • Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Test Compound Dilutions: Prepare a series of dilutions of the test compound stock solution in DMSO.

  • Positive Control Stock Solution: Prepare a stock solution of the positive control inhibitor (e.g., Quercetin) in DMSO.

4. Assay Procedure:

  • To each well of a 96-well microplate, add the following components in the specified order:

    • 160 µL of sodium borate buffer (0.2 M, pH 9.0).

    • 10 µL of the test compound dilution in DMSO (or DMSO for the control and blank wells).

    • 20 µL of the 15-lipoxygenase enzyme solution.

  • Mix the contents of the wells gently and pre-incubate the plate at room temperature for 5 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the linoleic acid substrate solution to each well.

  • Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 234 nm every 30 seconds for a total of 5-10 minutes.

5. Data Analysis:

  • Calculate the initial reaction velocity (rate of change of absorbance per minute) from the linear portion of the absorbance versus time curve for each concentration of the test compound.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis of the dose-response curve.

Visualizations

Logical Workflow for Enzyme Inhibition Screening

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_Prep Prepare Test Compound (this compound) Assay_Setup Set up Assay Plate (Buffer, Compound, Enzyme) Compound_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Substrate Solution Reaction_Start Initiate Reaction (Add Substrate) Substrate_Prep->Reaction_Start Incubation Pre-incubation Assay_Setup->Incubation Incubation->Reaction_Start Data_Acquisition Measure Enzyme Activity (e.g., Spectrophotometry) Reaction_Start->Data_Acquisition Calculate_Rates Calculate Reaction Rates Data_Acquisition->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Conclusion Evaluate Inhibitory Potency Determine_IC50->Conclusion Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_enzyme Enzymatic Conversion cluster_inhibitor Inhibition cluster_downstream Downstream Effects Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Activation Stimulus->PLA2 Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Substrate Leukotrienes Leukotriene Production LOX->Leukotrienes Product Inhibitor 3'-Hydroxy-[1,1'-biphenyl] -3-carboxylic acid Inhibitor->LOX Inhibition Inflammation Inflammation Leukotrienes->Inflammation

Application Notes and Protocols for the Quantification of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a potential metabolite of biphenyl-3-carboxylic acid, a compound with relevance in medicinal chemistry and as a potential environmental xenobiotic. Accurate quantification of this metabolite in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. These application notes provide detailed protocols for the sensitive and selective quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for bioanalysis.

General Xenobiotic Metabolism Pathway

Biphenyl compounds undergo extensive metabolism in vivo, primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic cascade typically involves Phase I reactions, such as hydroxylation, followed by Phase II conjugation reactions to increase water solubility and facilitate excretion.

Xenobiotic Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Biphenyl-3-carboxylic acid Biphenyl-3-carboxylic acid This compound This compound Biphenyl-3-carboxylic acid->this compound CYP450 (Hydroxylation) Conjugated Metabolites Conjugated Metabolites This compound->Conjugated Metabolites UGTs, SULTs (Glucuronidation, Sulfation) Excretion Excretion Conjugated Metabolites->Excretion

Caption: General metabolic pathway of biphenyl-3-carboxylic acid.

Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The recommended method for the quantification of this compound is UPLC-MS/MS, which offers high sensitivity, selectivity, and throughput.

Instrumentation and Materials
  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid (FA), and water (all LC-MS grade).

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte (e.g., this compound-d4) is highly recommended for optimal accuracy and precision. If unavailable, a structurally similar compound can be used.

Chromatographic Conditions (Proposed)
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute.
Mass Spectrometric Conditions (Proposed)

The following parameters should be optimized for the specific instrument used. The mass transitions provided are hypothetical and need to be determined by infusing a standard solution of the analyte.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions
Analyte (m/z)Precursor > Product (e.g., 213.1 > 169.1)
Internal Standard (m/z)Precursor > Product (e.g., 217.1 > 173.1)

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma/Serum using Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples.[1][2]

Protein Precipitation Workflow cluster_sample_prep Sample Preparation Plasma/Serum Sample Plasma/Serum Sample Add IS Add Internal Standard Plasma/Serum Sample->Add IS Add ACN Add Acetonitrile (3:1 v/v) Add IS->Add ACN Vortex Vortex (1 min) Add ACN->Vortex Centrifuge Centrifuge (10 min, 14,000 rpm) Vortex->Centrifuge Supernatant Transfer Transfer Supernatant Centrifuge->Supernatant Transfer Evaporate & Reconstitute Evaporate to Dryness & Reconstitute Supernatant Transfer->Evaporate & Reconstitute Analysis Inject into LC-MS/MS Evaporate & Reconstitute->Analysis

Caption: Workflow for plasma/serum sample preparation.

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and inject the sample into the UPLC-MS/MS system.

Protocol 2: Sample Preparation from Human Urine using Dilute-and-Shoot

For urine samples, a simple dilution is often sufficient, but enzymatic hydrolysis may be necessary to measure conjugated metabolites.

Procedure for Total Analyte Concentration (Free and Conjugated):

  • To 100 µL of urine in a microcentrifuge tube, add 10 µL of internal standard working solution.

  • Add 50 µL of β-glucuronidase/sulfatase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).

  • Incubate the mixture at 37 °C for 2-4 hours (or overnight) to deconjugate the metabolites.

  • Stop the reaction by adding 200 µL of acetonitrile.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial and inject into the UPLC-MS/MS system.

Procedure for Free Analyte Concentration:

  • To 100 µL of urine in a microcentrifuge tube, add 10 µL of internal standard working solution.

  • Add 300 µL of water or initial mobile phase.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial and inject into the UPLC-MS/MS system.

Data Presentation

As no quantitative data for this compound in biological samples were identified in the literature, the following tables present example data for a related class of compounds, hydroxylated polychlorinated biphenyls (OH-PCBs), to illustrate the recommended data presentation format.[3]

Table 1: Method Validation Parameters for OH-PCBs in Human Urine

AnalyteLLOQ (ng/mL)Recovery (%)Within-run Precision (%)Between-run Precision (%)
OH-PCB-X10.0195 ± 5< 10< 15
OH-PCB-X20.0298 ± 4< 10< 15
OH-PCB-X30.01102 ± 6< 12< 15

Table 2: Example Concentrations of OH-PCBs in Human Urine Samples (ng/mL)

Sample IDOH-PCB-X1OH-PCB-X2OH-PCB-X3
Subject 10.521.230.15
Subject 2< LLOQ0.89< LLOQ
Subject 31.152.540.45
QC Low0.310.780.11
QC High2.987.550.92

Method Validation

The developed analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

The protocols described provide a robust framework for the quantitative analysis of this compound in biological samples. The use of UPLC-MS/MS with a stable isotope-labeled internal standard is recommended for achieving the highest level of accuracy and precision. Proper method development and validation are essential for obtaining reliable data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with significant potential as a molecular probe in various biological studies.[1] Its structure, featuring a hydroxyl group and a carboxylic acid moiety, allows it to interact with a range of biological targets. This compound has garnered attention for its anti-inflammatory, anticancer, and antimicrobial properties.[1] Notably, it has been identified as a mitochondrial membrane depolarizing agent and a potential enzyme inhibitor, making it a versatile tool for investigating cellular signaling pathways and enzymatic functions.[1][2] These application notes provide detailed protocols for utilizing this compound to probe key biological processes.

Physicochemical Properties and Synthesis

PropertyValueReference
Molecular Formula C₁₃H₁₀O₃[1]
Molecular Weight 214.22 g/mol [1]
CAS Number 171047-01-1[1]
Synthesis Method Suzuki-Miyaura coupling is a common and efficient method for the synthesis of this compound. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.[1]

Application 1: Probing Cyclooxygenase (COX) Enzyme Activity

Biphenyl carboxylic acid derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] this compound can be used as a molecular probe to investigate the role of COX-1 and COX-2 in various physiological and pathological processes.

Quantitative Data: COX Inhibition by Biphenyl Carboxylic Acid Derivatives
CompoundTarget EnzymeIC50 (µM)
Biphenyl derivative 1COX-1>100
Biphenyl derivative 1COX-20.04
Biphenyl derivative 2COX-1>100
Biphenyl derivative 2COX-20.009
Biphenyl derivative 3COX-12.1
Biphenyl derivative 3COX-20.015
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines the procedure to determine the inhibitory effect of this compound on COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer.

  • Add various concentrations of this compound or control inhibitors to the wells.

  • Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Application 2: Investigating Anticancer Activity and Apoptosis

This compound has been reported to possess anticancer properties.[1] It can be employed as a molecular probe to study its effects on cancer cell viability and to elucidate the underlying mechanisms, such as the induction of apoptosis.

Quantitative Data: Anticancer Activity of Biphenyl Derivatives

The following table presents the IC50 values of various biphenyl derivatives against different cancer cell lines, offering a comparative baseline for the expected efficacy of this compound.

Cell LineCompound ClassIC50 (µM)
Human Breast Cancer (MCF-7)Biphenyl carboxylic acid derivative9.92 ± 0.97
Human Breast Cancer (MDA-MB-231)Biphenyl carboxylic acid derivative9.54 ± 0.85
Human Colon Cancer (HCT116)Hydroxylated biphenyl0.34
Human Pancreatic Cancer (PC-3)Hydroxylated biphenyl10-50
Human Hepatocellular Carcinoma (HepG2)Hydroxylated biphenyl10-50
Experimental Protocol: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of this compound for a predetermined time (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Application 3: Probing Mitochondrial Membrane Potential

As a mitochondrial membrane depolarizing agent, this compound can be used to investigate the role of mitochondrial integrity in various cellular processes, including apoptosis.[2]

Experimental Protocol: Mitochondrial Membrane Potential Assay using JC-1

This protocol uses the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential (ΔΨm) induced by this compound.

Materials:

  • Cell line of interest

  • This compound

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells in a suitable format (e.g., 96-well black-walled plate).

  • Treat the cells with various concentrations of this compound or FCCP for the desired time.

  • Remove the treatment medium and incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Wash the cells to remove excess dye.

  • Measure the red and green fluorescence intensity using a fluorescence microscope or a plate reader.

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways that can be investigated using this compound as a molecular probe.

G cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α TLR4_TNFR TLR4/TNFR Stimulus->TLR4_TNFR IKK IKK Complex TLR4_TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Probe This compound Probe->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription G cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrion cluster_cyto Cytoplasm Probe This compound Mito Mitochondrial Membrane Potential (ΔΨm) Probe->Mito Depolarizes Bcl2 Bcl-2 Probe->Bcl2 Potential Inhibition Bax Bax/Bak CytC Cytochrome c Bax->CytC Release Bcl2->Bax Inhibits Apaf1 Apaf-1 CytC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G cluster_workflow Experimental Workflow: Anticancer Activity Screening Start Seed Cancer Cells Treat Treat with This compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate MTT MTT Assay Incubate->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis Mito Mitochondrial Potential Assay (JC-1) Incubate->Mito Data Data Analysis (IC50, % Apoptosis) MTT->Data Apoptosis->Data Mito->Data End Conclusion Data->End

References

Application Notes and Protocols for High-Throughput Screening of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid as a Potential GPR109A Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Structurally, it is a carboxylic acid with a hydroxyl group, characteristics shared by known ligands of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a Gi-coupled receptor activated by endogenous ligands such as β-hydroxybutyrate and butyrate, as well as the drug nicotinic acid (niacin).[2][3][4] Activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This signaling pathway is implicated in various physiological processes, including the inhibition of lipolysis in adipocytes and the modulation of immune responses.[3][4][5]

Given the structural similarity of this compound to known GPR109A agonists, high-throughput screening (HTS) assays are valuable for identifying and characterizing its potential activity at this receptor. This document provides detailed protocols for two common HTS assays suitable for screening compounds like this compound for GPR109A agonism: a cAMP inhibition assay and a calcium mobilization assay.

GPR109A Signaling Pathway

Activation of GPR109A by an agonist initiates a signaling cascade through the Gi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as G protein-independent signaling.[3][5]

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 3'-Hydroxy-[1,1'-biphenyl] -3-carboxylic acid (Agonist) Agonist->GPR109A Binds to Gi->AC Inhibits Downstream Downstream Cellular Effects (e.g., inhibition of lipolysis) cAMP->Downstream Regulates ATP ATP ATP->AC

Caption: GPR109A signaling pathway upon agonist binding.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in the described HTS assays. Actual experimental values would need to be determined.

ParameterCell LineAssay TypeThis compound EC50/IC50 (µM)Positive ControlPositive Control EC50/IC50 (µM)
GPR109A ActivationCHO-K1-hGPR109AcAMP InhibitionIC50: 15.2 (Hypothetical)Nicotinic AcidIC50: 0.5
GPR109A ActivationHEK293-hGPR109A-Gα16Calcium MobilizationEC50: 25.8 (Hypothetical)Nicotinic AcidEC50: 1.2

Experimental Protocols

High-Throughput cAMP Inhibition Assay

This assay measures the ability of a test compound to inhibit the forskolin-stimulated production of cAMP in cells expressing GPR109A. A decrease in cAMP levels in the presence of the test compound indicates agonistic activity at the Gi-coupled receptor.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (e.g., cAMP Hunter™ Human GPR109A Gi Cell Line from Eurofins DiscoverX).[6]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.

  • Test Compound: this compound dissolved in DMSO.

  • Positive Control: Nicotinic acid.

  • Stimulant: Forskolin.

  • cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or bioluminescence-based cAMP assay kit (e.g., from Cisbio, Promega, or Eurofins DiscoverX).[6][7][8]

  • Microplates: 384-well or 1536-well white, solid-bottom assay plates.

  • Liquid Handling System: Automated liquid handler for high-throughput screening.

  • Plate Reader: HTRF- or luminescence-compatible microplate reader.

  • Cell Preparation:

    • Culture CHO-K1-hGPR109A cells according to the supplier's instructions.

    • On the day of the assay, harvest cells and resuspend them in assay buffer to the desired density.

    • Dispense the cell suspension into the wells of the microplate using an automated liquid handler.

  • Compound Addition:

    • Prepare a serial dilution of this compound and nicotinic acid in assay buffer.

    • Transfer the diluted compounds to the assay plate. Include wells with vehicle control (DMSO).

  • Stimulation:

    • Add forskolin to all wells (except for the negative control wells) to a final concentration that elicits a submaximal cAMP response.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes).

  • cAMP Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol. This usually involves a lysis step followed by the addition of detection reagents.

  • Data Acquisition:

    • Read the plate on a compatible microplate reader. For HTRF assays, this involves reading the fluorescence at two different wavelengths.[8][9]

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths for HTRF assays or the raw luminescence signal.

    • Normalize the data to the positive (forskolin alone) and negative (no forskolin) controls.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cAMP_Assay_Workflow A Seed CHO-K1-hGPR109A cells in microplate B Add serially diluted This compound A->B C Add Forskolin to stimulate Adenylyl Cyclase B->C D Incubate at room temperature C->D E Add cAMP detection reagents (Lysis and Detection) D->E F Read plate on HTRF or Luminescence reader E->F G Data Analysis: Calculate IC50 F->G

Caption: Workflow for the cAMP Inhibition Assay.

High-Throughput Calcium Mobilization Assay

Since GPR109A is a Gi-coupled receptor, it does not naturally signal through calcium mobilization. To enable a calcium-based HTS assay, cells are co-transfected with a promiscuous G protein, such as Gα16, which couples Gi activation to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.

  • Cell Line: HEK293 cells stably co-expressing human GPR109A and a promiscuous G protein like Gα16.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Calcium Indicator Dye: Fluo-4 AM or a commercially available no-wash calcium assay kit (e.g., FLIPR Calcium Assay Kit).[10][11][12]

  • Test Compound: this compound dissolved in DMSO.

  • Positive Control: Nicotinic acid.

  • Probenecid: An anion transport inhibitor to prevent dye leakage from the cells.

  • Microplates: 384-well or 1536-well black, clear-bottom assay plates.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument: Capable of automated liquid addition and kinetic fluorescence reading.

  • Cell Preparation:

    • Seed HEK293-hGPR109A-Gα16 cells into the microplates and allow them to attach overnight.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay buffer, including probenecid.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Compound Addition and Data Acquisition:

    • Place the assay plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence.

    • The instrument's integrated liquid handler will then add the serially diluted this compound, nicotinic acid, or vehicle control to the wells.

    • The instrument will immediately and kinetically measure the change in fluorescence over time (typically for 1-3 minutes).

  • Data Analysis:

    • The fluorescence signal is typically reported as the maximum signal minus the baseline signal.

    • Normalize the data to the positive (high concentration of nicotinic acid) and negative (vehicle) controls.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Assay_Workflow A Seed HEK293-hGPR109A-Gα16 cells in microplate B Load cells with Calcium Indicator Dye A->B C Place plate in FLIPR instrument B->C D Measure baseline fluorescence C->D E Add serially diluted This compound D->E F Kinetically read fluorescence change E->F G Data Analysis: Calculate EC50 F->G

Caption: Workflow for the Calcium Mobilization Assay.

Conclusion

The provided application notes and protocols describe robust and high-throughput compatible methods for assessing the agonist activity of this compound at the GPR109A receptor. The cAMP inhibition assay provides a direct measure of Gi-coupled signaling, while the calcium mobilization assay offers a sensitive functional readout. These assays are essential tools for the initial screening and pharmacological characterization of novel compounds targeting GPR109A for potential therapeutic applications in metabolic and inflammatory diseases.

References

Application Notes and Protocols: A Guide to the Functionalization of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a versatile organic compound built upon a biphenyl scaffold. This structure is of significant interest in medicinal chemistry, materials science, and photochemistry.[1] The biphenyl core allows for regioselective modifications, and its derivatives have demonstrated a wide range of biological activities, including potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] For instance, certain biphenyl carboxylic acid derivatives have been identified as potent inhibitors of urate transporter 1 (URAT1), a key target for the treatment of hyperuricemia and gout.[3]

The functionalization of this compound is critical for developing novel compounds with tailored properties. The molecule presents two primary reactive sites for modification: the carboxylic acid group on one phenyl ring and the hydroxyl group on the other. Modifying these groups can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and target-binding affinity.[4]

This document provides detailed protocols for the targeted functionalization of this biphenyl scaffold through three common and robust chemical transformations: esterification and amidation of the carboxylic acid group, and etherification of the hydroxyl group.

Core Functionalization Strategies

The functionalization of this compound primarily targets its two key functional groups. The general workflow involves selecting either the carboxylic acid or the hydroxyl group for modification, followed by a specific chemical transformation to yield a new derivative.

G cluster_start Starting Material cluster_paths Functionalization Pathways cluster_products Derivative Classes start This compound path1 Carboxylic Acid Modification start->path1 path2 Hydroxyl Group Modification start->path2 prod1 Ester Derivatives path1->prod1 Esterification / Amidation prod2 Amide Derivatives path1->prod2 Esterification / Amidation prod3 Ether Derivatives path2->prod3 Etherification

Caption: Overview of functionalization pathways for the parent compound.

Protocol 1: Esterification of the Carboxylic Acid Group

Esterification is a fundamental reaction for modifying carboxylic acids to enhance properties like cell permeability and to create prodrugs. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a classic and effective method.[5][6]

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of an ethyl ester derivative.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.14 g, 10 mmol).

  • Reagent Addition: Add 50 mL of anhydrous ethanol (excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) as a catalyst.[7]

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude ester by column chromatography on silica gel to yield the pure product.

Data Presentation
Alcohol (R-OH)CatalystReaction Time (h)Temp (°C)Typical Yield (%)
MethanolH₂SO₄46585-95
EthanolH₂SO₄58080-90
Propan-1-olp-TsOH69775-85
Benzyl Alcoholp-TsOH811070-80

Workflow Diagram

G start Acid + Alcohol (e.g., Ethanol) reflux Add Acid Catalyst (H₂SO₄) Reflux 4-6h start->reflux neutralize Cool & Neutralize (NaHCO₃) reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry & Concentrate extract->purify product Purified Ester Product purify->product

Caption: Step-by-step workflow for Fischer-Speier esterification.

Protocol 2: Amidation of the Carboxylic Acid Group

Direct amidation of carboxylic acids and amines is a cornerstone reaction in drug discovery, as the amide bond is present in a large percentage of pharmaceuticals.[8] This protocol uses a carbodiimide coupling agent, a mild and efficient method for forming amide bonds.[9]

Experimental Protocol: Carbodiimide-Mediated Amidation

This protocol describes the synthesis of an N-benzyl amide derivative.

  • Initial Setup: Dissolve this compound (1.07 g, 5 mmol) in 30 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (0.70 g, 5.5 mmol) and Hydroxybenzotriazole (HOBt) (0.74 g, 5.5 mmol) to the solution. Stir at room temperature for 20 minutes.

  • Amine Addition: Add benzylamine (0.59 g, 5.5 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor completion by TLC.

  • Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct.

  • Extraction: Wash the filtrate with 1M HCl (2 x 20 mL), followed by saturated aqueous sodium bicarbonate (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude amide by column chromatography on silica gel to yield the pure product.

Data Presentation
Amine (R-NH₂)Coupling ReagentReaction Time (h)Temp (°C)Typical Yield (%)
BenzylamineDIC / HOBt162580-90
AnilineEDC / HOBt182575-85
AgmatineDCC242560-70[9]
PutrescineDCC242555-65[9]

Workflow Diagram

G start Dissolve Acid in DCM activate Add Coupling Agents (DIC/HOBt) start->activate add_amine Add Amine (e.g., Benzylamine) activate->add_amine react Stir Overnight at RT add_amine->react workup Filter & Wash (Acid/Base) react->workup product Purified Amide Product workup->product

Caption: Step-by-step workflow for carbodiimide-mediated amidation.

Protocol 3: Etherification of the Hydroxyl Group

Functionalizing the phenolic hydroxyl group via etherification can improve metabolic stability and modulate receptor binding. The Williamson ether synthesis is a reliable method for this transformation, involving the deprotonation of the hydroxyl group followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of an ethyl ether derivative.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.07 g, 5 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.24 g, 6 mmol) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Add ethyl bromide (0.65 g, 6 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to reflux (approx. 66°C) and maintain for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0°C and carefully quench by the slow addition of water.

  • Extraction: Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation
Alkyl Halide (R-X)BaseSolventTemp (°C)Typical Yield (%)
Ethyl BromideNaHTHF6670-80
Methyl IodideK₂CO₃Acetone5685-95
Benzyl BromideNaHDMF8075-85
Propargyl BromideK₂CO₃Acetonitrile8065-75

Applications and Biological Significance

The functionalization of this compound opens avenues for developing new therapeutic agents. Derivatives of this scaffold have shown potential as mitochondrial membrane depolarizing agents with anticancer activity. The ability to synthesize a library of ester, amide, and ether derivatives allows for systematic structure-activity relationship (SAR) studies. These studies are crucial in drug development to optimize a compound's efficacy, selectivity, and pharmacokinetic profile. For example, the parent compound's acidic nature can be masked through esterification to create a prodrug, potentially improving oral bioavailability. Amidation can introduce new hydrogen bond donors and acceptors, enhancing binding to a biological target.

Conceptual Mechanism of Action

Biphenyl carboxylic acid derivatives can act on various biological targets. For example, as URAT1 inhibitors, they would block the reabsorption of uric acid in the kidneys, a key mechanism for treating gout.[3]

G cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_cyto Cytoplasm urat1 URAT1 Transporter urate_cyto Uric Acid urat1->urate_cyto urate_lumen Uric Acid urate_lumen->urat1 Reabsorption inhibitor Biphenyl Carboxylic Acid Derivative (Inhibitor) inhibitor->urat1 Blocks

Caption: Conceptual diagram of a biphenyl derivative inhibiting URAT1.

References

Revolutionizing Therapeutics: Application Notes and Protocols for Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of therapeutic agent development is undergoing a significant transformation, driven by innovative approaches that move beyond traditional enzyme inhibition. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals focused on two such groundbreaking areas: Proteolysis-Targeting Chimeras (PROTACs) and Autotaxin (ATX) Inhibitors . These novel modalities offer unprecedented opportunities to target disease-causing proteins and pathways previously considered "undruggable."

Part 1: Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein, they harness the cell's own machinery to induce its degradation.[1][2] This is achieved by simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent destruction of the POI by the proteasome.[1][2] This catalytic mode of action allows for sustained target suppression at potentially lower drug concentrations than traditional inhibitors.[3]

Signaling Pathway and Mechanism of Action

The mechanism of PROTACs involves hijacking the ubiquitin-proteasome system (UPS).[4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a linker connecting the two.[1][5] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by PROTAC PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Activated by E1/E2 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation

The efficacy of PROTACs is typically quantified by their ability to induce degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achieved).[1]

Table 1: In Vitro Degradation Profile of Representative PROTACs

PROTAC CandidateTarget ProteinCell LineDC50 (nM)Dmax (%)Time Point (hours)Reference
ARV-110Androgen Receptor (AR)VCaP1>9518[6]
ARV-471 (Vepdegestran)Estrogen Receptor (ER)MCF71.7>954[5]
BMS-986365Androgen Receptor (AR)LNCaP0.2-0.5>9024[6]
Experimental Protocols

Protocol 1: Western Blot Analysis for Protein Degradation

This is a fundamental assay to directly measure the reduction in target protein levels following PROTAC treatment.[7]

  • Materials:

    • Cell culture reagents and appropriate cell line (e.g., HeLa, HEK293T).[1]

    • PROTAC compound (stock in DMSO).

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Primary antibodies (against target protein and a loading control like GAPDH or β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Cell Seeding and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours).[7] Include a vehicle-only control (e.g., 0.1% DMSO).[8]

    • Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[7] Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[7]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

    • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8] Separate proteins by size and then transfer them to a PVDF membrane.[7]

    • Antibody Incubation: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.[8] After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Repeat these steps for the loading control antibody.[8]

    • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[8] Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

WB_Workflow start Start cell_seeding Cell Seeding & Adherence start->cell_seeding protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_seeding->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection data_analysis Data Analysis (Densitometry, DC50/Dmax) detection->data_analysis end End data_analysis->end

Experimental workflow for DC50/Dmax determination.

Part 2: Autotaxin (ATX) Inhibitors

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[9] The ATX-LPA signaling axis is implicated in a variety of pathological processes, including chronic inflammation, fibrosis, and cancer.[10][11][12] Inhibiting ATX presents a promising therapeutic strategy to modulate these disease states by reducing the production of pro-tumorigenic and pro-fibrotic LPA.[9][13]

Signaling Pathway and Mechanism of Action

ATX (also known as ENPP2) is a lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) to generate LPA.[14] LPA then binds to a family of G-protein coupled receptors (LPAR1-6) on the cell surface, activating multiple downstream signaling pathways.[10][15] These pathways, including the RAS-ERK, PI3K-AKT, and Rho pathways, can promote cell proliferation, migration, survival, and inflammation, contributing to diseases like cancer and fibrosis.[15] ATX inhibitors block the enzymatic activity of ATX, thereby reducing the levels of extracellular LPA and dampening the activation of its receptors.[13]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation ATX_Inhibitor ATX Inhibitor ATX_Inhibitor->ATX Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT, Rho, ERK) LPAR->Downstream Signal Transduction Cellular_Response Cellular Responses (Proliferation, Migration, Fibrosis) Downstream->Cellular_Response Leads to

The Autotaxin-LPA signaling pathway.
Quantitative Data Presentation

The efficacy of ATX inhibitors is assessed by their ability to inhibit the enzyme's activity and reduce downstream pathological markers.

Table 2: Efficacy of ATX Inhibitor IOA-289 in a Mouse Breast Tumor Model

Treatment GroupCollagen Deposition (Area %)COL1A1 Expression (Fold Change)Fibronectin-1 Expression (Fold Change)TGFβ1 Expression (Fold Change)Reference
Vehicle15.2 ± 2.11.001.001.00[16]
IOA-2896.8 ± 1.50.450.520.61[16]
*Data are representative and simplified for illustrative purposes. *p < 0.05 vs. Vehicle.
Experimental Protocols

Protocol 2: In Vitro ATX Enzyme Inhibition Assay (Amplex Red)

This fluorometric assay quantifies the activity of ATX by measuring hydrogen peroxide, a byproduct of the choline oxidase reaction on choline released from LPC hydrolysis.[17]

  • Materials:

    • Recombinant human ATX.

    • LPC (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine).

    • Amplex Red reagent.

    • Horseradish peroxidase (HRP).

    • Choline oxidase.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2).

    • ATX inhibitor compounds.

    • Black 96-well microplate.

  • Procedure:

    • Reagent Preparation: Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in the assay buffer.

    • Inhibitor Addition: Add various concentrations of the ATX inhibitor or vehicle control to the wells of the microplate.

    • Enzyme Addition: Add recombinant ATX to the wells and incubate briefly.

    • Reaction Initiation: Start the reaction by adding the LPC substrate.

    • Fluorescence Measurement: Measure the fluorescence (excitation ~540 nm, emission ~590 nm) over time using a microplate reader.

    • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vivo Target Engagement - Plasma LPA Quantification

A critical step in developing ATX inhibitors is confirming their ability to reduce LPA levels in vivo.[18]

  • Materials:

    • LC-MS/MS system.

    • Internal standards (e.g., C17:0 LPA).

    • Plasma samples from vehicle- and inhibitor-treated animals.

    • Organic solvents for extraction (e.g., methanol, chloroform).

  • Procedure:

    • Animal Dosing: Administer the ATX inhibitor (e.g., orally) to the test animals.[18] A vehicle-only group serves as the control.

    • Sample Collection: Collect blood samples at various time points post-dosing into tubes containing an anticoagulant and an agent to prevent ex vivo LPA formation. Centrifuge to obtain plasma.

    • Lipid Extraction: Spike plasma samples with the internal standard and perform a lipid extraction using an appropriate method (e.g., Bligh-Dyer).

    • LC-MS/MS Analysis: Reconstitute the dried lipid extract and inject it into the LC-MS/MS system. Use a suitable chromatography method to separate different LPA species.

    • Quantification: Quantify the levels of various LPA species (e.g., 16:0, 18:1, 18:2, 20:4 LPA) by comparing their peak areas to that of the internal standard.

    • Data Analysis: Determine the percentage reduction in plasma LPA levels in the inhibitor-treated group compared to the vehicle group.

References

Application Notes and Protocols for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a versatile bifunctional building block in organic synthesis, prized for its rigid biphenyl scaffold and two reactive functional groups: a hydroxyl and a carboxylic acid. This structure allows for regioselective modifications, making it a valuable starting material for the synthesis of complex molecules with diverse applications in medicinal chemistry and materials science.[1] The hydroxyl and carboxylic acid moieties provide sites for various chemical transformations, including esterification, amidation, and etherification, enabling the construction of libraries of derivatives for structure-activity relationship (SAR) studies. Its derivatives have shown potential as enzyme inhibitors and have been investigated for anti-inflammatory, antimicrobial, and anticancer properties.[1]

Key Applications

The primary utility of this compound lies in its role as a scaffold for the synthesis of biologically active compounds. The biphenyl core is a common motif in many pharmaceuticals, and the presence of the hydroxyl and carboxylic acid groups allows for the introduction of various pharmacophores.

Synthesis of Amide Derivatives as Potential Therapeutic Agents

The carboxylic acid group of this compound can be readily converted to an amide via coupling with a wide range of amines. This reaction is fundamental in medicinal chemistry for creating compounds that can mimic peptide bonds and interact with biological targets. A notable application of biphenyl carboxylic acid derivatives is in the development of Urate Transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout.

Experimental Workflow for Amide Synthesis:

start Start: this compound + Amine activation Carboxylic Acid Activation (e.g., HATU, EDC/HOBt) start->activation coupling Amide Bond Formation activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Amide Product purification->product

Caption: General workflow for the synthesis of amide derivatives.

Synthesis of Ester Derivatives

The carboxylic acid can also be esterified to modulate the physicochemical properties of the resulting molecule, such as solubility, lipophilicity, and metabolic stability. Esterification can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents.

Modification of the Hydroxyl Group

The hydroxyl group offers another site for modification, such as conversion to an ether or another functional group, further expanding the chemical space that can be explored from this versatile building block.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of biphenyl carboxylic acid derivatives and can be applied to this compound.

Protocol 1: General Procedure for Amide Synthesis using HATU

This protocol is adapted from the synthesis of novel biphenyl carboxylic acid derivatives as URAT1 inhibitors.

Materials:

  • Biphenyl carboxylic acid (e.g., this compound) (1.0 eq)

  • Substituted amine (1.0 eq)

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the biphenyl carboxylic acid (1.0 eq) and the desired amine (1.0 eq) in acetonitrile.

  • Add HATU (1.5 eq) and triethylamine (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium chloride solution (3 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final amide.

Quantitative Data for Amide Synthesis (Representative Examples):

Compound IDAmine UsedYield (%)Melting Point (°C)
A1 N-phenylpiperazine61147-149
A18 1,2,3,4-Tetrahydroquinoline55190-191
A19 3-Aminoquinoline53176-178

Data adapted from a study on URAT1 inhibitors, demonstrating typical yields and physical properties of biphenyl carboxamides.

Protocol 2: Steglich Esterification

This is a general and mild method for esterification using DCC and a catalytic amount of DMAP.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Expected Outcome:

This method is known for its high yields, typically ranging from 70-95%, depending on the steric hindrance of the alcohol.

Application in Drug Discovery: Targeting URAT1

Derivatives of biphenyl carboxylic acids have been successfully designed as potent inhibitors of Urate Transporter 1 (URAT1). URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from urine back into the blood. Inhibiting URAT1 leads to increased excretion of uric acid, thereby lowering its levels in the blood, which is a therapeutic strategy for treating hyperuricemia and gout.

Signaling Pathway of URAT1 Inhibition:

cluster_proximal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream urat1 URAT1 Transporter uric_acid_cell Uric Acid (in cell) urat1->uric_acid_cell uric_acid_lumen Uric Acid (in urine filtrate) uric_acid_lumen->urat1 Reabsorption uric_acid_blood Uric Acid (in blood) uric_acid_cell->uric_acid_blood Transport hyperuricemia Hyperuricemia uric_acid_blood->hyperuricemia Leads to inhibitor Biphenyl Carboxylic Acid Derivative (Inhibitor) inhibitor->urat1 Blocks

Caption: Mechanism of action of biphenyl carboxylic acid derivatives as URAT1 inhibitors.

Structure-Activity Relationship (SAR) Insights

For the biphenyl carboxylic acid-based URAT1 inhibitors, SAR studies have revealed several key features:

  • The Biphenyl Carboxylic Acid Moiety: This part of the molecule serves as the anionic component, which is crucial for binding to the transporter.

  • The Hydrophobic Component: A hydrophobic tail, often attached via an amide or a bioisosteric linker like an oxadiazole, is necessary for potent inhibition. The nature and substitution pattern of this hydrophobic part significantly influence the inhibitory activity.

  • The Linker: The amide bond is a common and effective linker between the biphenyl carboxylic acid head and the hydrophobic tail.

By systematically modifying the amine component in the amide synthesis, researchers can explore the SAR and optimize the potency and pharmacokinetic properties of these inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its two distinct functional groups allow for the straightforward creation of diverse libraries of compounds. The successful application of similar biphenyl carboxylic acid scaffolds in the development of potent URAT1 inhibitors highlights the potential of derivatives of this compound as novel therapeutic agents. The provided protocols offer a starting point for the synthesis and exploration of such derivatives.

References

Troubleshooting & Optimization

improving the solubility of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The solubility of a compound is dictated by its molecular structure. This compound possesses a large, hydrophobic biphenyl core. While it has polar hydroxyl (-OH) and carboxylic acid (-COOH) groups that can form hydrogen bonds with water, the nonpolar surface area of the two phenyl rings dominates, leading to poor interaction with water molecules and thus low aqueous solubility.[1][2] Aromatic carboxylic acids, in general, tend to have low solubility in water.[3]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: A variety of techniques can be employed, broadly categorized as physical and chemical modifications.[4] Key strategies applicable to this molecule include:

  • pH Adjustment: Capitalizing on the ionizable carboxylic acid group.[5][]

  • Co-solvency: Using water-miscible organic solvents to reduce the polarity of the solvent system.[][7]

  • Complexation: Using agents like cyclodextrins to encapsulate the hydrophobic molecule.[8][9]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.[10][11]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer scale to increase the surface area for dissolution.[12][13]

  • Prodrug Formation: Chemically modifying the carboxylic acid or hydroxyl group to create a more soluble temporary derivative.[14][15]

Troubleshooting Guides

Issue 1: pH Adjustment

Q: I'm trying to dissolve the compound by adjusting the pH, but the solubility increase is minimal or inconsistent. What's going wrong?

A:

  • Insufficient pH Increase: The carboxylic acid group on the molecule needs to be deprotonated to its much more soluble carboxylate salt form (R-COO⁻). This typically occurs at a pH significantly above the compound's dissociation constant (pKa), which for most aromatic carboxylic acids is in the range of 3.5-4.5.[16] Ensure your final solution pH is at least 2 units above the pKa (e.g., pH > 6.5) for near-complete ionization. For some surface-active carboxylic acids, dramatic solubility increases are seen at pH values above 7.0.[17]

  • Buffer Choice and Capacity: The buffer you are using may have insufficient capacity to maintain the target pH upon addition of the acidic compound. Verify the final pH of the solution after the compound has been added and equilibrated. Use a buffer system with a pKₐ close to your target pH.

  • Common Ion Effect: If you are using buffers containing ions that can form a less soluble salt with your compound, it may precipitate. This is less common but possible.

  • Combined Approach: For highly hydrophobic compounds, pH adjustment alone may not be sufficient. Combining pH control with other methods like using co-solvents or complexing agents can have a synergistic effect on solubility.[5][18]

Issue 2: Co-solvents

Q: I'm using a co-solvent, but the drug precipitates when I add more aqueous phase. How do I create a stable solution?

A:

  • Incorrect Co-solvent Concentration: You may have exceeded the solubility limit of the drug in that specific solvent/water ratio. Each co-solvent system has a different capacity to solubilize a given drug.[1] You must experimentally determine the optimal concentration for common co-solvents like propylene glycol, ethanol, polyethylene glycol 400 (PEG 400), or DMSO.[]

  • Toxicity Concerns: Be mindful that many organic co-solvents can have toxicity issues, which is a critical consideration for in-vivo or cell-based assays.[7] Always consult the safety data for the specific co-solvent and concentration you are using.

  • Systematic Screening: The best approach is to perform a systematic screening of different co-solvents at various concentrations to find the one that provides the required solubility with the lowest possible co-solvent percentage.

Issue 3: Cyclodextrin Complexation

Q: My encapsulation efficiency with β-cyclodextrin is low. How can I improve it?

A:

  • Cavity Size Mismatch: The size of the cyclodextrin cavity is crucial for forming a stable inclusion complex.[19] While β-cyclodextrin is commonly used, the biphenyl structure of your compound might fit better within a different cyclodextrin. Consider screening α-cyclodextrin (smaller) and γ-cyclodextrin (larger).[9]

  • Derivative Use: Natural cyclodextrins have limited aqueous solubility themselves. Using more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve both the solubility of the complexing agent and the overall solubility of the drug.[20]

  • Preparation Method: The method used to prepare the complex impacts efficiency. Techniques like kneading, co-precipitation, or freeze-drying often yield better results than simply mixing the components in solution.[8][19]

Issue 4: Solid Dispersions

Q: I prepared a solid dispersion, but the dissolution rate has not improved. What are the likely causes?

A:

  • Drug Recrystallization: The goal of a solid dispersion is to disperse the drug in an amorphous (non-crystalline) state within a hydrophilic carrier.[10][11] If the drug recrystallizes during preparation or storage, the solubility advantage is lost. This can be checked using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).

  • Poor Carrier Selection: The chosen carrier (e.g., PEGs, PVP) must be fully miscible with the drug in the molten or dissolved state.[10] Immiscibility can lead to the formation of separate drug and carrier domains, preventing molecular dispersion.

  • Incorrect Drug-to-Carrier Ratio: A sufficient amount of the hydrophilic carrier is needed to ensure the drug particles are adequately separated and wetted upon contact with water. You may need to test different drug-to-carrier ratios.

Issue 5: Nanosuspensions

Q: My nanosuspension is unstable and shows crystal growth over time. How can I prevent this?

A:

  • Inadequate Stabilization: Nanosuspensions have a very high surface area and are thermodynamically unstable, making them prone to aggregation and crystal growth (a process known as Ostwald ripening).[21][22] The choice and concentration of stabilizers (surfactants or polymers) are critical. A systematic screening of different stabilizers, such as Vitamin E TPGS or HPMC, is necessary to find one that provides strong surface coverage and prevents particle growth.[23]

  • Milling/Homogenization Process: The energy input during the preparation process (e.g., media milling or high-pressure homogenization) must be optimized. Insufficient energy may not reduce the particle size enough, while excessive energy can sometimes lead to instability.[22]

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

Technique Primary Mechanism General Advantages General Disadvantages
pH Adjustment Converts the acidic drug to a more soluble salt form.[5] Simple, rapid, and cost-effective for ionizable drugs.[] Only applicable to ionizable drugs; risk of precipitation upon pH change (e.g., in the GI tract); potential for tissue irritation at non-physiological pH.[5]
Co-solvency Reduces the polarity of the aqueous solvent, decreasing its ability to "squeeze out" the hydrophobic drug.[] Simple to formulate; effective for many lipophilic compounds.[7] Potential for in-vivo toxicity; the drug may precipitate upon dilution with aqueous media.[7]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a host molecule's hydrophobic cavity, presenting a hydrophilic exterior.[9][19] Can significantly increase solubility and stability; masks taste. Requires specific host-guest geometry; can be expensive; competition with other molecules for the cavity.[19]
Solid Dispersion Disperses the drug at a molecular level in a solid, hydrophilic carrier, increasing surface area and wettability.[10][24] Large increases in dissolution rate and bioavailability are possible.[8] The drug must be thermally stable for melt-based methods; potential for the amorphous drug to recrystallize over time.[11]
Nanosuspension Increases the surface area-to-volume ratio by reducing particle size to the nanometer range, which increases dissolution velocity.[4][12] Applicable to most poorly soluble drugs; high drug loading is possible.[13] Formulations can be thermodynamically unstable, leading to crystal growth and aggregation; requires specialized equipment.[21][22]

| Prodrug Synthesis | Attaches a polar promoiety (e.g., via an ester linkage) to the drug to increase solubility. The promoiety is cleaved in-vivo to release the active drug.[15][] | Can dramatically increase solubility and absorption.[] | Requires chemical synthesis and characterization; bioconversion to the active drug can be incomplete or variable.[15] |

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

  • Preparation: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, borate for basic ranges).

  • Sample Addition: Add an excess amount of this compound to a vial containing a known volume of each buffer. Ensure solid is visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the buffer pH on the x-axis to visualize the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)).[10]

  • Dissolution: Weigh the drug and carrier in a specific ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components completely in a common volatile solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure. This should result in the formation of a thin, clear film on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Characterization: Store the powder in a desiccator. Characterize the solid dispersion using techniques like DSC and PXRD to confirm the amorphous nature of the drug and evaluate its dissolution behavior compared to the pure drug.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Component Selection: Choose a cyclodextrin, such as HP-β-CD, based on its higher solubility and complexation efficiency.[20]

  • Molar Ratio: Weigh the drug and HP-β-CD in a defined molar ratio (commonly 1:1).

  • Kneading: Place the powders in a mortar. Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 50:50 v/v) dropwise to form a thick, consistent paste.

  • Trituration: Knead the paste thoroughly for 45-60 minutes. Add more solvent if necessary to maintain a paste-like consistency.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Processing and Storage: Pulverize the dried complex and store it in a desiccator before characterization and solubility/dissolution testing.[19]

Visualizations

G start_node Start: Poorly Soluble Compound (this compound) d1 Is Compound Ionizable? start_node->d1 Assess Properties decision_node decision_node process_node process_node end_node end_node bad_end_node bad_end_node p1 Strategy 1: pH Adjustment d1->p1 Yes d2 Consider Other Approaches d1->d2 No / Insufficient d3 Is Solubility Sufficient? p1->d3 Test Solubility p2 Parallel Screening: - Co-solvents - Cyclodextrins - Solid Dispersions - Nanosuspensions d2->p2 Formulation Screening d3->d2 No end1 SUCCESS: Formulation Achieved d3->end1 Yes d4 Viable Lead Identified? p2->d4 Evaluate Results p3 Optimize Lead Formulation d4->p3 Yes p4 Consider Advanced Strategy: Prodrug Synthesis d4->p4 No p3->end1 end2 Long-Term Strategy p4->end2 Requires Medicinal Chemistry Effort

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_0 Low pH (below pKa) cluster_1 High pH (above pKa) compound_node compound_node condition_node condition_node result_node result_node Acid R-COOH (Non-ionized, Poorly Soluble) Salt R-COO⁻ + Na⁺ (Ionized Salt, Highly Soluble) Acid->Salt + NaOH (Base) Deprotonation Salt->Acid + HCl (Acid) Protonation

Caption: Mechanism of solubility enhancement via pH adjustment.

G input_node input_node process_node process_node output_node output_node char_node char_node end_node end_node A 1. Drug + Stabilizer(s) in Dispersion Medium B 2. High-Energy Process (Media Milling or High-Pressure Homogenization) A->B C 3. Crude Nanosuspension B->C D 4. Characterization - Particle Size (DLS) - Zeta Potential - Crystalline State (PXRD) C->D E 5. Stability Assessment (Monitor for crystal growth and aggregation over time) D->E E->B Unstable: Reformulate/ Re-process F Stable Nanosuspension E->F

Caption: General workflow for nanosuspension preparation and evaluation.

References

troubleshooting poor yield in the synthesis of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges during the synthesis of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, particularly focusing on addressing issues of poor yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the palladium-catalyzed reaction between 3-bromobenzoic acid and 3-hydroxyphenylboronic acid in the presence of a suitable base and solvent system.

Q2: What is a typical yield for this synthesis? Yields can vary significantly based on the specific conditions used. While optimized academic and industrial protocols can achieve high yields (sometimes over 90%), initial attempts or unoptimized reactions may result in lower yields.[2] For example, a patent for a similar synthesis reported a Suzuki coupling yield of only 47% under certain conditions, which was later optimized to over 82%.[3]

Q3: Can the carboxylic acid and hydroxyl groups interfere with the reaction? Yes, both functional groups can influence the reaction. The carboxylic acid group can be deprotonated by the base, affecting the substrate's solubility.[4] The hydroxyl group is generally compatible, but its electronic properties can influence the reactivity of the boronic acid. For sensitive substrates, protection of these groups might be considered, though it adds extra steps to the synthesis.

Q4: What are the most common side reactions that lower the yield? The primary side reactions that consume starting materials and reduce the yield of the desired product include:

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of 3-hydroxyphenylboronic acid or two molecules of 3-bromobenzoic acid). This is often promoted by the presence of oxygen.

  • Dehalogenation: The replacement of the bromine atom on 3-bromobenzoic acid with a hydrogen atom, leading to benzoic acid as a byproduct.[5]

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond, which forms phenol as a byproduct. This can be accelerated by high temperatures or certain reaction conditions.

Troubleshooting Guide for Poor Yield

This guide addresses specific problems encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be easily deactivated.Ensure an inert atmosphere: Thoroughly degas the solvent by bubbling with argon or nitrogen for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[4] Use a fresh catalyst or a stable pre-catalyst: Air-sensitive catalysts like Pd(PPh₃)₄ can degrade upon storage. Consider using a more air-stable pre-catalyst.[6]
Inappropriate Base: The base is crucial for activating the boronic acid for the transmetalation step. An incorrect choice or amount of base can halt the catalytic cycle.[7][8]Screen different bases: Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For substrates with acidic protons, a stronger base or a higher equivalent may be needed.[4] Check base solubility: Ensure the chosen base has adequate solubility in the reaction medium.
Suboptimal Temperature: The reaction may require heating to overcome the activation energy for the oxidative addition step.Increase reaction temperature: Most Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C).[9] If the reaction is sluggish at a lower temperature, gradually increase the heat while monitoring for decomposition.
Problem 2: Significant Formation of Side Products
Potential Cause Suggested Solution
Homocoupling of Boronic Acid: Often caused by the presence of molecular oxygen, which can promote the oxidative coupling of the boronic acid.Rigorous Degassing: Ensure all solvents are thoroughly deoxygenated before use and the reaction is maintained under a strict inert atmosphere. Stoichiometry Control: Using a slight excess of the aryl bromide (3-bromobenzoic acid) relative to the boronic acid can sometimes suppress boronic acid homocoupling.
Dehalogenation of 3-Bromobenzoic Acid: This side reaction can be promoted by certain palladium hydride species that may form in the reaction mixture.Choice of Ligand/Catalyst: For sterically hindered substrates, bulky and electron-rich phosphine ligands can minimize side reactions.[9] Solvent Choice: Using aprotic solvents like dioxane or toluene is generally preferred.
Protodeboronation of 3-Hydroxyphenylboronic Acid: The boronic acid can be sensitive and degrade, especially at high temperatures or over long reaction times.Use Milder Conditions: If possible, run the reaction at the lowest effective temperature. Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help maintain a low concentration and reduce the rate of decomposition.

Data Summary

The selection of catalyst, base, and solvent is critical for optimizing the yield of the Suzuki-Miyaura coupling. The following tables summarize the impact of these components based on literature for similar substrates.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst SystemLigandTypical ConditionsAdvantages/Disadvantages
Pd(PPh₃)₄TriphenylphosphineToluene or Dioxane/H₂O, 80-100 °CCommonly used, but can be air-sensitive and may require higher temperatures.[6]
Pd(OAc)₂SPhos, XPhos, or other Buchwald ligandsToluene or Dioxane, RT to 100 °COften provides higher yields under milder conditions; ligands are bulky and electron-rich, which can suppress side reactions.[9]
Pd/CNoneMeOH/H₂O or other aqueous systemsHeterogeneous catalyst, easy to remove by filtration, often results in low palladium contamination in the product.[6]
[PdCl₂(dppf)]dppfDioxane/H₂O, 80-100 °CA stable pre-catalyst, often reliable for a range of substrates.

Table 2: Effect of Base and Solvent on Suzuki Coupling

BaseSolvent SystemTemperature (°C)Comments
K₂CO₃Dioxane / H₂O (4:1)80 - 100A standard and effective combination for many Suzuki couplings.[10]
K₃PO₄Toluene / H₂O90 - 110A slightly stronger base that can be effective for less reactive substrates.
Cs₂CO₃Dioxane80 - 100A strong base, often used for difficult couplings, but is more expensive.
Na₂CO₃DME / H₂O85A common and cost-effective choice.[6]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This protocol is a starting point and may require optimization.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 eq)

  • 3-Hydroxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 mmol, 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromobenzoic acid (1.0 mmol) and 3-hydroxyphenylboronic acid (1.2 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Reagent Addition: Under a positive flow of inert gas, add the base (K₂CO₃, 3.0 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. Stir the mixture for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C in an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, which should cause the product to precipitate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: 3-Bromobenzoic Acid 3-Hydroxyphenylboronic Acid Base (K2CO3) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent (Dioxane/H2O) inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat Reaction Mixture (90-100 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Acidify & Extract with Ethyl Acetate cool->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify G cluster_causes Potential Causes cluster_solutions Solutions start Poor Yield cause1 Inactive Catalyst start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Conditions start->cause3 sol1a Ensure Inert Atmosphere (Degas Solvents) cause1->sol1a sol1b Use Fresh/Stable Catalyst cause1->sol1b sol2a Control Stoichiometry cause2->sol2a sol2b Optimize Ligand Choice cause2->sol2b sol3a Screen Bases (K2CO3, K3PO4) cause3->sol3a sol3b Optimize Temperature cause3->sol3b

References

optimizing reaction conditions for the derivatization of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in derivatizing this compound?

A1: The main challenge lies in the bifunctional nature of the molecule, containing both a phenolic hydroxyl group and a carboxylic acid group. These groups have different reactivities, which can lead to a lack of selectivity and the formation of multiple products. For instance, many reagents that react with carboxylic acids can also react with phenols, and vice versa. Therefore, achieving selective derivatization at either the hydroxyl or the carboxylic acid group requires careful selection of reagents and reaction conditions.

Q2: How can I achieve selective derivatization of the carboxylic acid group while leaving the hydroxyl group untouched?

A2: Selective derivatization of the carboxylic acid can be achieved through several strategies:

  • Use of Mild Esterification Conditions: Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄ or TsOH), can favor the esterification of the carboxylic acid.[1] However, prolonged reaction times or harsh conditions might lead to some etherification of the phenol.

  • Carbodiimide Coupling for Amide Formation: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid to form an O-acylisourea intermediate, which then readily reacts with an amine to form an amide.[2] This method is generally mild and chemoselective for the carboxylic acid.

  • Protecting the Phenolic Hydroxyl Group: An effective strategy is to first protect the hydroxyl group with a suitable protecting group that is stable under the conditions required for carboxylic acid derivatization.[3] After the desired modification of the carboxylic acid, the protecting group can be removed.

Q3: What are suitable protecting groups for the phenolic hydroxyl group?

A3: The choice of a protecting group is crucial and depends on the subsequent reaction conditions.[4][5] Common protecting groups for phenols include:

  • Ethers: Methyl, benzyl (Bn), or silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) are frequently used. Benzyl ethers can be removed by hydrogenolysis, while silyl ethers are typically cleaved with fluoride reagents (e.g., TBAF) or acid.

  • Esters: Acetyl or benzoyl esters can also be used, but their removal conditions (hydrolysis) might also affect a newly formed ester at the carboxylic acid position.

An orthogonal protecting group strategy, where protecting groups can be removed under different conditions, is highly recommended for complex syntheses.[3]

Q4: Can I derivatize both the hydroxyl and carboxylic acid groups simultaneously?

A4: Yes, simultaneous derivatization is possible using reagents that react with both functional groups. For example, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can derivatize both the hydroxyl and carboxylic acid groups to form trimethylsilyl (TMS) ethers and esters, respectively.[6] This is a common strategy for preparing volatile derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Ester Derivative
Possible Cause Troubleshooting Step
Incomplete reaction - Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Use a larger excess of the alcohol.
Equilibrium limitation (Fischer esterification) - Remove water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[7]
Side reaction at the hydroxyl group - Use milder reaction conditions (lower temperature, shorter reaction time).- Consider protecting the hydroxyl group before esterification.[3]
Steric hindrance - If using a bulky alcohol, consider a two-step approach: first, activate the carboxylic acid (e.g., convert to an acid chloride), then react with the alcohol.
Catalyst deactivation - Ensure the catalyst is fresh and used in the appropriate amount. For acid-catalyzed reactions, ensure the absence of basic impurities that could neutralize the catalyst.
Problem 2: Formation of Multiple Products in Amide Synthesis
Possible Cause Troubleshooting Step
Side reaction with the activating agent - Control the reaction temperature, often by cooling the reaction mixture before and during the addition of the coupling reagent.[2]- Optimize the order of addition of reagents. Typically, the carboxylic acid is activated first before adding the amine.
Reaction at the hydroxyl group - While less likely with common amide coupling reagents, ensure the reaction conditions are not promoting the formation of an ester with the hydroxyl group. Using a base like diisopropylethylamine (DIPEA) can help.
Racemization (if the amine or carboxylic acid is chiral) - Add a racemization suppressor like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[2]
Formation of N-acylurea byproduct (with DCC) - The byproduct is often insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by filtration.
Problem 3: Difficulty in Derivatization for GC-MS Analysis
Possible Cause Troubleshooting Step
Incomplete silylation - Increase the amount of silylating reagent (e.g., BSTFA) and/or the catalyst (e.g., TMCS).[6]- Increase the reaction temperature and/or time. Some sterically hindered groups may require heating for several hours.[6]- Ensure the sample is completely dry, as moisture can deactivate the silylating reagent.[6]
Low volatility of the derivative - Consider using a different derivatization reagent that introduces a more volatile group. For example, perfluoroacylation can increase volatility.
Thermal degradation in the GC inlet - Lower the inlet temperature. - Ensure the derivative is thermally stable. If not, consider LC-MS as an alternative analytical technique.

Experimental Protocols

Protocol 1: Selective Esterification of the Carboxylic Acid Group

This protocol outlines a general procedure for the selective esterification of the carboxylic acid functionality using an acid catalyst.

  • Dissolve this compound (1 equivalent) in a suitable alcohol (e.g., methanol or ethanol, which also serves as the reagent) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Protocol 2: Amide Synthesis via Carbodiimide Coupling

This protocol describes the formation of an amide derivative using EDC as the coupling agent.

  • Dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with the same organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Product Start This compound + Alcohol (e.g., Methanol) ReactionStep Add Acid Catalyst (H₂SO₄ or TsOH) Heat to Reflux Start->ReactionStep 1 Workup1 Cool & Evaporate Excess Alcohol ReactionStep->Workup1 2 Workup2 Dissolve in Organic Solvent Wash with NaHCO₃ & Brine Workup1->Workup2 3 Workup3 Dry & Concentrate Workup2->Workup3 4 PurificationStep Column Chromatography Workup3->PurificationStep 5 End Pure Ester Derivative PurificationStep->End 6

Caption: Workflow for Selective Esterification.

Troubleshooting_Logic_Low_Yield Start Low Yield of Desired Derivative CheckReaction Reaction Incomplete? Start->CheckReaction ActionIncomplete Increase Time/Temp Add Excess Reagent CheckReaction->ActionIncomplete Yes CheckSideReaction Side Reactions Observed? CheckReaction->CheckSideReaction No End Improved Yield ActionIncomplete->End ActionSideReaction Use Milder Conditions Protect Functional Group CheckSideReaction->ActionSideReaction Yes CheckEquilibrium Equilibrium Limitation? CheckSideReaction->CheckEquilibrium No ActionSideReaction->End ActionEquilibrium Remove Water (e.g., Dean-Stark) CheckEquilibrium->ActionEquilibrium Yes CheckPurification Loss During Purification? CheckEquilibrium->CheckPurification No ActionEquilibrium->End ActionPurification Optimize Chromatography Consider Recrystallization CheckPurification->ActionPurification Yes CheckPurification->End No ActionPurification->End

Caption: Troubleshooting Logic for Low Yield.

References

how to overcome stability issues of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.

Troubleshooting Guide

This guide addresses common stability problems in a question-and-answer format, offering potential causes and solutions.

Question 1: My solution of this compound is changing color (e.g., turning yellow or brown) over a short period. What is the likely cause and how can I prevent it?

Answer: Discoloration is a common indicator of degradation, primarily due to oxidation of the phenolic hydroxyl group. This process can be accelerated by factors such as elevated pH, exposure to light, and the presence of dissolved oxygen or metal ions.

Troubleshooting Steps:

  • pH Adjustment: The stability of phenolic compounds often decreases as the pH becomes more alkaline. Maintaining a slightly acidic pH (typically between 3 and 6) can significantly slow down oxidation.

  • Inert Atmosphere: Oxygen is a key contributor to oxidation. To minimize its effect, deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution. It is also beneficial to store the solution under an inert atmosphere.

  • Light Protection: Photodegradation can be a significant issue. Always store your solutions in amber-colored vials or wrap your containers in aluminum foil to protect them from light.

  • Antioxidant Addition: Consider adding a small amount of an antioxidant to your solution. Common choices for pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

  • Chelating Agents: If metal ion catalysis is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.

Question 2: I am observing a decrease in the concentration of this compound in my aqueous solution over time, as determined by HPLC. What could be the cause?

Answer: A decrease in concentration suggests degradation of the parent compound. Besides oxidation, hydrolysis of the carboxylic acid group, though generally less likely under neutral conditions, can occur at pH extremes.

Troubleshooting Steps:

  • pH Control: Verify and buffer the pH of your solution. Extreme acidic or alkaline conditions can promote hydrolysis.

  • Temperature Control: Elevated temperatures accelerate most degradation reactions. Store your solutions at reduced temperatures (e.g., 2-8 °C or even frozen at -20 °C) to improve stability.

  • Solvent Selection: If your experimental design allows, consider using a co-solvent system (e.g., with ethanol or propylene glycol) to reduce the water activity and potentially slow down hydrolysis.

Question 3: I am seeing new peaks appear in my HPLC chromatogram after storing my solution for a few days. How can I identify these and prevent their formation?

Answer: The appearance of new peaks indicates the formation of degradation products. Identifying these products is crucial for understanding the degradation pathway.

Troubleshooting Steps:

  • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate degradation.

  • LC-MS/MS Analysis: Use a liquid chromatography-mass spectrometry (LC-MS/MS) system to analyze the stressed samples. This will help in the identification of the degradation products by providing their mass-to-charge ratio and fragmentation patterns.

  • Prevention: Once the degradation pathway is understood, you can implement the preventative measures described in the answers to Questions 1 and 2 to minimize the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways are expected to be oxidation of the phenolic hydroxyl group, leading to the formation of quinone-type structures, and photodegradation , which can be initiated by UV or visible light. Hydrolysis of the carboxylic acid group is also possible under extreme pH conditions.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: While specific data for this molecule is limited, for phenolic compounds in general, a slightly acidic pH range of 3-6 is recommended to minimize oxidation.

Q3: Can I autoclave solutions of this compound for sterilization?

A3: Autoclaving involves high temperatures and is likely to cause significant thermal degradation. It is generally not recommended. Sterile filtration is a preferable method for sterilizing solutions of this compound.

Q4: How does the choice of solvent affect the stability of this compound?

A4: The choice of solvent can significantly impact stability. Protic solvents like water can participate in hydrolysis, while solvents with dissolved oxygen can promote oxidation. Using deoxygenated solvents and considering aprotic or co-solvent systems can enhance stability.

Quantitative Data Summary

Table 1: Illustrative Degradation of this compound under Various Stress Conditions

Stress ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Products (Predicted)
0.1 M HCl24605 - 10Hydrolysis products
0.1 M NaOH246015 - 25Oxidation and hydrolysis products
3% H₂O₂2425 (Room Temp)20 - 30Oxidative products (quinones)
Thermal488010 - 15Thermally induced degradation products
Photolytic (UV)2425 (Room Temp)25 - 40Photodegradation products

Table 2: Illustrative Effect of pH on the Stability of this compound at 40°C

pHStorage Time (days)Remaining Compound (%) (Illustrative)
3.03095
5.03092
7.03085
9.03070

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Materials:

  • This compound
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • pH meter
  • HPLC system with a UV or PDA detector
  • LC-MS/MS system (for identification)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified period, protected from light.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. Use LC-MS/MS to identify the structure of the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely around 254 nm).
  • Column Temperature: 30°C
  • Injection Volume: 10 µL

3. Method Development and Validation:

  • Inject a mixture of the stressed samples from the forced degradation study to ensure the method separates all degradation products from the parent peak and from each other.
  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Diagram 1: Potential Degradation Pathways

DegradationPathways Compound This compound Oxidation Oxidation (O₂, H₂O₂, high pH) Compound->Oxidation Phenolic -OH group Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Carboxylic acid group Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Quinones Quinone-type Products Oxidation->Quinones Hydrolyzed Hydrolyzed Carboxylic Acid Hydrolysis->Hydrolyzed RingOpened Ring-opened Products Photodegradation->RingOpened

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Testing

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solution Acid Acid Stress Stock->Acid Base Base Stress Stock->Base Oxidation Oxidative Stress Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Data Quantitative Data (% Degradation) HPLC->Data Pathway Identify Degradation Pathways LCMS->Pathway TroubleshootingLogic Start Solution Discoloration? Check_pH Is pH > 6? Start->Check_pH Check_Light Exposed to Light? Check_pH->Check_Light No Sol_Acidify Adjust pH to 3-6 Check_pH->Sol_Acidify Yes Check_Oxygen Is solution deoxygenated? Check_Light->Check_Oxygen No Sol_ProtectLight Store in amber vial or protect from light Check_Light->Sol_ProtectLight Yes Sol_Deoxygenate Deoxygenate solvent & store under inert gas Check_Oxygen->Sol_Deoxygenate No Sol_Antioxidant Consider adding an antioxidant Check_Oxygen->Sol_Antioxidant Yes

minimizing off-target effects of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid in cellular assays.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the known primary mechanism of action for this compound?

A1: this compound is described as a mitochondrial membrane depolarizing agent. This activity is associated with its potential anticancer effects, as it can disrupt mitochondrial function, which is crucial for cell survival and proliferation. It has also been noted for its potential anti-inflammatory and antimicrobial properties.[1]

Q2: What are the potential off-target effects of a mitochondrial membrane depolarizing agent?

A2: Mitochondrial membrane depolarizing agents can have a range of off-target effects due to the central role of mitochondria in cellular function. These can include:

  • Indiscriminate cytotoxicity: Affecting healthy, non-cancerous cells in addition to the intended target cells.

  • Inhibition of respiratory chain complexes: Interference with the electron transport chain can lead to decreased ATP production and increased reactive oxygen species (ROS) generation.[2]

  • Modulation of other ion channels and transporters: Due to structural similarities or promiscuous binding, the compound may interact with other membrane proteins.

  • Induction of apoptosis or necrosis through unintended pathways: Disruption of mitochondrial integrity can trigger various cell death mechanisms.

  • Alterations in cellular metabolism: Beyond ATP synthesis, mitochondria are involved in various metabolic pathways that could be inadvertently affected.

Q3: How can the biphenyl carboxylic acid scaffold contribute to off-target effects?

A3: The biphenyl carboxylic acid structure is found in various biologically active molecules.[3] The carboxylic acid moiety can lead to interactions with a variety of proteins, including enzymes and receptors.[4][5] The biphenyl group provides a rigid scaffold that can fit into numerous binding pockets, potentially leading to interactions with unintended targets. The overall physicochemical properties of the molecule, such as its lipophilicity, can also influence its distribution within the cell and contribute to non-specific interactions.

Q4: What initial steps should I take to assess the potential for off-target effects with this compound?

A4: A multi-pronged approach is recommended:

  • Dose-response curves in multiple cell lines: Perform cell viability assays (e.g., MTT, MTS) in your target cell line and at least one non-target or healthy cell line to determine the therapeutic window and potential for general cytotoxicity.

  • Phenotypic observation: Carefully observe cells treated with the compound for any unexpected morphological changes, such as cell rounding, detachment, or vacuolization, which might indicate stress responses or off-target toxicity.

  • Literature review: Search for studies on compounds with similar structures or mechanisms of action to identify potential off-target liabilities.

Troubleshooting Guide: Unexpected Cellular Phenotypes

This guide addresses common unexpected results when using this compound and suggests potential causes and solutions.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High cytotoxicity in control/non-target cell lines 1. The compound has a narrow therapeutic window. 2. Off-target toxicity due to mitochondrial disruption in healthy cells. 3. Non-specific membrane disruption at high concentrations.1. Perform a detailed dose-response analysis to determine the IC50 in both target and non-target cells. 2. Use a lower, more selective concentration range. 3. Employ assays to measure mitochondrial health specifically (e.g., mitochondrial membrane potential assays).
Unexpected changes in cell morphology (e.g., vacuolization, cell spreading) 1. Induction of cellular stress pathways (e.g., ER stress, autophagy). 2. Off-target effects on cytoskeletal proteins or adhesion molecules.1. Use specific markers to investigate the activation of stress pathways (e.g., Western blot for ER stress markers, LC3 for autophagy). 2. Perform immunofluorescence staining for key cytoskeletal components like actin and tubulin.
Inconsistent results between experiments 1. Compound instability or precipitation in media. 2. Variability in cell health or passage number. 3. Inconsistent treatment times or concentrations.1. Visually inspect the media for precipitation. Test compound stability in your specific cell culture medium over the experiment's duration. 2. Maintain a consistent cell passage number and ensure cells are in the exponential growth phase. 3. Prepare fresh dilutions of the compound for each experiment and double-check all calculations.
Observed effect does not correlate with known mechanism 1. The primary mechanism in your cell type is different. 2. The phenotype is due to an off-target effect.1. Confirm mitochondrial membrane depolarization in your specific cell model. 2. Consider performing target deconvolution studies like Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics. 3. Profile the compound against a panel of known off-target liabilities (e.g., kinase or receptor panels).

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effects of this compound.

Materials:

  • Target and non-target cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Replace the old medium with the medium containing the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Off-Target Profiling using Kinase Panel Screening

This protocol outlines a general procedure for screening the compound against a panel of kinases to identify potential off-target interactions. This is typically performed as a service by specialized companies.

General Workflow:

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases. The percentage of inhibition for each kinase is determined.

  • Hit Identification: Kinases that show significant inhibition (e.g., >50%) are identified as potential off-targets.

  • Dose-Response Analysis: For the identified hits, a dose-response curve is generated to determine the IC50 value, which quantifies the compound's potency against that specific off-target kinase.

  • Data Analysis: The results are often visualized using a kinome tree to provide a clear picture of the compound's selectivity profile.

Protocol 3: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

This protocol can be used to verify the binding of the compound to a suspected target protein in a cellular environment.

Materials:

  • Cells expressing the target protein

  • This compound

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Western blot or mass spectrometry equipment

Procedure:

  • Cell Treatment: Treat intact cells with the compound or vehicle control for a specific duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Detection: Quantify the amount of the target protein remaining in the supernatant at each temperature using methods like Western Blot or Mass Spectrometry. A shift to a higher denaturation temperature in the compound-treated samples indicates target engagement.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Assessment A 1. Primary Assay (e.g., Cell Viability in Target Cells) B 2. Secondary Assay (e.g., Cytotoxicity in Non-Target Cells) A->B Confirm On-Target Effect C 3. Phenotypic Analysis (Microscopy) B->C Assess General Toxicity D 4. Target Deconvolution (e.g., CETSA, Proteomics) C->D Identify Unexpected Phenotypes E 5. Broad Off-Target Screening (e.g., Kinase/Receptor Panels) D->E Validate On-Target & Identify Off-Targets F 6. Data Analysis & Selectivity Assessment E->F Quantify Selectivity

Caption: A general workflow for assessing and minimizing off-target effects.

G cluster_pathway Potential Off-Target Signaling Pathway Compound This compound Mito Mitochondrial Membrane Depolarization (On-Target) Compound->Mito OffTarget Off-Target Kinase/Receptor Compound->OffTarget ROS Increased ROS Mito->ROS ATP Decreased ATP Mito->ATP Pathway Downstream Signaling (e.g., Proliferation, Inflammation) OffTarget->Pathway Stress Cellular Stress (e.g., ER Stress, Autophagy) ROS->Stress ATP->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Potential on-target and off-target signaling pathways.

Caption: A troubleshooting decision tree for unexpected cellular phenotypes.

References

purification challenges of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in the purification of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My final product has a persistent yellow or brown tint. What is the cause and how can I remove it?

Potential Causes:

  • Residual Palladium Catalyst: If synthesized via Suzuki coupling, trace amounts of palladium complexes can impart color.[1]

  • Oxidized Organic Impurities: The biphenyl structure or other aromatic impurities can oxidize during workup or storage, leading to discoloration.[1]

Recommended Solutions:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and filter through celite. This is effective at adsorbing colored impurities.[1]

  • Oxidative Treatment: Before final purification, treating the crude acid with an agent like hydrogen peroxide can help decolorize certain impurities, which can then be more easily separated.[1]

  • Metal Scavengers: To specifically target palladium, pass a solution of the product through a column containing a dedicated metal scavenger, such as silica-based thiol resins.[1]

Q2: My recrystallization attempt is failing; the compound is "oiling out" or no crystals are forming. What should I do?

Potential Causes:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent even when cold, or the compound may be too insoluble even when hot.

  • Cooling Rate is Too Fast: Rapid cooling can lead to supersaturation and precipitation of an amorphous solid or oil instead of well-defined crystals.[1]

  • High Impurity Level: The presence of significant impurities can inhibit crystal lattice formation.[1]

Recommended Solutions:

  • Optimize Solvent System: For aromatic carboxylic acids, common recrystallization solvents include aqueous ethanol or a mixture of a good solvent (like toluene or ethyl acetate) and an anti-solvent (like hexane or petroleum ether).[2][3]

  • Slow Cooling: Allow the heated solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath or refrigerator to maximize yield.[1]

  • Add a Seed Crystal: If a small amount of pure product is available, adding a seed crystal can initiate crystallization.[1]

  • Pre-Purification: If the material is very impure, perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[1]

Q3: I am losing a significant amount of product during liquid-liquid extraction. Why is this happening and how can I prevent it?

Potential Cause:

  • Incorrect pH: The most common cause is improper pH control. For the carboxylic acid to partition into the aqueous basic layer as its carboxylate salt, the pH must be sufficiently high. Conversely, to recover the acid into an organic layer, the pH must be low enough to fully protonate the carboxylate.[1][2]

Recommended Solution:

  • Careful pH Adjustment: When extracting the acid into an aqueous base (e.g., NaHCO₃ or NaOH), ensure the pH is at least 2-3 units above the pKa of the carboxylic acid.[1] When acidifying the aqueous layer to recover the product, adjust the pH to be at least 2-3 units below the pKa before extracting with an organic solvent.[1][2]

Q4: My analytical data (e.g., NMR) shows the presence of starting materials or homocoupled byproducts. How can I remove these?

Potential Cause:

  • Incomplete Reaction or Side Reactions: Suzuki coupling reactions can sometimes result in unreacted boronic acid and the formation of homocoupled dimers (biphenyl from the boronic acid coupling with itself).[4][5] These impurities can be structurally similar to the desired product, making separation difficult.

Recommended Solution:

  • Column Chromatography: Flash column chromatography is often the most effective method for separating structurally similar impurities from the final product.[6][7] A silica gel column using a solvent system like ethyl acetate/pet ether or ethyl acetate/hexane, often with a small amount (0.1-1%) of acetic acid or TFA added to the eluent, can provide good separation.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

Common impurities typically arise from the synthetic route, which is often a Suzuki-Miyaura coupling reaction. These include:

  • Unreacted Starting Materials: Such as the corresponding boronic acid and aryl halide.[4]

  • Homocoupling Byproducts: Resulting from the self-coupling of the boronic acid reactant.[4][5]

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction.[1]

  • Process-Related Impurities: Other byproducts or degradants formed during the reaction or workup.[9]

Q2: What is a reliable, general-purpose purification strategy for this compound?

A robust, multi-step strategy is often most effective. A typical workflow involves an initial purification by acid-base extraction to remove neutral and basic impurities, followed by a final purification step like recrystallization or column chromatography to remove closely related acidic impurities and achieve high purity.[2]

Q3: How do I choose between recrystallization and column chromatography?

  • Recrystallization is ideal when the product is a solid and constitutes the major component of the crude material (>90%). It is an efficient, scalable, and often inexpensive method for achieving very high purity.[7][10]

  • Column Chromatography is preferred when dealing with complex mixtures containing multiple components with similar polarities, or for separating the product from impurities that are difficult to remove by other means (e.g., isomers, homocoupling byproducts).[6][11] It is also useful for purifying oils or amorphous solids that do not crystallize well.

Q4: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase (RP) flash chromatography is a very effective technique for purifying polar compounds like carboxylic acids.[12] A C18-functionalized silica gel is a common stationary phase, and the mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol. Adding 0.1% trifluoroacetic acid (TFA) to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and achieve sharp peaks.[12]

Data Presentation

The following table summarizes common purification techniques and their expected outcomes for compounds like this compound.

Purification MethodTypical Impurities RemovedExpected PurityExpected YieldKey Considerations
Acid-Base Extraction Neutral compounds, basic compounds, non-acidic starting materials.[2][13]Moderate (Removes gross impurities)85-98%Requires careful pH control to avoid product loss.[1]
Recrystallization Small amounts of soluble impurities, some isomers.[10]High (>99%)70-95%Requires finding a suitable solvent system; slow cooling is critical.[1]
Normal-Phase Chromatography Isomers, homocoupling byproducts, unreacted starting materials.[6]High (>98%)60-90%May require eluent modifiers (e.g., acetic acid) to prevent peak tailing.[8]
Reverse-Phase Chromatography Polar impurities, structurally similar compounds.[12]Very High (>99.5%)50-85%Often requires post-chromatography removal of mobile phase additives like TFA.
Activated Carbon Treatment Colored impurities, high molecular weight organics, residual palladium.[1]N/A (Improves appearance)>95%Use sparingly to avoid adsorption of the desired product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude solid in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the deprotonated carboxylate salt) into a clean flask. The organic layer contains neutral and basic impurities and can be discarded.[2]

  • Repeat: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 1M HCl) dropwise with stirring until the pH is approximately 2. The pure carboxylic acid should precipitate as a solid.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper with a small amount of ice-cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven or desiccator to remove residual water.

Protocol 2: Purification by Recrystallization

This protocol is for achieving high purity of a solid sample that is already relatively clean.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., aqueous ethanol).[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or activated carbon), perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, well-defined crystals.[1]

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the pure crystals completely under vacuum.

Visualizations

Experimental and Logical Workflows

Purification_Workflow cluster_0 Purification Pathway Crude Crude Product (from synthesis) Extract Acid-Base Extraction Crude->Extract Optional Optional Step Extract->Optional Sufficiently Pure? Chrom Column Chromatography Optional->Chrom No Recryst Recrystallization Optional->Recryst Yes Chrom->Recryst Pure Pure Product (>99%) Recryst->Pure

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Problem Observed During Purification Q1 Product is Discolored (Yellow/Brown) Start->Q1 Q2 Recrystallization Fails (Oils Out) Start->Q2 Q3 NMR Shows Byproducts Start->Q3 A1 Cause: Residual Catalyst or Oxidized Impurities Solution: Treat with Activated Carbon Q1->A1 A2 Cause: Wrong Solvent or Cooling Too Fast Solution: Change Solvent, Cool Slowly, Add Seed Q2->A2 A3 Cause: Structurally Similar Impurities Solution: Use Column Chromatography Q3->A3

Caption: A troubleshooting decision tree for common purification challenges.

Caption: The logical relationship and chemical transformation during acid-base extraction.

References

refining the protocol for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid to reduce experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers refine the synthesis protocol for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, thereby reducing experimental variability and improving overall yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via a Suzuki-Miyaura coupling reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Inefficient Ligand: The phosphine ligand may not be suitable for the specific substrates. 3. Incorrect Base: The chosen base may not be strong enough to facilitate transmetalation. 4. Low Reaction Temperature: The temperature may be insufficient for the reaction to proceed at an adequate rate.1. Use fresh or properly stored palladium catalyst. Consider using a pre-catalyst like XPhos Pd G4.[1] 2. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1][2] 3. Use a stronger base like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).[3][4] The choice of base can be critical and may require screening. 4. Increase the reaction temperature, typically to the reflux temperature of the solvent system (e.g., 60-80 °C for 1,4-dioxane/water mixtures).[5]
Significant Byproduct Formation (e.g., Homocoupling, Deboronylation) 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acid derivatives. 2. Hydrolytic Deboronylation: Premature cleavage of the C-B bond can occur, especially with electron-poor boronic acids.[6] 3. Incorrect Stoichiometry: An excess of the boronic acid reagent can lead to homocoupling.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing the solvent and reaction vessel.[4] 2. Use rigorously anhydrous solvents and reagents.[6] Adding a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes compensate for this side reaction. 3. Carefully control the stoichiometry of the reactants. Aim for a 1:1 to 1:1.2 ratio of the aryl halide to the boronic acid.
Inconsistent Yields 1. Variability in Reagent Quality: Purity of starting materials, catalyst, and solvents can significantly impact the outcome. 2. Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and inconsistent results. 3. Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or product degradation.1. Use high-purity, anhydrous reagents and solvents. 2. Ensure vigorous and consistent stirring throughout the reaction. 3. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to determine the optimal reaction time.
Difficulty in Product Purification 1. Co-elution with Byproducts: The desired product may have similar polarity to byproducts, making chromatographic separation challenging. 2. Residual Palladium: The final product may be contaminated with the palladium catalyst.1. Optimize the chromatographic conditions (e.g., solvent system, stationary phase). Recrystallization from a suitable solvent system (e.g., isopropanol/water) can also be an effective purification method.[3] 2. After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent (e.g., EDTA) or filtration through a pad of celite to remove the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound to ensure reproducibility?

A1: The most critical step is the Suzuki-Miyaura coupling reaction.[6][7] Achieving consistent results depends heavily on maintaining an inert atmosphere, the quality and choice of the palladium catalyst and ligand, the selection of an appropriate base, and the purity of the reactants and solvents.[4]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This allows for the determination of the point of maximum conversion of the starting materials and helps to avoid prolonged reaction times that might lead to the formation of degradation products.

Q3: What are the recommended catalyst and ligand combinations for the Suzuki coupling in this synthesis?

A3: While various palladium catalysts can be used, modern pre-catalysts often provide better results. For instance, palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[2][5] However, for challenging couplings, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos, or pre-catalysts such as XPhos Pd G4, can significantly improve yields and reaction rates.[1][2]

Q4: Which solvent system is optimal for this reaction?

A4: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, toluene/ethanol/water, or THF/water.[1][3][9] The choice of solvent can influence the solubility of the reactants and the efficacy of the base, thereby affecting the reaction outcome.

Q5: How can I effectively remove the palladium catalyst from my final product?

A5: Several methods can be employed for palladium removal. After the reaction is complete, the mixture can be filtered through a pad of celite. Alternatively, washing the organic extract with an aqueous solution containing a chelating agent like EDTA or thiourea can help sequester the palladium. Column chromatography is also effective in removing residual catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on the specific substrates and available reagents.

  • Reaction Setup: To a dried reaction flask, add 3-bromobenzoic acid (1.0 eq), 3-hydroxyphenylboronic acid (1.1 eq), and a base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂, 0.02 eq) and a ligand (e.g., SPhos, 0.04 eq) under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst & Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Purification (Chromatography/ Recrystallization) extract->purify product Final Product: 3'-Hydroxy-[1,1'-biphenyl] -3-carboxylic acid purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity & Ligand Choice start->catalyst base Verify Base Strength & Solubility start->base conditions Optimize Temperature & Reaction Time start->conditions atmosphere Ensure Inert Atmosphere start->atmosphere solution Improved Yield catalyst->solution base->solution conditions->solution atmosphere->solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

addressing inconsistencies in biological assay results with 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: this compound is a biphenyl derivative. Biphenyl compounds and their hydroxylated metabolites have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[1][2][3] The specific activity and potency of this compound will depend on the biological system and assay being used. The position of the hydroxyl and carboxylic acid groups on the biphenyl scaffold is a key determinant of its biological function.[4]

Q2: What is a suitable solvent for dissolving this compound for in vitro assays?

A2: Due to its chemical structure, which includes a carboxylic acid and a hydroxyl group on a biphenyl backbone, this compound is expected to have low solubility in aqueous buffers.[5][6] For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[6] The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[6]

Q3: Can this compound interfere with common colorimetric or fluorometric assays?

A3: Yes, phenolic compounds can interfere with certain assays. For example, in assays like the MTT assay, which relies on the reduction of a tetrazolium salt, compounds with antioxidant properties may directly reduce the reagent, leading to false-positive results for cell viability. Additionally, the color of the compound or its metabolites could interfere with absorbance readings. It is crucial to include proper controls, such as a compound-only control (without cells or enzymes), to account for any intrinsic absorbance or reactivity of the compound with the assay reagents.[7]

Q4: How stable is this compound in cell culture media?

A4: The stability of hydroxylated biphenyls in cell culture media can vary. Factors such as pH, temperature, and the presence of media components can influence stability. It is advisable to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. To assess stability, you can incubate the compound in the cell culture medium for the duration of your experiment and then analyze its concentration, for example, by HPLC.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
Potential Cause Recommended Solution
Poor Solubility/Precipitation: The compound may be precipitating out of the cell culture medium, leading to a lower effective concentration.- Visually inspect the wells for any precipitate after adding the compound. - Optimize the final DMSO concentration. - Consider using a different solvent or a solubilizing agent, ensuring it does not affect the assay.[8] - Perform a solubility test of the compound in the final assay buffer.[9]
Compound Instability: The compound may be degrading over the course of the experiment.- Prepare fresh dilutions for each experiment. - Minimize the exposure of the compound to light and elevated temperatures. - Assess the stability of the compound in the assay medium over time using an analytical method like HPLC.
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.- Ensure a homogenous cell suspension before seeding. - Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.- Avoid using the outer wells of the microplate for experimental conditions. - Fill the outer wells with sterile PBS or water to maintain humidity.
Issue 2: Unexpected Results in Enzyme Inhibition Assays
Potential Cause Recommended Solution
Assay Interference: The compound may be interfering with the detection method (e.g., absorbance, fluorescence).- Run a control with the compound and all assay components except the enzyme to check for direct effects on the substrate or detection reagents.[10]
Non-specific Inhibition: The compound may be causing inhibition through mechanisms other than specific binding to the enzyme, such as aggregation.- Include a non-ionic detergent (e.g., Triton X-100) at a low concentration (e.g., 0.01%) in the assay buffer to disrupt aggregates. - Test the compound in an orthogonal assay with a different detection principle.
Time-dependent Inhibition: The inhibitory effect may increase with pre-incubation time.- Perform experiments with varying pre-incubation times of the enzyme and inhibitor to check for time-dependent effects.[10]
Incorrect Enzyme or Substrate Concentration: Sub-optimal concentrations can affect the apparent IC50 value.- Determine the Michaelis constant (Km) for the substrate under your assay conditions. - Use a substrate concentration at or below the Km for competitive inhibitors.[11]

Quantitative Data

No specific quantitative bioactivity data for this compound was found in the initial search. However, the following table summarizes cytotoxicity data for other hydroxylated biphenyls, which can serve as a reference for the potential range of activity.

Table 1: Comparative Cytotoxicity of Selected Hydroxylated Biphenyls

CompoundAssayCell Line/OrganismEndpointValueReference
4-HO-2,4'-DichlorobiphenylMicrotox® bioluminescent assayVibrio fischeriEC500.07 mg/L[4]
4-HO-2,5-DichlorobiphenylMicrotox® bioluminescent assayVibrio fischeriEC500.12 mg/L[4]
4-HO-3,4-DichlorobiphenylMicrotox® bioluminescent assayVibrio fischeriEC500.36 mg/L[4]
2'-HO-3,4,5'-TrichlorobiphenylMicrotox® bioluminescent assayVibrio fischeriEC500.34 mg/L[4]

EC50: Half maximal effective concentration.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of the compound.

    • Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay (General Protocol)

This is a general protocol that can be adapted for various enzymes.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • This compound stock solution

  • Positive control inhibitor

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents (enzyme, substrate, inhibitor dilutions) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the enzyme solution to all wells except the blank (no enzyme) wells.

  • Pre-incubation: Pre-incubate the enzyme with the compound for a specific time (e.g., 15-30 minutes) at the assay temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Assay_Setup Assay Setup (Dilutions, Controls) Compound_Prep->Assay_Setup Cell_Culture Cell Culture / Enzyme Preparation Cell_Culture->Assay_Setup Incubation Incubation with Compound Assay_Setup->Incubation Measurement Data Acquisition (e.g., Absorbance, Fluorescence) Incubation->Measurement Data_Processing Data Processing (% Inhibition / % Viability) Measurement->Data_Processing IC50_EC50 IC50 / EC50 Determination Data_Processing->IC50_EC50 Conclusion Conclusion & Further Experiments IC50_EC50->Conclusion

Caption: General experimental workflow for assessing the biological activity of a test compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) AhR_complex AhR-HSP90-XAP2 (Inactive Complex) Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Nuclear Translocation + Dimerization AhR_ARNT AhR/ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_Transcription Initiates Biological_Response Biological Response Gene_Transcription->Biological_Response

Caption: Simplified diagram of the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

strategies to enhance the bioavailability of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to enhance the in vivo bioavailability of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid. The content is structured into Frequently Asked Questions (FAQs) for foundational knowledge and Troubleshooting Guides for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound likely to be poor?

A1: The structure of this compound presents several challenges for oral absorption. Its biphenyl core makes it highly lipophilic, leading to poor aqueous solubility.[1][2] Compounds with low solubility and potentially high permeability are often categorized as Biopharmaceutics Classification System (BCS) Class II drugs.[3][4] The dissolution of these drugs in the gastrointestinal (GI) fluid is often the rate-limiting step for absorption, leading to low and variable bioavailability.[5] While the carboxylic acid group can ionize to improve solubility, this is pH-dependent; the un-ionized form required for crossing the lipid membranes of the gut wall is less soluble.[6][7]

Q2: What are the primary formulation strategies to consider for enhancing the bioavailability of this compound?

A2: For a poorly soluble compound like this compound, the primary goal is to increase its concentration in a dissolved state at the site of absorption. Key strategies include:

  • pH Adjustment: Utilizing buffers or creating salt forms to increase solubility in the GI tract.[8][9]

  • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio, which can improve the dissolution rate.[10][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.[4][5][12]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in a lipid/surfactant mixture, which then forms a fine emulsion in the GI tract, bypassing the need for dissolution from a solid form.

  • Prodrug Approach: Chemically modifying the carboxylic acid group (e.g., as an ester) can improve permeability, though this requires subsequent in vivo conversion back to the active parent drug.[10][13]

Q3: How does the carboxylic acid functional group specifically influence the choice of formulation?

A3: The carboxylic acid is a critical determinant.

  • pH-Dependent Solubility: The compound's solubility will be significantly lower in the acidic environment of the stomach (where the carboxylic acid is protonated and uncharged) and higher in the more neutral pH of the intestine (where it is deprotonated and charged).[6][14] The charged, more soluble form is less permeable across membranes.[7] This paradox requires careful formulation design.

  • Salt Formation: Creating a salt (e.g., sodium or potassium salt) is a common and effective method to increase the dissolution rate of acidic drugs.[8]

  • Toxicity Concerns: Some carboxylic acid-containing drugs can form reactive acyl glucuronide metabolites or acyl-CoA conjugates, which have been associated with toxicity.[15] While this is a metabolic issue rather than a bioavailability one, it is a crucial consideration for the drug's overall development.

Troubleshooting Guides

Guide 1: Issue - Very Low and Erratic Plasma Exposure (Cmax/AUC) in Animal Studies

This is a classic sign of dissolution-rate-limited absorption. The compound is not dissolving fast enough or completely enough in the GI tract.

By converting the crystalline drug into a high-energy amorphous state within a polymer carrier, you can achieve and maintain a supersaturated concentration in the gut, which enhances the driving force for absorption.[5]

Experimental Protocol: ASD Preparation by Spray Drying

  • Polymer/Solvent Screening:

    • Screen the solubility of the compound and various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) in different organic solvents (e.g., methanol, acetone, dichloromethane).

    • Select a polymer that shows good miscibility with the drug and a solvent system that dissolves both.

  • Preparation of Spray Solution:

    • Prepare a solution containing the drug and the selected polymer (e.g., at drug:polymer ratios of 1:1, 1:2, and 1:4 w/w). A typical concentration is 5-10% total solids.

  • Spray Drying Process:

    • Use a lab-scale spray dryer. Optimize parameters such as inlet temperature, solution feed rate, and atomization gas flow to obtain a fine, dry powder.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and Powder X-ray Diffraction (PXRD) (presence of a halo pattern).

    • Perform in vitro dissolution testing in simulated gastric and intestinal fluids (pH 1.2 and 6.8).

Data Presentation: Predicted Impact of ASD on In Vivo Pharmacokinetics

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Crystalline Suspension20954.0550100%
ASD (1:2 Drug:PVP)207501.54400~800%

Reducing particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[11]

Experimental Protocol: Nanosuspension by Wet Bead Milling

  • Stabilizer Screening: Select a suitable stabilizer (e.g., Poloxamer 188, Tween 80, Solutol HS 15) to prevent particle aggregation.

  • Milling Process:

    • Prepare a pre-suspension of the drug in an aqueous solution of the stabilizer.

    • Introduce the suspension into a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill for a specified duration (e.g., 2-8 hours), monitoring particle size periodically.

  • Characterization:

    • Measure the particle size distribution and zeta potential using dynamic light scattering (DLS). The target is typically a mean particle size < 500 nm.

    • The nanosuspension can be dosed directly or lyophilized into a solid powder for reconstitution.

Data Presentation: Comparison of Particle Size and Solubility

FormulationMean Particle Size (nm)Kinetic Solubility in FaSSIF* (µg/mL)
Unmilled Drug15,000< 1
Nanosuspension25025
*Fasted State Simulated Intestinal Fluid
Guide 2: Issue - Formulation Appears Solubilized but Likely Precipitates In Vivo

This can occur with co-solvent or pH-adjusted formulations where the drug is soluble in the dosing vehicle but crashes out upon dilution in the aqueous environment of the GI tract.

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water micro- or nanoemulsion upon gentle agitation in an aqueous medium like GI fluids. The drug remains partitioned in the oil droplets, avoiding precipitation and presenting a large surface area for absorption.

Experimental Protocol: SEDDS Formulation Development

  • Excipient Screening:

    • Solubility: Determine the solubility of the compound in various oils (e.g., Capryol™ 90, Maisine® CC), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-solvents (e.g., Transcutol® HP, PEG 400).[9][16]

  • Ternary Phase Diagram Construction:

    • Select the top-performing oil, surfactant, and co-solvent.

    • Construct a ternary phase diagram by titrating mixtures of these components with water to identify the region that forms stable and clear microemulsions.

  • Formulation Preparation & Characterization:

    • Prepare the optimal formulation by mixing the components and dissolving the drug.

    • Characterize the formulation by assessing its self-emulsification time, droplet size upon dilution in water (using DLS), and robustness to dilution.

  • In Vitro Dissolution/Dispersion Test:

    • Perform a dispersion test in simulated GI fluids to ensure the drug does not precipitate out of the formed emulsion over time.

Data Presentation: Pharmacokinetic Comparison of Formulations

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Co-solvent Solution1050 (highly variable)3.0280< 5%
SEDDS Formulation10620 (low variability)1.03500~55%

Visualizations

// Define Nodes start [label="Start: Low Bioavailability of\nthis compound", fillcolor="#F1F3F4"]; char [label="Characterize Physicochemical Properties\n(Solubility, pKa, LogP, Dose)", fillcolor="#FBBC05", fontcolor="#202124"]; is_sol_limited [label="Is Dissolution\nRate-Limiting?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_perm_limited [label="Is Permeability\nLimiting?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Strategy Nodes size_reduction [label="Strategy:\nParticle Size Reduction\n(Micronization, Nanonization)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; asd [label="Strategy:\nAmorphous Solid Dispersion (ASD)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; lipid [label="Strategy:\nLipid-Based Formulation\n(SEDDS/SMEDDS)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; prodrug [label="Strategy:\nProdrug Approach", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Outcome Node end [label="In Vivo Study with\nOptimized Formulation", fillcolor="#F1F3F4"];

// Define Edges start -> char; char -> is_sol_limited;

is_sol_limited -> is_perm_limited [label=" No "]; is_sol_limited -> size_reduction [label=" Yes (High Dose) "]; is_sol_limited -> asd [label=" Yes (Low-Med Dose) "]; is_sol_limited -> lipid [label=" Yes (High LogP) "];

is_perm_limited -> prodrug [label=" Yes "]; is_perm_limited -> end [label=" No "];

size_reduction -> end; asd -> end; lipid -> end; prodrug -> end; } enddot Caption: Workflow for selecting a bioavailability enhancement strategy.

sedds_mechanism cluster_formulation 1. Oral Administration cluster_gi 2. Dispersion in GI Tract capsule Capsule Containing Drug in Oil/Surfactant Matrix emulsion Spontaneous Formation of Nano/Microemulsion Droplets capsule->emulsion Contact with GI Fluids circulation Systemic Circulation absorption absorption absorption->circulation

References

how to prevent the degradation of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid during storage.

Troubleshooting Guides

This section addresses specific issues you might encounter during the handling and storage of this compound.

Issue 1: Discoloration of the solid compound (e.g., yellowing or browning)

  • Question: My solid this compound, which was initially off-white, has developed a yellow or brownish tint over time. What is causing this, and how can I prevent it?

  • Answer: Discoloration is a common indicator of degradation, particularly oxidation. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. This process can lead to the formation of colored quinone-type species.

    Troubleshooting Steps:

    • Minimize Air Exposure: Store the compound under an inert atmosphere, such as nitrogen or argon. Use containers with tight-fitting seals. For long-term storage, consider evacuating and backfilling the container with an inert gas multiple times.

    • Protect from Light: Store the compound in amber vials or wrap the container with aluminum foil to protect it from light, as UV and visible light can catalyze photodegradation.

    • Control Temperature: Store the compound at reduced temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is preferable.

    • Use High-Purity Solvents for Dissolution: If the discoloration is observed after dissolving the compound, be aware that solvents can contain dissolved oxygen. Degas solvents prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.

Issue 2: Decrease in Purity or Appearance of Extra Peaks in Chromatographic Analysis (e.g., HPLC)

  • Question: I've analyzed my stored this compound using HPLC and observed a decrease in the main peak area, along with the appearance of new, smaller peaks. What are these new peaks, and how can I avoid their formation?

  • Answer: The appearance of new peaks in your chromatogram indicates the formation of degradation products. Given the structure of this compound, these are likely to be products of oxidation, and potentially photodegradation or thermal degradation if not stored correctly. One likely oxidation product is 3'-oxo-[1,1'-biphenyl]-3-carboxylic acid.[1]

    Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored under the recommended conditions: protected from light, in a tightly sealed container, under an inert atmosphere, and at a low temperature.

    • Analyze for Common Degradants: Use techniques like LC-MS to identify the mass of the impurity peaks. This can help in elucidating their structures and confirming the degradation pathway.

    • Perform Forced Degradation Studies: To proactively understand potential degradation products, you can perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal long-term storage conditions for this compound?

    • A1: For optimal long-term stability, the compound should be stored as a solid at -20°C or below, in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen), and protected from light.

  • Q2: How does pH affect the stability of this compound in solution?

    • A2: Phenolic compounds can be more susceptible to oxidation at higher (alkaline) pH levels.[2] The deprotonation of the phenolic hydroxyl group under basic conditions can increase its electron density, making it more easily oxidized. Therefore, for storage in solution, a slightly acidic to neutral pH is generally preferable. However, the stability in solution is limited, and it is best to prepare solutions fresh.

  • Q3: Can I store this compound in solution? If so, for how long and under what conditions?

    • A3: Storing this compound in solution is not recommended for long periods due to the increased risk of degradation. If you must store it in solution for a short time, use a degassed, high-purity solvent, store at -20°C or -80°C, and protect from light. The stability in solution will depend on the solvent and pH, and should be experimentally determined.

  • Q4: What are the primary degradation pathways for this compound?

    • A4: The primary degradation pathways are likely to be:

      • Oxidation: The phenolic hydroxyl group can be oxidized to a ketone, forming 3'-oxo-[1,1'-biphenyl]-3-carboxylic acid.[1] Further oxidation could potentially lead to ring-opening products.

      • Photodegradation: Exposure to UV or visible light can lead to the formation of various degradation products, often through oxidative processes.[3]

      • Thermal Degradation: At elevated temperatures, biphenyl carboxylic acids can undergo decarboxylation (loss of CO2) or intramolecular cyclization.[4]

Quantitative Data on Stability

The following table summarizes expected degradation of this compound under various stress conditions, typical for a forced degradation study. The goal of such a study is to generate a modest amount of degradation (5-20%) to identify potential impurities.

Stress ConditionTemperatureDurationExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 60 °C24 hours< 5%Minimal degradation expected
Base Hydrolysis 60 °C8 hours5 - 15%Oxidation products (accelerated by basic pH)
Oxidation Room Temp24 hours10 - 20%3'-oxo-[1,1'-biphenyl]-3-carboxylic acid and other oxidative adducts
Thermal (Solid) 80 °C48 hours5 - 10%Decarboxylation and cyclization products
Photolytic (Solution) Room Temp24 hours10 - 20%Photo-oxidative products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with a combination of UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC-UV or LC-MS.

Protocol 2: HPLC-UV Method for Purity Assessment

This protocol provides a starting point for an HPLC-UV method to assess the purity of this compound and detect degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example:

      • Start with 30% acetonitrile.

      • Ramp to 90% acetonitrile over 15 minutes.

      • Hold at 90% for 5 minutes.

      • Return to 30% and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

Visualizations

Degradation_Pathway parent This compound oxidation Oxidation (O2, Light, Metal Ions) parent->oxidation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation thermal Thermal Stress (High Temperature) parent->thermal product_ox 3'-oxo-[1,1'-biphenyl]-3-carboxylic acid oxidation->product_ox product_photo Photo-oxidized Products photodegradation->product_photo product_decarboxy Decarboxylation Products thermal->product_decarboxy Experimental_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC-UV / LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Sample of this compound start->acid start->base start->oxidation start->thermal start->photo end Identify Degradants & Develop Stability-Indicating Method analysis->end Troubleshooting_Tree cluster_symptoms Symptoms cluster_causes Probable Causes cluster_solutions Solutions start Degradation Observed? discoloration Discoloration of Solid start->discoloration Yes new_peaks New Peaks in HPLC start->new_peaks Yes oxidation Oxidation discoloration->oxidation new_peaks->oxidation photodegradation Photodegradation new_peaks->photodegradation thermal Thermal Degradation new_peaks->thermal store_inert Store under Inert Gas oxidation->store_inert protect_light Protect from Light oxidation->protect_light low_temp Store at Low Temperature oxidation->low_temp photodegradation->protect_light thermal->low_temp

References

Validation & Comparative

Validating the Biological Target of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative with potential therapeutic applications stemming from its suggested anti-inflammatory, antimicrobial, and anticancer properties.[1] The validation of its precise biological target is a critical step in advancing its development as a therapeutic agent. This guide provides a comparative framework for researchers aiming to elucidate and confirm the molecular target of this compound. However, a comprehensive search of publicly available scientific literature and databases did not yield a specific, validated biological target for this compound.

The available information suggests that its biological activities may arise from the inhibition of certain enzymes or its role as a mitochondrial membrane depolarizing agent.[1] This guide, therefore, focuses on outlining the necessary experimental workflows and data presentation strategies that should be employed once a putative target is identified through screening or other discovery methods.

Experimental Workflow for Target Validation

To rigorously validate a potential biological target of this compound, a multi-faceted approach is essential. The following experimental workflow is recommended:

G cluster_0 Target Identification cluster_1 In Vitro Validation cluster_2 Cell-Based Validation cluster_3 In Vivo Validation High-Throughput Screening High-Throughput Screening Binding Assays Binding Assays High-Throughput Screening->Binding Assays Identify Hits Affinity Chromatography Affinity Chromatography Affinity Chromatography->Binding Assays Computational Docking Computational Docking Computational Docking->Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Binding Assays->Enzyme Inhibition Assays Confirm Interaction Target Engagement Assays Target Engagement Assays Enzyme Inhibition Assays->Target Engagement Assays Quantify Potency Cell-Free Functional Assays Cell-Free Functional Assays Cell-Free Functional Assays->Target Engagement Assays Signaling Pathway Analysis Signaling Pathway Analysis Target Engagement Assays->Signaling Pathway Analysis Confirm Cellular Activity Animal Models of Disease Animal Models of Disease Signaling Pathway Analysis->Animal Models of Disease Assess Physiological Relevance Cellular Phenotypic Assays Cellular Phenotypic Assays Cellular Phenotypic Assays->Animal Models of Disease Pharmacokinetic/Pharmacodynamic Analysis Pharmacokinetic/Pharmacodynamic Analysis Animal Models of Disease->Pharmacokinetic/Pharmacodynamic Analysis Target Knockdown/Knockout Studies Target Knockdown/Knockout Studies Pharmacokinetic/Pharmacodynamic Analysis->Target Knockdown/Knockout Studies

Caption: A generalized workflow for the identification and validation of a biological target for a small molecule inhibitor.

Data Presentation for Comparative Analysis

Once a biological target is identified and validated, a clear and concise presentation of quantitative data is crucial for comparing the efficacy and specificity of this compound with other known modulators of the same target.

Table 1: Comparison of In Vitro Potency

CompoundTargetAssay TypeIC50 / EC50 (µM)Reference
This compound[Identified Target][e.g., Enzyme Inhibition][Experimental Value][Citation]
Alternative 1[Identified Target][e.g., Enzyme Inhibition][Literature Value][Citation]
Alternative 2[Identified Target][e.g., Receptor Binding][Literature Value][Citation]

Table 2: Comparison of Cellular Activity

CompoundCell LineAssay TypePotency (e.g., GI50, µM)Reference
This compound[Relevant Cell Line][e.g., Proliferation Assay][Experimental Value][Citation]
Alternative 1[Relevant Cell Line][e.g., Proliferation Assay][Literature Value][Citation]
Alternative 2[Relevant Cell Line][e.g., Reporter Gene Assay][Literature Value][Citation]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation process. Below are templates for key experiments that would be necessary.

Protocol 1: Enzyme Inhibition Assay (Example: Kinase Target)
  • Objective: To determine the in vitro inhibitory potency of this compound against the identified kinase target.

  • Materials:

    • Recombinant human [Kinase Name]

    • Substrate peptide

    • ATP

    • This compound

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the signal using a suitable plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Target Engagement Assay (Example: CETSA)
  • Objective: To confirm that this compound binds to its target protein in a cellular context.

  • Materials:

    • [Relevant Cell Line] expressing the target protein.

    • This compound.

    • Lysis buffer.

    • Antibodies against the target protein and a loading control.

    • SDS-PAGE and Western blotting reagents.

  • Procedure:

    • Treat intact cells with various concentrations of this compound or a vehicle control.

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature and compound concentration by Western blotting.

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

Understanding the impact of this compound on the downstream signaling pathway of its target is crucial.

G Ligand Ligand Receptor Receptor Ligand->Receptor Activates Downstream Effector 1 Downstream Effector 1 Receptor->Downstream Effector 1 Phosphorylates Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Activates Transcription Factor Transcription Factor Downstream Effector 2->Transcription Factor Translocates to Nucleus Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response 3_Hydroxy_Biphenyl_Acid 3'-Hydroxy-[1,1'-biphenyl] -3-carboxylic acid 3_Hydroxy_Biphenyl_Acid->Receptor Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on a receptor.

Conclusion

While this compound shows promise as a bioactive molecule, the definitive identification and validation of its biological target are paramount for its future development. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to systematically approach this challenge. The successful validation of a specific target will enable meaningful comparisons with existing therapeutic agents and pave the way for rational drug design and optimization. Further high-throughput screening and target identification studies are necessary to uncover the precise mechanism of action of this compound.

References

A Comparative Analysis of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid and Structurally Similar Compounds in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide has been developed to evaluate the biological performance of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid against a range of structurally similar compounds. This guide, tailored for researchers, scientists, and drug development professionals, provides an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

This compound, a biphenyl derivative, has garnered interest for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] This guide aims to provide a clear and concise comparison of its efficacy against other biphenyl carboxylic acid derivatives, offering valuable insights for future drug discovery and development efforts.

Physicochemical Properties and Structural Analogs

The central focus of this comparison is this compound. To provide a robust comparative framework, several structurally related compounds have been selected based on variations in substituent groups on the biphenyl scaffold. These include hydroxylated, methylated, and halogenated derivatives, which allow for an analysis of structure-activity relationships (SAR).

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Reported Activities
This compound C13H10O3 214.22 Anticancer, Anti-inflammatory, Antimicrobial
4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acidC13H10O3214.22Anticancer
2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acidC13H10O3214.22Anti-inflammatory
3'-Methyl-[1,1'-biphenyl]-3-carboxylic acidC14H12O2212.24-
Diflunisal (2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid)C13H8F2O3250.20Anti-inflammatory
Benzyloxy Biphenyl Carboxylic Acid Derivative (Compound 3j)--Anticancer
Hydroxylated Biphenyl Compound 11--Anticancer (Melanoma)
Hydroxylated Biphenyl Compound 12--Anticancer (Melanoma)

Comparative Biological Activity

Anticancer Activity

A study on biphenyl carboxylic acid derivatives demonstrated that a benzyloxy derivative (Compound 3j ) exhibited potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 9.92 ± 0.97 µM and 9.54 ± 0.85 µM, respectively.[2] Another study identified two hydroxylated biphenyl compounds (Compound 11 and Compound 12 ) with significant efficacy against melanoma cells, boasting IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively.[3]

CompoundCancer Cell LineIC50 (µM)
This compound Data Not Available-
Benzyloxy Biphenyl Carboxylic Acid Derivative (Compound 3j)MCF-7 (Breast)9.92 ± 0.97[2]
MDA-MB-231 (Breast)9.54 ± 0.85[2]
Hydroxylated Biphenyl Compound 11Melanoma1.7 ± 0.5[3]
Hydroxylated Biphenyl Compound 12Melanoma2.0 ± 0.7[3]
Anti-inflammatory Activity

The anti-inflammatory properties of biphenyl carboxylic acids are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. While specific data for this compound is limited, a study on related compounds provided IC50 values for COX-1 and COX-2 inhibition. For instance, a para-methoxy substituted biphenyl carboxylic acid derivative (FM10 ) showed a potent COX-2 inhibition with an IC50 of 0.69 µM.[4][5]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound Data Not Available-
FM4 (para-methoxy substituted)-0.74[4][6]
FM10 (para-methoxy substituted carboxylic acid)-0.69[4][5]
FM12 (furyl substituted carboxylic acid)-0.18[4][6]
Antimicrobial Activity

The antimicrobial potential of biphenyl derivatives has also been explored. While specific Minimum Inhibitory Concentration (MIC) values for this compound were not found, a study on various biphenyl derivatives reported MIC values against different bacterial strains. For instance, certain compounds showed inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria.[1]

CompoundBacterial StrainMIC (µg/mL)
This compound Data Not Available-
Biphenyl Derivative 6bGram-negative bacteriaVariable[1]
Biphenyl Derivative 6cGram-negative bacteriaVariable[1]
Biphenyl Derivative 6eGram-negative bacteriaVariable[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the key assays are provided below.

Synthesis of this compound and Analogs

A common synthetic route for biphenyl carboxylic acids is the Suzuki-Miyaura coupling reaction.[2] This involves the palladium-catalyzed cross-coupling of a boronic acid with a halide.

Synthesis ArylBoronicAcid Aryl Boronic Acid BiphenylProduct Biphenyl Product ArylBoronicAcid->BiphenylProduct ArylHalide Aryl Halide ArylHalide->BiphenylProduct Catalyst Pd Catalyst Catalyst->BiphenylProduct Suzuki Coupling Base Base Base->BiphenylProduct Solvent Solvent Solvent->BiphenylProduct

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

  • Dissolve the aryl halide and aryl boronic acid in a suitable solvent (e.g., toluene, ethanol).

  • Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

  • After cooling, extract the product with an organic solvent and purify using column chromatography.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay A Seed cells in 96-well plate B Treat cells with test compound A->B C Add MTT solution B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

Caption: Workflow of the MTT assay for cytotoxicity.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

COX_Inhibition_Assay A Prepare reaction mixture with COX enzyme and test compound B Add arachidonic acid (substrate) A->B C Incubate B->C D Measure prostaglandin E2 (PGE2) production C->D

Caption: Workflow for the COX inhibition assay.

Protocol:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • After a set incubation time, stop the reaction.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA). The reduction in PGE2 levels indicates COX inhibition.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Assay A Prepare serial dilutions of the test compound in broth B Inoculate with a standardized bacterial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible bacterial growth (turbidity) C->D

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate under conditions suitable for the growth of the microorganism.

  • After incubation, determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth (i.e., the well remains clear).

Conclusion

This comparative guide provides a valuable resource for researchers interested in the biological activities of this compound and its analogs. While the available data on the parent compound is limited, the promising results from its derivatives, particularly in the areas of anticancer and anti-inflammatory research, warrant further investigation. The provided experimental protocols offer a standardized approach for future studies to generate comparable data and further elucidate the therapeutic potential of this class of compounds. Further research should focus on obtaining specific biological activity data for this compound to establish a more direct comparison and to better understand its structure-activity relationship.

References

In Vitro Efficacy of Hydroxylated Biphenyl Carboxylic Acids in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for in vitro efficacy data specifically for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid did not yield specific experimental results. Therefore, this guide provides a comparative analysis of structurally related hydroxylated biphenyl carboxylic acid derivatives to offer insights into the potential anticancer activities of this class of compounds. The data presented herein pertains to analogs and not the specific compound this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential of hydroxylated biphenyl carboxylic acids as anticancer agents. It provides a summary of the in vitro efficacy of selected analog compounds in various cancer cell lines, details of the experimental protocols used for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Comparative Efficacy of Hydroxylated Biphenyl Analogs

The in vitro cytotoxic activity of several hydroxylated biphenyl carboxylic acid derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

A study on novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives found that a particularly effective compound, referred to as S4, demonstrated significant cytotoxicity in HCT-116 colorectal cancer cells, with an IC50 value comparable to the established anticancer drug, Erlotinib[1]. Another investigation into two C2-symmetric hydroxylated biphenyl compounds, designated as compounds 11 and 12, revealed potent antitumor activity against various melanoma cell lines, with IC50 values in the low micromolar range[2][3][4]. These compounds also showed high selectivity for tumor cells over normal fibroblasts[2][3][4].

The following table summarizes the IC50 values for these analog compounds in different cancer cell lines.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound S4 HCT-116Colorectal CarcinomaComparable to ErlotinibErlotinibNot specified
Compound 11 Melanoma Cell LinesMalignant Melanoma1.7 ± 0.5--
Compound 12 Melanoma Cell LinesMalignant Melanoma2.0 ± 0.7--

Note: The specific melanoma cell lines for compounds 11 and 12 were not individually detailed with IC50 values in the source material but were collectively assessed.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Hydroxylated biphenyl carboxylic acid derivatives have been shown to exert their anticancer effects through the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

For instance, compound S4 was found to induce the intrinsic apoptotic pathway in HCT-116 cells[1]. This was accompanied by an arrest of the cell cycle in the G2/M phase, a critical checkpoint for cell division[1]. Similarly, compounds 11 and 12 were demonstrated to induce apoptosis in melanoma cells, which was confirmed by annexin V and TUNEL assays[2][3]. Further analysis through Western blotting revealed the activation of caspases and cleavage of PARP, key events in the apoptotic cascade[2][3]. These compounds also caused a cell cycle arrest at the G2/M transition[2][3].

The presence of a carboxylic acid group appears to be crucial for the apoptogenic properties of some biphenyl derivatives[5].

Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates the intrinsic apoptosis pathway, a common mechanism of action for many anticancer compounds, including the hydroxylated biphenyl derivatives discussed.

Caption: Intrinsic apoptosis pathway induced by a hydroxylated biphenyl analog.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the in vitro efficacy of anticancer compounds, based on the methodologies described in the referenced studies.

Cell Viability and Antiproliferative Assay (Dose-Response)

This protocol is used to determine the IC50 value of a compound.

  • Cell Culture: Cancer cell lines (e.g., HCT-116, various melanoma lines) and normal control cells (e.g., BJ fibroblasts) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of the test compound (e.g., 0.5–32 µM) for specified time periods (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values are determined by nonlinear regression analysis.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect the induction of apoptosis.

  • Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a specified time.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Cell Cycle Analysis

This protocol is used to determine the effect of a compound on cell cycle progression.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of a novel anticancer compound.

Caption: A typical workflow for in vitro anticancer drug evaluation.

References

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential activities of positional isomers of hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the two isomers is presented below. These properties are calculated based on their chemical structures and can influence their pharmacokinetic and pharmacodynamic profiles.

Property3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Molecular Formula C₁₃H₁₀O₃C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol 214.22 g/mol
CAS Number 171047-01-1893736-72-6
Chemical Structure
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Potential Biological Activities

Biphenyl carboxylic acid derivatives are a well-established class of compounds with a range of biological activities. The primary activities of interest for compounds with this scaffold are anti-inflammatory effects and the inhibition of DNA polymerase.

Anti-inflammatory Activity

The structural similarity of these compounds to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests they may act as inhibitors of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The position of the hydroxyl group on the biphenyl scaffold can significantly influence the inhibitory potency and selectivity towards COX-1 and COX-2.

DNA Polymerase Inhibition

Certain biphenyl derivatives have been identified as inhibitors of DNA polymerases. These enzymes are crucial for DNA replication and repair. Inhibition of DNA polymerase can be a therapeutic strategy for cancer and viral infections. The ability of these compounds to inhibit DNA polymerase would likely depend on their ability to interact with the active site of the enzyme, a property that can be influenced by the specific stereochemistry conferred by the hydroxyl group's position.

Experimental Protocols

To facilitate the investigation of the biological activities of this compound and 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, detailed protocols for relevant in vitro and in vivo assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Known COX inhibitor (e.g., celecoxib, indomethacin) for positive control

  • Fluorometric or colorimetric detection kit

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 2 minutes at 37°C).

  • Stop the reaction using a suitable reagent (e.g., hydrochloric acid).

  • Measure the product formation (e.g., prostaglandin E2) using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or the standard drug orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro DNA Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific DNA polymerase.

Materials:

  • Purified DNA polymerase (e.g., human DNA polymerase α, β, or a viral polymerase)

  • Assay Buffer (containing Tris-HCl, MgCl₂, DTT)

  • Primed DNA template (a single-stranded DNA template annealed to a shorter, complementary primer)

  • Deoxynucleoside triphosphates (dNTPs), including one radiolabeled dNTP (e.g., [³H]-dTTP) or a fluorescently labeled dNTP.

  • Test compounds dissolved in DMSO

  • Known DNA polymerase inhibitor for positive control

  • Trichloroacetic acid (TCA) for precipitation

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, primed DNA template, and dNTPs.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the DNA polymerase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Stop the reaction by adding cold TCA to precipitate the DNA.

  • Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

  • Measure the amount of incorporated radiolabeled or fluorescent dNTP using a scintillation counter or fluorescence reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the discussed biological activities.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H₂ COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors This compound 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid Inhibitors->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.

DNA_Polymerase_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Primed DNA Template - dNTPs (with label) - DNA Polymerase Reaction_Setup Set up reactions: Buffer, Template, dNTPs, Compound Reagent_Prep->Reaction_Setup Compound_Prep Prepare Test Compounds (Serial Dilutions) Compound_Prep->Reaction_Setup Reaction_Start Initiate with DNA Polymerase Reaction_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction (e.g., TCA) Incubation->Reaction_Stop Detection Detect incorporated label (e.g., Scintillation Counting) Reaction_Stop->Detection Calculation Calculate % Inhibition Detection->Calculation IC50_Determination Determine IC₅₀ values Calculation->IC50_Determination

Caption: General workflow for a DNA polymerase inhibition assay.

Independent Verification of the Reported Synthesis of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid and its alternatives. Due to the absence of a specific, independently verified synthesis protocol for the target compound in peer-reviewed literature, this document outlines a plausible and widely accepted synthetic route based on the Suzuki-Miyaura cross-coupling reaction. The performance and characteristics of this proposed synthesis are compared with established methods for structurally similar compounds.

Comparative Analysis of Synthetic Routes and Product Characteristics

The synthesis of biphenyl carboxylic acids is a cornerstone of medicinal chemistry and materials science. The Suzuki-Miyaura coupling reaction stands out as a robust and versatile method for creating the C-C bond between two aromatic rings. This guide focuses on a proposed Suzuki-Miyaura coupling for the synthesis of this compound and compares it with the reported syntheses of two isomeric alternatives: 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid and 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

CompoundProposed/Reported Synthetic RouteStarting MaterialsCatalyst/ReagentsReported Yield (%)Purity (%)Melting Point (°C)
This compound Proposed: Suzuki-Miyaura Coupling 3-Bromobenzoic acid, 3-Hydroxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Not ReportedNot ReportedNot Reported
4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acidDemethylation4-Methoxybiphenyl-4-carboxylic acidHydrobromic acid, Acetic acidNot Reported>99[1]295 (dec.)[2]
2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acidNot specified in readily available literature. A plausible route is the Suzuki-Miyaura coupling of a brominated hydroxybenzoic acid with phenylboronic acid.2-Hydroxy-4-bromobenzoic acid, Phenylboronic acid (Proposed)Pd(PPh₃)₄, Base (Proposed)Not ReportedNot ReportedNot Reported

Table 1: Comparison of Synthetic Routes and Physicochemical Properties. This table summarizes the proposed synthesis for the target compound and reported or plausible routes for its alternatives, along with key performance indicators.

Experimental Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is based on established procedures for Suzuki-Miyaura couplings of similar substrates.[3][4]

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • 3-Hydroxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve 3-bromobenzoic acid and 3-hydroxyphenylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate to the mixture.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Expected Characterization:

  • ¹H NMR: Aromatic protons are expected in the range of δ 6.8-8.2 ppm. The spectrum would show characteristic splitting patterns for the 1,3- and 1,3'-disubstituted benzene rings.

  • ¹³C NMR: Aromatic carbons would appear in the range of δ 115-160 ppm. Signals for the carboxylic acid carbon (around δ 170 ppm) and the carbon bearing the hydroxyl group (around δ 155 ppm) are expected.

  • IR (KBr, cm⁻¹): Broad O-H stretch from the carboxylic acid (2500-3300), C=O stretch of the carboxylic acid (~1700), O-H stretch of the phenol (~3300), and C=C stretches of the aromatic rings (1450-1600).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 214.22 g/mol would be observed.

Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

This protocol is adapted from a reported demethylation procedure.[5]

Materials:

  • 4-Methoxybiphenyl-4-carboxylic acid

  • Acetic acid

  • 48% Hydrobromic acid

  • Water

Procedure:

  • A mixture of 4-methoxybiphenyl-4-carboxylic acid, acetic acid, and 48% hydrobromic acid is refluxed for 12-14 hours.

  • The reaction mixture is then poured into water.

  • The mixture is cooled, and the resulting crystalline product is collected by filtration to yield 4'-hydroxybiphenyl-4-carboxylic acid.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic pathway for this compound and a general representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling cluster_reactants Starting Materials cluster_reagents Reagents 3_bromobenzoic_acid 3-Bromobenzoic acid Reaction Suzuki-Miyaura Coupling 3_bromobenzoic_acid->Reaction 3_hydroxyphenylboronic_acid 3-Hydroxyphenylboronic acid 3_hydroxyphenylboronic_acid->Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction Base K₂CO₃ Base->Reaction Product This compound Reaction->Product Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)LnX OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Both R¹-Pd(II)LnR² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R²

References

Cross-Validation of Analytical Methods for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a potential key intermediate or metabolite in pharmaceutical development, is paramount for ensuring data integrity in research and quality control. The process of cross-validation is essential to verify that different analytical methods yield comparable and dependable results, a critical step in research and drug development where data from multiple sources may be integrated.[1] This guide provides an objective comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document outlines the performance characteristics and detailed experimental protocols for these methods, based on established analytical principles for structurally similar biphenyl and carboxylic acid compounds. The objective is to furnish a foundational framework for researchers to develop, validate, and cross-validate analytical methods tailored to their specific requirements.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, linearity, and accuracy.[1] The following table summarizes the anticipated performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of this compound. It is important to note that actual performance will vary depending on the specific instrumentation, sample matrix, and experimental conditions.[1][2][3]

Performance ParameterHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Range) 0.1 - 100 µg/mL0.01 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98% - 102%99% - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 ng/mL
Selectivity ModerateHigh
Matrix Effect Prone to interferenceMinimized with specific transitions
Throughput HighModerate to High

Experimental Protocols

Detailed methodologies are fundamental for the replication and validation of analytical methods.[1] The following protocols are based on established methods for compounds structurally related to this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quantification and purity assessment in bulk drug substances and simple formulations.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[1][3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[4]

    • B: Acetonitrile[4]

  • Gradient: 5% B to 95% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes.[4]

  • Flow Rate: 1.0 mL/min[3][4]

  • Column Temperature: 30 °C[3][4]

  • Injection Volume: 10 µL[3][4]

  • UV Detection Wavelength: 254 nm (A UV scan of this compound is recommended to determine the optimal wavelength).[3]

2. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[3][4]

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace-level impurities.[2]

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1] ESI in negative mode is often suitable for molecules with carboxyl groups.[5]

  • Column: A suitable C18 or Biphenyl reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: 0.1% formic acid in water[1]

    • B: 0.1% formic acid in acetonitrile[1]

  • Gradient: A suitable gradient will need to be developed to ensure adequate separation from matrix components. A starting point could be similar to the HPLC-UV method, but optimized for the shorter column.

  • Flow Rate: 0.4 mL/min[6]

  • Column Temperature: 40 °C[6]

  • Injection Volume: 1 µL[6]

  • MS/MS Detection: The instrument should be operated in Selected Reaction Monitoring (SRM) mode. The precursor ion will be the deprotonated molecule [M-H]⁻, and characteristic product ions will need to be determined by infusing a standard solution.

2. Sample Preparation:

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., 0.01 ng/mL to 1000 ng/mL).

  • Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.[2] The supernatant can then be diluted and injected. For carboxylic acids, derivatization may be employed to improve chromatographic retention and ionization efficiency.[6][7][8]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC-UV filter->hplc lcms LC-MS/MS filter->lcms chromatogram Generate Chromatogram hplc->chromatogram lcms->chromatogram integrate Peak Integration chromatogram->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify cross_validation Cross-Validation quantify->cross_validation

Caption: General workflow for the analysis of this compound.

cross_validation_logic cluster_methods Analytical Methods cluster_samples Sample Sets methodA Method A (e.g., HPLC-UV) analyzeA_qcs Analyze with Method A methodA->analyzeA_qcs analyzeA_incurred Analyze with Method A methodA->analyzeA_incurred methodB Method B (e.g., LC-MS/MS) analyzeB_qcs Analyze with Method B methodB->analyzeB_qcs analyzeB_incurred Analyze with Method B methodB->analyzeB_incurred qcs Quality Control Samples (Spiked Matrix) qcs->analyzeA_qcs qcs->analyzeB_qcs incurred Incurred Samples (Study Samples) incurred->analyzeA_incurred incurred->analyzeB_incurred compare_qcs Compare Results analyzeA_qcs->compare_qcs analyzeB_qcs->compare_qcs compare_incurred Compare Results analyzeA_incurred->compare_incurred analyzeB_incurred->compare_incurred conclusion Determine Comparability of Methods compare_qcs->conclusion compare_incurred->conclusion

References

A Comparative Guide to the Therapeutic Potential of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of analogs of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, focusing on their anticancer and anti-inflammatory properties. The information is compiled from various studies to offer insights into the structure-activity relationships (SAR) of this class of compounds. While a direct head-to-head comparison of a comprehensive set of analogs from a single study is not currently available in the public domain, this guide synthesizes the existing data to aid in future research and drug development efforts.

Executive Summary

This compound and its analogs have emerged as a promising scaffold in medicinal chemistry, demonstrating potential in oncology and inflammatory diseases. The core biphenyl structure allows for diverse substitutions, leading to a range of biological activities. Key therapeutic potentials identified in the literature include anticancer effects, mediated in part by the induction of mitochondrial membrane depolarization, and anti-inflammatory actions. This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of these compounds.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various biphenyl carboxylic acid analogs. It is crucial to note that the data are compiled from different studies, and direct comparison of absolute values (e.g., IC50) should be made with caution due to variations in experimental conditions, cell lines, and assays used.

Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Analogs

Compound IDStructureCancer Cell LineAssayIC50 (µM)Reference
3a 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acidMCF-7MTT Assay10.14 ± 2.05[1]
MDA-MB-231MTT Assay10.78 ± 2.58[1]
3j 1-(3'-benzyloxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acidMCF-7MTT Assay9.92 ± 0.97[1]
MDA-MB-231MTT Assay9.54 ± 0.85[1]
1a Ala-linker analogueHuman breast cancer and melanoma linesSTAT3 DNA-binding3.0 ± 0.9[2]
2v Ala-linker analogueHuman breast cancer and melanoma linesSTAT3 DNA-binding1.80 ± 0.94[2]
5d Pro-based derivativeHuman breast cancer and melanoma linesSTAT3 DNA-binding2.4 ± 0.2[2]

Table 2: Anti-inflammatory Activity of Biphenyl Carboxylic Acid Analogs

Compound IDStructureAnimal ModelAssayDose% Inhibition of EdemaReference
IVi 5-(4-bromobenzylidene)-2-(4-bromophenyl)-4-oxothiazolidin-3-yl)(biphenyl-4-yl)methanoneRatCarrageenan-induced paw edema10 mg/kg55.73 (at 4h)[3]
IVl 5-(4-nitrobenzylidene)-2-(4-bromophenyl)-4-oxothiazolidin-3-yl)(biphenyl-4-yl)methanoneRatCarrageenan-induced paw edema10 mg/kg53.08 (at 4h)[3]
3a N-(sulfamethoxazole)flurbiprofen amideRatCarrageenan-induced paw edema-More active than parent NSAID[4]
3b N-(sulfanilamide)flurbiprofen amideRatCarrageenan-induced paw edema-More active than parent NSAID[4]
3f N-(sulfanilamide)diclofenac amideRatCarrageenan-induced paw edema-More active than parent NSAID[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to enable researchers to replicate and build upon existing findings.

Cytotoxicity Assay (MTT Assay)

This protocol is a general representation based on common practices for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[3][4]

  • Animal Acclimatization: Acclimate male Wistar rats (150-180 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally at a specified dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay is used to determine if the compounds induce mitochondrial depolarization, a key event in apoptosis.

  • Cell Culture: Culture cells (e.g., a relevant cancer cell line) in a suitable format (e.g., 96-well plate or on coverslips for microscopy).

  • Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified duration. Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP) and a vehicle control.

  • Staining with a Fluorescent Dye: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRE, or TMRM).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

    • For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence is determined. A decrease in this ratio indicates mitochondrial depolarization.

    • For TMRE or TMRM, a decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

  • Data Analysis: Quantify the changes in fluorescence to determine the extent of mitochondrial depolarization induced by the compounds.

Mandatory Visualization

Signaling Pathways

dot

G Potential Signaling Pathway for Anticancer Activity cluster_0 Biphenyl Carboxylic Acid Analog cluster_1 Cellular Effects Analog Analog Mitochondria Mitochondria Analog->Mitochondria Induces Depolarization ROS Increased ROS Production Mitochondria->ROS Caspases Caspase Activation Mitochondria->Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Experimental Workflows

G Start Start Cell_Culture Seed Cancer Cells in 96-well plates Start->Cell_Culture Treatment Treat with Analogs (various concentrations) Cell_Culture->Treatment Incubation Incubate (e.g., 48 hours) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Anti-inflammatory assay workflow.

References

assessment of alternative synthetic routes for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid: the Suzuki-Miyaura coupling reaction and the Ullmann condensation. An objective analysis of their respective methodologies, yields, and overall efficiency is presented to assist researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterSuzuki-Miyaura CouplingUllmann Condensation
Starting Materials 3-Iodophenol, 3-Carboxyphenylboronic acid3-Iodophenol, 3-Bromobenzoic acid
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)Copper-based (e.g., Copper powder, CuI)
Reaction Conditions Mild (often room temperature to moderate heating)Harsher (typically high temperatures)
Reported Yield Generally highVariable, often lower than Suzuki-Miyaura
Cost of Catalyst HigherLower
Safety Concerns Potential for significant exotherms, especially at scale.[1][2]High temperatures can pose safety risks.
Functional Group Tolerance BroadCan be limited by harsh conditions

Logical Workflow for Route Selection

Route_Selection_Workflow start Define Synthesis Goals priority Prioritize Key Factors (Yield, Cost, Safety, Scale) start->priority suzuki Suzuki-Miyaura Route priority->suzuki High Yield & Mild Conditions Are Critical ullmann Ullmann Route priority->ullmann Cost of Catalyst Is a Major Constraint decision Select Optimal Route suzuki->decision ullmann->decision

Caption: Decision workflow for selecting the optimal synthetic route.

Synthetic Pathways

The two routes are depicted below, starting from commercially available precursors.

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Condensation A1 3-Iodophenol C1 This compound A1->C1 Pd Catalyst, Base B1 3-Carboxyphenylboronic acid B1->C1 A2 3-Iodophenol C2 This compound A2->C2 Cu Catalyst, High Temp. B2 3-Bromobenzoic acid B2->C2

Caption: Overview of the Suzuki-Miyaura and Ullmann synthetic routes.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This modern cross-coupling method is widely favored for its mild reaction conditions and high yields.[3] It involves the palladium-catalyzed reaction of an organoboron compound with an organic halide.[3]

Materials:

  • 3-Iodophenol

  • 3-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

A general procedure for a Suzuki-Miyaura coupling is as follows:

  • In a reaction vessel, dissolve 3-iodophenol (1 equivalent) and 3-carboxyphenylboronic acid (1.2 equivalents) in a 4:1 mixture of toluene and ethanol.

  • Add an aqueous solution of sodium carbonate (2 M, 2 equivalents).

  • Degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Heat the reaction mixture to 85°C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to achieve high purity.

Route 2: Ullmann Condensation

The Ullmann reaction is a classical method for the formation of biaryl compounds using a copper catalyst.[4] While traditionally requiring harsh conditions, modern protocols have been developed to proceed under milder temperatures.[5]

Materials:

  • 3-Iodophenol

  • 3-Bromobenzoic acid

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

Procedure:

A representative procedure for an Ullmann condensation is as follows:

  • To a reaction flask, add 3-iodophenol (1 equivalent), 3-bromobenzoic acid (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Heat the mixture to a high temperature (typically 120-180°C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into acidified water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

Purification is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Concluding Remarks

The selection of a synthetic route for this compound is a critical decision that impacts the overall efficiency, cost, and safety of the process. The Suzuki-Miyaura coupling generally offers higher yields under milder conditions, making it a preferred method in many research and development settings. However, the higher cost of palladium catalysts may be a limiting factor.[6] The Ullmann condensation, particularly with modern advancements, provides a more cost-effective alternative, although it may require more rigorous optimization of reaction conditions to achieve comparable yields. For large-scale synthesis, a thorough safety assessment of the potential exothermicity of the Suzuki-Miyaura reaction is crucial.[1][2] Ultimately, the choice of method will depend on the specific priorities and resources of the laboratory.

References

Validating the Biological Virtues of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the reported findings on 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid and its derivatives. We delve into its biological activities, mechanisms of action, and comparative efficacy, supported by available experimental data.

Executive Summary

This compound is a biphenyl derivative noted for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Its biological activities are attributed to its capacity to modulate various biochemical pathways, such as scavenging free radicals and inhibiting enzymes involved in inflammation.[1] This guide synthesizes findings from multiple studies to offer a clear comparison of its performance against related compounds, providing researchers with a consolidated view of its potential and limitations.

Comparative Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and its analogs.

Table 1: Antimicrobial Activity [1]

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli30

Table 2: Comparative Analysis of Biphenyl Derivatives

DerivativeKey Structural DifferenceImpact on PropertiesReference
3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acidMethoxy group instead of hydroxylImproves solubility but reduces electrophilicity[1]
2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (Diflunisal analog)Fluorine substituentsEnhances stability and prevents photodegradation[1]
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acidAddition of an amino groupInfluences protein binding through hydrogen bonding[2]

Mechanism of Action: A Glimpse into Cellular Interactions

The primary mechanism of action for this compound involves the inhibition of specific enzymes by binding to their active sites.[1] This interaction is crucial for its anti-inflammatory and anticancer effects. Furthermore, the compound is known to be a mitochondrial membrane depolarizing agent, which contributes to its potential anticancer activity by inducing hypertrophy in stromal tumors. It has also been shown to interact with viral DNA, thereby preventing viral replication.

cluster_compound This compound cluster_cellular_targets Cellular Targets & Pathways cluster_biological_effects Biological Effects Compound This compound Enzymes Enzyme Active Sites Compound->Enzymes Inhibition Mitochondria Mitochondrial Membrane Compound->Mitochondria Depolarization Viral_DNA Viral DNA Compound->Viral_DNA Interaction Signaling_Pathways Cellular Signaling Pathways (Proliferation, Apoptosis) Compound->Signaling_Pathways Modulation Antioxidant Antioxidant Activity Compound->Antioxidant Free Radical Scavenging Anti_Inflammatory Anti-inflammatory Activity Enzymes->Anti_Inflammatory Anticancer Anticancer Activity Mitochondria->Anticancer Antiviral Antiviral Activity Viral_DNA->Antiviral Signaling_Pathways->Anti_Inflammatory Signaling_Pathways->Anticancer

Mechanism of Action Overview

Experimental Protocols

The synthesis of related biphenyl derivatives often involves the Suzuki coupling reaction, which is a cornerstone for creating the biphenyl scaffold.

General Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid:

A common synthetic route involves the following key steps:

  • Suzuki Coupling: A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, is used to couple a protected bromophenol derivative with a boronic acid.[3]

  • Reduction and Deprotection: The nitro group is reduced, and the phenol group is deprotected in a single step, often using hydrogen gas and a palladium catalyst.[2]

Start Starting Materials: - Benzylic Protected Intermediate - Boronic Acid Suzuki Suzuki Coupling (Palladium Catalyst) Start->Suzuki Reduction Reduction of Nitro Group & Deprotection of Phenol Group (H2, Pd/C) Suzuki->Reduction Final 3'-Amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Reduction->Final

General Synthesis Workflow

Conclusion

This compound demonstrates significant potential across several therapeutic areas. The hydroxyl group is crucial for its biological activity, particularly in enhancing hydrogen bonding with target molecules.[1] However, for applications requiring different pharmacokinetic profiles, derivatives with modified functional groups, such as methoxy or fluorine, present viable alternatives with improved solubility or stability. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these compounds.

References

A Comparative Benchmark Study: 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid and Known URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid as an inhibitor of the urate transporter 1 (URAT1), benchmarked against established inhibitors of this key therapeutic target for hyperuricemia and gout. While direct inhibitory data for this compound against URAT1 is not available in the public domain, this guide leverages data on structurally related biphenyl carboxylic acid derivatives to provide a valuable comparative context.

Introduction to URAT1 Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein located on the apical membrane of proximal tubule cells in the kidneys. It is responsible for the reabsorption of uric acid from the urine back into the bloodstream. Inhibition of URAT1 is a primary therapeutic strategy to increase uric acid excretion and lower serum uric acid levels, thereby managing conditions like hyperuricemia and gout. Several biphenyl carboxylic acid derivatives have been investigated as potent URAT1 inhibitors.

Quantitative Comparison of URAT1 Inhibitors

The following table summarizes the in vitro potency (IC50 values) of known URAT1 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the URAT1 transporter by 50%. Data for this compound is not currently available and is therefore not included in this direct comparison.

CompoundIC50 (µM)TargetNotes
Benzbromarone~0.2 - 0.4URAT1A potent but non-selective inhibitor with concerns of hepatotoxicity.
Lesinurad~7.3URAT1A selective URAT1 inhibitor.
Verinurad~0.025URAT1A highly potent and selective URAT1 inhibitor.
Dotinurad~0.037URAT1A potent and selective URAT1 inhibitor.
Biphenyl Carboxylic Acid Derivative A10.93URAT1A novel potent inhibitor from a benchmark study.
Biphenyl Carboxylic Acid Derivative B210.17URAT1A novel potent inhibitor from the same benchmark study as A1.

Experimental Protocols

The determination of URAT1 inhibitory activity is typically conducted through a cell-based uric acid uptake assay. A detailed protocol is outlined below.

In Vitro URAT1 Inhibition Assay Using HEK293 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human URAT1 (hURAT1).

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hURAT1 transporter. A mock-transfected or parental HEK293 cell line is used as a negative control.

Materials:

  • hURAT1-expressing HEK293 cells and parental HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Poly-D-lysine coated 24-well or 96-well plates

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • [¹⁴C]-Uric acid (radiolabeled substrate)

  • Test compound (e.g., this compound) and known inhibitors (e.g., Benzbromarone, Lesinurad)

  • Scintillation fluid and a scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Cell Culture and Seeding:

    • Culture hURAT1-HEK293 and parental HEK293 cells under standard conditions (37°C, 5% CO₂).

    • Seed the cells into poly-D-lysine coated plates at a density that ensures a confluent monolayer on the day of the assay.

  • Assay Execution:

    • On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.

    • Prepare serial dilutions of the test compound and reference inhibitors in HBSS.

    • Pre-incubate the cells with the compound solutions or vehicle control for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding HBSS containing a fixed concentration of [¹⁴C]-uric acid (e.g., 10 µM) to each well.

    • Allow the uptake to proceed for a defined linear time frame (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells by adding cell lysis buffer to each well.

  • Quantification:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • In a parallel plate, determine the protein concentration in each well to normalize the radioactivity counts.

  • Data Analysis:

    • Subtract the background radioactivity (from parental HEK293 cells) from the counts of the hURAT1-expressing cells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the URAT1-mediated uric acid reabsorption pathway and the general workflow for its inhibition assay.

URAT1_Pathway cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid (Urine) Uric Acid (Urine) URAT1 URAT1 Uric Acid (Urine)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) Uric Acid (Blood) Uric Acid (Blood) Uric Acid (Intracellular)->Uric Acid (Blood) Efflux Inhibitor 3'-Hydroxy- [1,1'-biphenyl]- 3-carboxylic acid (or known inhibitor) Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and the point of inhibition.

Experimental_Workflow A 1. Cell Seeding (hURAT1-HEK293) B 2. Compound Incubation (Test & Known Inhibitors) A->B C 3. [¹⁴C]-Uric Acid Uptake B->C D 4. Cell Lysis & Scintillation Counting C->D E 5. Data Analysis (IC₅₀ Determination) D->E

Caption: General workflow for the in vitro URAT1 inhibition assay.

Conclusion

While direct experimental data for this compound as a URAT1 inhibitor is needed for a definitive comparison, the existing literature on related biphenyl carboxylic acid structures suggests its potential as a URAT1 inhibitor. The provided experimental protocol offers a robust framework for researchers to determine its IC50 value and directly benchmark its performance against established drugs like Benzbromarone, Lesinurad, and other emerging selective URAT1 inhibitors. Such studies will be crucial in elucidating the therapeutic potential of this compound in the management of hyperuricemia and gout.

Safety Operating Guide

Navigating the Disposal of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, ensuring compliance with general laboratory safety standards.

While a specific Safety Data Sheet (SDS) for this compound was not immediately available, data for structurally similar compounds suggest that it should be handled with care. For instance, the related compound 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid is classified as harmful if swallowed, and capable of causing skin irritation, serious eye damage, and respiratory irritation[1]. Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses with side shields or goggles.
Hand ProtectionChemical-resistant gloves (e.g., Nitrile, Neoprene)[2].
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary[2].
Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash[3].

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Indicate the primary hazards (e.g., Irritant, Harmful).

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed[4]. Specifically, keep it separate from strong oxidizing agents[2][5][6].

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection. Plastic containers are often preferred for storing chemical waste[7].

    • Ensure the container is in good condition, with a secure, leak-proof lid[4].

    • Do not overfill the container; leave adequate headspace for expansion[4].

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4][7][8].

    • The SAA should be at or near the point of waste generation[7][8].

    • Ensure the storage area is cool, dry, and well-ventilated[6].

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup[7][8].

    • Follow all institutional procedures for waste pickup requests.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control the Spill: For a solid spill, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container[5][9].

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in the hazardous waste container.

Waste Minimization

In line with good laboratory practice, always strive to minimize chemical waste generation[7][8].

  • Order only the necessary quantities of the chemical.

  • Keep an accurate inventory to avoid purchasing duplicates.

  • If possible, use smaller-scale experimental protocols.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below.

DisposalWorkflow Start Begin Disposal Process PPE Don Personal Protective Equipment (PPE) Start->PPE Identify Identify as Hazardous Waste PPE->Identify Label Label Waste Container Identify->Label Segregate Segregate from Incompatible Chemicals Label->Segregate Containerize Place in a Sealed, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Request Request Pickup by EHS or Licensed Contractor Store->Request End Disposal Complete Request->End

Figure 1: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive information. Adherence to all local, state, and federal regulations is mandatory.

References

Personal protective equipment for handling 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The required equipment is summarized in the table below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3][4][5][6]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or latex gloves are recommended.[1][7][8] It is crucial to select gloves appropriate for the specific chemicals being handled and to change them immediately upon contact with the substance.[1]
Body Protection Laboratory CoatA full-length, long-sleeved laboratory coat is required.[7][9] For handling larger quantities of flammable materials, a fire-resistant (e.g., Nomex®) lab coat should be used.[1][4]
Respiratory Protection RespiratorUse of a respirator is necessary if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.[1][2][7] A full-face respirator should be used if exposure limits are exceeded.[3]
Foot Protection Closed-toe ShoesShoes must fully cover the foot; sandals or open-toed shoes are not permitted in the laboratory.[5][6][7][9]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered.[9] A thorough risk assessment should be conducted to understand all potential hazards.[7]

  • Engineering Controls: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9][10][11] Ensure that safety showers and eyewash stations are readily accessible.[10][12]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above before entering the handling area.

  • Weighing and Transfer: Weigh out only the necessary amount of the chemical.[9] Avoid generating dust during transfer.[11][13]

  • During Handling: Avoid contact with skin, eyes, and clothing.[10][11][12] Do not eat, drink, or smoke in the laboratory.[9][11][14] Keep your hands away from your face.[9]

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[8][9][11] Clean the work area and any equipment used.[9]

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in appropriately labeled, sealed waste containers.[9]

  • Waste Segregation: Do not mix this chemical waste with other waste streams unless compatibility is confirmed.

  • Disposal Method: The chemical waste must be disposed of through a licensed waste disposal company.[10] Do not pour chemical waste down the sink.[9] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[12]

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_disposal Disposal & Cleanup A Assess Risks B Ensure Ventilation (Fume Hood) A->B C Locate Safety Equipment B->C D Wear Goggles & Face Shield C->D Proceed to PPE E Wear Lab Coat D->E F Wear Gloves E->F G Use Respirator (if needed) F->G H Weigh Chemical G->H Proceed to Handling I Transfer Chemical H->I J Conduct Experiment I->J K Collect Waste in Labeled Container J->K Proceed to Disposal L Clean Work Area K->L M Wash Hands Thoroughly L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.